molecular formula C8H14N2O B1303462 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile CAS No. 90322-18-2

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Cat. No.: B1303462
CAS No.: 90322-18-2
M. Wt: 154.21 g/mol
InChI Key: ZSKZHSOMHSHFDF-UHFFFAOYSA-N
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Description

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile (CAS Registry Number: 90322-18-2) is a nitrile-containing organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This chemical is offered with a minimum purity of 97% and should be handled with care due to its hazardous nature; it causes severe skin burns and serious eye damage . The compound features a tetrahydrofuran (THF) ring, a five-membered cyclic ether that is a versatile and polar aprotic solvent, miscible with water and capable of dissolving a wide range of chemical compounds . The combination of its ether oxygen, basic amino group, and polar nitrile functionality makes this molecule a valuable bifunctional building block in research. It is suited for use as an intermediate in organometallic chemistry and coordination chemistry, where the THF moiety can act as a ligand to Lewis acidic metal centers . Researchers can employ this compound in the synthesis of more complex molecules, particularly in hydroboration reactions or the development of pharmacologically relevant compounds containing tetrahydrofuran structures, which are found in various natural products . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKZHSOMHSHFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381389
Record name 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-18-2
Record name 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a valuable intermediate in pharmaceutical and chemical research. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and comparative analysis of the primary synthetic routes.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a secondary amine, a nitrile group, and a tetrahydrofuran (THF) moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex heterocyclic structures and pharmacologically active compounds. The design of its synthesis requires a careful consideration of C-N bond formation strategies that are efficient, high-yielding, and compatible with the present functional groups.

This guide will focus on the two most industrially and academically relevant synthetic strategies:

  • Pathway A: Aza-Michael Addition: A robust and often catalyst-free approach involving the conjugate addition of tetrahydrofurfurylamine to acrylonitrile. This method is prized for its atom economy and operational simplicity.[1][2]

  • Pathway B: Reductive Amination: A classic and highly effective method for amine synthesis, this pathway involves the reaction of tetrahydrofurfural with 3-aminopropanenitrile in the presence of a reducing agent.[3][4][5]

We will dissect each pathway, providing not just the procedural steps but the underlying chemical principles and rationale that govern the experimental choices.

Pathway A: Aza-Michael Addition of Tetrahydrofurfurylamine to Acrylonitrile

The Aza-Michael reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound or its analogues, such as acrylonitrile.[1] This reaction is highly efficient for forming β-amino nitriles and often proceeds under mild conditions, sometimes without the need for a catalyst, fulfilling several principles of green chemistry.[2][6]

The reaction proceeds via the nucleophilic attack of the primary amine (tetrahydrofurfurylamine) on the β-carbon of acrylonitrile. The resulting zwitterionic intermediate is then neutralized by a proton transfer, which can be facilitated by a protic solvent or another amine molecule.[1]

Visualization of the Aza-Michael Addition Pathway

Aza_Michael_Addition THF_Amine Tetrahydrofurfurylamine Product This compound THF_Amine->Product Aza-Michael Addition (Solvent, ΔT) Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: Aza-Michael addition of tetrahydrofurfurylamine to acrylonitrile.

Experimental Protocol: Aza-Michael Addition

This protocol describes a standard lab-scale synthesis. The reaction can often be performed neat or with a minimal amount of a polar protic solvent like methanol or ethanol to facilitate mixing.

2.2.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
TetrahydrofurfurylamineC₅H₁₁NO101.151.010.12 g (100 mmol)
AcrylonitrileC₃H₃N53.061.055.57 g (105 mmol)
Methanol (Solvent)CH₃OH32.04-20 mL

2.2.2 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydrofurfurylamine (10.12 g, 100 mmol) and methanol (20 mL).

  • Reagent Addition: While stirring, slowly add acrylonitrile (5.57 g, 105 mmol) to the solution dropwise over 15 minutes. The addition is mildly exothermic. Maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[7][8]

Causality and Trustworthiness
  • Excess Acrylonitrile: A slight excess of acrylonitrile is used to ensure the complete consumption of the more valuable tetrahydrofurfurylamine. However, a large excess should be avoided as it can lead to the formation of the di-adduct, where a second molecule of acrylonitrile reacts with the product.[9]

  • Solvent Choice: While the reaction can be run neat, a protic solvent like methanol facilitates heat dissipation and ensures homogeneity.

  • Purification: Vacuum distillation is the preferred method for purification on a larger scale as it is more efficient than chromatography for separating the product from unreacted acrylonitrile and potential di-adduct byproducts.

Pathway B: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia, followed by reduction of the intermediate imine.[4][5] This two-step process is typically performed in a single pot ("direct reductive amination").

In this pathway, tetrahydrofurfural reacts with 3-aminopropanenitrile to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target secondary amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine.[5]

Visualization of the Reductive Amination Pathway

Reductive_Amination cluster_0 One-Pot Reaction THF_Aldehyde Tetrahydrofurfural Imine Imine Intermediate THF_Aldehyde->Imine Condensation (-H₂O) Amino_Nitrile 3-Aminopropanenitrile Amino_Nitrile->Imine Reducer Reducing Agent (e.g., NaBH₄) Product This compound Reducer->Product Imine->Product Reduction

Caption: One-pot reductive amination of tetrahydrofurfural.

Experimental Protocol: Reductive Amination

This protocol employs sodium borohydride as a cost-effective and readily available reducing agent.

3.2.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
TetrahydrofurfuralC₅H₈O₂100.121.010.01 g (100 mmol)
3-AminopropanenitrileC₃H₆N₂70.091.07.01 g (100 mmol)
Sodium BorohydrideNaBH₄37.831.24.54 g (120 mmol)
Methanol (Solvent)CH₃OH32.04-150 mL
Acetic Acid (for pH)CH₃COOH60.05-As needed

3.2.2 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve tetrahydrofurfural (10.01 g, 100 mmol) and 3-aminopropanenitrile (7.01 g, 100 mmol) in methanol (150 mL).

  • Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate. The pH can be adjusted to ~6-7 with acetic acid to catalyze imine formation.

  • Reduction: Cool the flask to 0°C in an ice bath. Add sodium borohydride (4.54 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Vigorous gas evolution (hydrogen) will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding 1M HCl at 0°C until the gas evolution ceases and the pH is acidic (~pH 2).

    • Concentrate the mixture using a rotary evaporator to remove the methanol.

    • Add water (50 mL) to the residue and basify to pH >10 with 4M NaOH.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[11]

TechniqueExpected Observations
¹H NMR Signals corresponding to the THF ring protons (~1.5-2.0 ppm and ~3.6-3.8 ppm), a multiplet for the THF C2 proton, doublets for the CH₂ group adjacent to the THF ring, and two triplets for the ethyl chain protons of the propanenitrile moiety. A broad singlet for the N-H proton.[12][13]
¹³C NMR Resonances for the THF carbons, the exocyclic CH₂, the two carbons of the ethyl chain, and the characteristic nitrile carbon signal (~118-120 ppm).
FT-IR A characteristic sharp peak for the nitrile (C≡N) stretch around 2245 cm⁻¹, a broad N-H stretch for the secondary amine around 3300-3400 cm⁻¹, and a strong C-O-C stretch for the ether around 1050-1150 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 155.12.

Comparative Analysis and Conclusion

Both the Aza-Michael addition and reductive amination pathways are highly effective for synthesizing this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

  • Aza-Michael Addition: Generally simpler, with higher atom economy and milder conditions. The primary challenge is controlling the potential for di-addition. It is often preferred for its operational simplicity, especially on an industrial scale.

  • Reductive Amination: A more versatile method applicable to a wider range of aldehydes and amines. The use of hydride reducing agents requires careful handling and quenching procedures. It can be advantageous if tetrahydrofurfural is a more readily available or cost-effective starting material than tetrahydrofurfurylamine.

By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the optimal synthetic strategy for their specific needs, enabling further exploration of the chemical and pharmacological potential of this versatile molecule.

References

  • Defect-Enriched Titania-Supported Ni Nanoparticle Catalyst for the Reductive Amination of Furfural to Furfurylamine using Aqueous Ammonia. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.
  • Reductive Amination of Furfural and Hydrogenation of Furonitrile. (n.d.). AIChE. Retrieved from [Link]

  • Amination of Furfural. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved from [Link]

  • HNMR Practice 1. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Synthesis of tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide using CAL-B-catalysed aminolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (2017). Kanazawa University Repository. Retrieved from [Link]

  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (n.d.). Google Patents.
  • CN109438396B - Preparation method of tetrahydrofuran-3-methylamine. (n.d.). Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. Retrieved from [Link]

  • Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. (n.d.). MDPI. Retrieved from [Link]

  • Purification of tetrahydrofuran. (n.d.). Google Patents.
  • Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020). ResearchGate. Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH. Retrieved from [Link]

  • Trifunctional organometallic frameworks and cages based on all-cis- 1,3,5-triethynyl-1,3,5-trisilacyclohexanes - Supporting Information. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for purifying high-purity organic solvent tetrahydrofuran for scientific research. (n.d.). Google Patents.
  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Propanenitrile, 3-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Continuous process for the manufacture of 3-hydroxy propionitrile. (n.d.). Google Patents.
  • Propanenitrile, 3-(methylamino)-. (n.d.). PubChem. Retrieved from [Link]

Sources

A Deep Dive into the Spectroscopic Characterization of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the molecule 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile (CAS No. 90322-18-2). As a versatile building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document, crafted from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a saturated heterocyclic tetrahydrofuran (THF) ring, a secondary amine linker, and a terminal nitrile group. This amalgamation of structural motifs gives rise to a distinct spectroscopic fingerprint. The presence of a chiral center at the 2-position of the THF ring introduces diastereotopicity for adjacent protons, a key feature observable in high-resolution NMR.

Molecular Properties Summary

PropertyValueSource
Molecular FormulaC₈H₁₄N₂O[1]
Molecular Weight154.21 g/mol [1]
Exact Mass154.1106 g/mol [1]
CAS Number90322-18-2[2]

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node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
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// Atom nodes with labels N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,0!"]; C3 [label="N", pos="-3.6,-0.5!"]; C4 [label="C", pos="1.2,0.5!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="3.6,0.5!"]; C7 [label="C", pos="3.6,-0.5!"]; C8 [label="C", pos="2.4,-1!"]; O1 [label="O", pos="1.2,-0.5!"]; H1[label="H", pos="0,0.8!"];

// Dummy nodes for bond directions d1 [pos="-1.2,-1.3!", shape=point]; d2 [pos="-2.4,0.8!", shape=point]; d3 [pos="-2.4,-0.8!", shape=point]; d4 [pos="1.2,1.3!", shape=point]; d5 [pos="2.4,0.8!", shape=point]; d6 [pos="3.6,1.3!", shape=point]; d7 [pos="4.4,0.5!", shape=point]; d8 [pos="4.4,-0.5!", shape=point]; d9 [pos="3.6,-1.3!", shape=point]; d10 [pos="2.4,-1.8!", shape=point]; d11 [pos="0.4,0.5!", shape=point];

// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3 [style=triple]; N1 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- O1; O1 -- C4; N1 -- H1;

// Add labels for functional groups label_nitrile [label="Nitrile", pos="-3.2,0.2!", fontcolor="#EA4335"]; label_amine [label="Secondary Amine", pos="-0.4,-0.8!", fontcolor="#34A853"]; label_thf [label="Tetrahydrofuran", pos="2.8,0.8!", fontcolor="#4285F4"]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of this molecule in solution. Both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom. The chirality of the molecule is a critical factor influencing the NMR spectra.[3][4]

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling

The proton NMR spectrum is expected to be complex due to overlapping signals and second-order coupling effects. The presence of the chiral center at C2 of the THF ring renders the two protons on the adjacent methylene group (CH₂-N) diastereotopic, meaning they are chemically non-equivalent and will likely appear as a complex multiplet.[3][5]

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N-H 1.0 - 2.5br s-Broad signal due to quadrupole broadening and potential exchange.
THF C2-H 3.8 - 4.2m-Deshielded by the adjacent oxygen and nitrogen atoms.
THF C5-H3.6 - 3.8m-Deshielded by the adjacent oxygen atom.
THF C3-H ₂ & C4-H1.5 - 2.0m-Aliphatic protons of the THF ring.
N-CH ₂-THF2.6 - 2.9m-Diastereotopic protons, likely appearing as a complex multiplet.
N-CH ₂-CH₂CN2.8 - 3.1t~6-7Adjacent to the electron-withdrawing nitrile group.
CH₂-CH ₂-CN2.4 - 2.7t~6-7Coupled to the adjacent methylene group.

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.[6][7]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a distinct signal for each of the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C ≡N118 - 122Characteristic chemical shift for a nitrile carbon.
THF C 275 - 80Deshielded by both the oxygen and the substituted amino group.
THF C 567 - 72Deshielded by the adjacent oxygen atom.
N-C H₂-THF50 - 55Carbon adjacent to the secondary amine.
N-C H₂-CH₂CN45 - 50Carbon adjacent to the secondary amine.
THF C 3 & C 425 - 35Aliphatic carbons within the THF ring.
CH₂-C H₂-CN15 - 20Carbon adjacent to the nitrile group.

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.[6][7][8]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

  • 2D NMR (for complete assignment):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, confirming the connectivity of the molecular fragments.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Assignment Spectral Assignment TwoD_NMR->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Predicted IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)IntensityRationale
Secondary AmineN-H stretch3300 - 3500Medium, sharpCharacteristic of secondary amines.[9]
NitrileC≡N stretch2210 - 2260Medium, sharpA strong, diagnostically useful band for the nitrile group.[10][11]
Aliphatic C-HC-H stretch2850 - 3000Medium to StrongDue to the numerous sp³ C-H bonds in the molecule.
Secondary AmineN-H bend1550 - 1650MediumOften observed for secondary amines.[9]
EtherC-O-C stretch1050 - 1150StrongCharacteristic of the C-O-C asymmetric stretch in the THF ring.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is often the simplest and most common method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder/ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typical spectral range: 4000 - 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule, which is approximately 154.21. According to the nitrogen rule, a molecule with an even number of nitrogen atoms should have an even nominal molecular weight, which is consistent with C₈H₁₄N₂O.[12][13]

  • Key Fragmentation Pathways:

    • α-Cleavage: This is a characteristic fragmentation pattern for amines.[12][14][15] Cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a major fragmentation pathway.

      • Loss of a C₄H₇O radical (from the THF side) would lead to a fragment at m/z 84.

      • Loss of a C₂H₄CN radical (from the nitrile side) would lead to a fragment at m/z 100.

    • Loss of the THF ring: Fragmentation involving the cleavage of the C-N bond connecting the THF-methyl group can occur.

Mass_Spec_Fragmentation cluster_ionization Ionization cluster_fragmentation α-Cleavage Fragmentation Molecule C₈H₁₄N₂O MolecularIon [C₈H₁₄N₂O]⁺˙ m/z = 154 Molecule->MolecularIon Electron Impact Fragment1 [C₄H₈N₂]⁺ m/z = 84 MolecularIon->Fragment1 Loss of C₄H₇O radical Fragment2 [C₆H₁₂NO]⁺ m/z = 100 MolecularIon->Fragment2 Loss of C₂H₄CN radical

Caption: Predicted α-cleavage fragmentation pathways in mass spectrometry.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for GC-MS and will induce significant fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent protonated molecule [M+H]⁺ at m/z 155.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide a complete structural picture. The interplay of the tetrahydrofuran ring, the secondary amine, and the nitrile group results in a unique and predictable spectroscopic signature. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this important chemical entity, ensuring its unambiguous identification and paving the way for its application in drug discovery and materials science.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. Retrieved from [Link]

  • Saba, S., Ciaccio, J. A., Espinal, J., & Aman, C. E. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1011. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

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3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Introduction

This compound, with CAS Number 90322-18-2, is a bifunctional organic molecule that serves as a versatile intermediate in synthetic chemistry.[1] Structurally, it incorporates a saturated tetrahydrofuran (THF) heterocycle, a secondary amine linkage, and a terminal nitrile group. This unique combination of functional groups makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The THF moiety is a common scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The secondary amine and nitrile groups offer orthogonal reactivity, providing multiple pathways for derivatization and molecular elaboration.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and for understanding the compound's physical behavior.

PropertyValueSource
CAS Number 90322-18-2[1]
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
Exact Mass 154.11100 u[1]
Density 1.01 g/cm³ (Predicted)[1]
Boiling Point 292.8°C at 760 mmHg (Predicted)[1]
Flash Point 130.9°C (Predicted)[1]
Refractive Index 1.464 (Predicted)[1]
Topological Polar Surface Area (TPSA) 45.05 Ų[1]
XLogP3 -0.1 (Predicted)[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis and Reaction Mechanism

The primary route for synthesizing this compound is through the cyanoethylation of tetrahydrofurfurylamine. This reaction is a classic example of a Michael addition, where the nucleophilic amine adds to the electron-deficient β-carbon of an α,β-unsaturated nitrile, typically acrylonitrile.[2]

The reaction is generally base-catalyzed.[2][3] While strong bases can be used, the inherent basicity of the starting amine is often sufficient to catalyze the reaction, particularly when heated. The base facilitates the reaction by increasing the nucleophilicity of the amine, promoting its attack on the Michael acceptor (acrylonitrile).[3]

Synthesis_Reaction cluster_reactants cluster_product reactant1 Tetrahydrofurfurylamine reactant2 Acrylonitrile product This compound struct1 plus + lab1 Tetrahydrofurfurylamine struct2 arrow lab2 Acrylonitrile struct3 lab3 Product

Caption: Overall synthesis scheme via cyanoethylation.

Proposed Synthesis Protocol

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the integrity of the final product.

Materials:

  • Tetrahydrofurfurylamine (CAS 4795-29-3)[4]

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Ethanol, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Dropping funnel

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tetrahydrofurfurylamine (10.1 g, 0.1 mol) in 50 mL of anhydrous ethanol.

  • Addition of Acrylonitrile: Place acrylonitrile (5.8 g, 0.11 mol, 1.1 equivalents) in a dropping funnel. Add the acrylonitrile dropwise to the stirred amine solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

    • Causality Insight: Refluxing provides the necessary activation energy to drive the reaction to completion. The slight excess of acrylonitrile ensures full consumption of the starting amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The starting amine and the product will have different Rf values. The reaction is complete when the spot corresponding to tetrahydrofurfurylamine is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in 100 mL of DCM and transfer to a separatory funnel.

    • Wash the organic layer with 2 x 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate again on the rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Equilibrate the column with a mobile phase of 95:5 Hexanes:EtOAc.

    • Load the crude product onto the column and elute with a gradient of EtOAc in Hexanes (e.g., from 5% to 50% EtOAc).

    • Collect fractions and analyze by TLC. Combine fractions containing the pure product.

    • Remove the solvent from the combined fractions under reduced pressure to yield this compound as a purified oil.

Expected Spectroscopic Signatures

Spectroscopy FeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -NH protonBroad singlet, ~1.5-3.0 ppmSecondary amine proton, chemical shift is variable and concentration-dependent.
THF C5 protons (O-CH₂)Multiplet, ~3.6-3.8 ppmProtons adjacent to the electron-withdrawing oxygen atom are deshielded.[5]
THF C2 proton (-CH-)Multiplet, ~3.9-4.1 ppmMethine proton, deshielded by both the ring oxygen and the side chain.
THF C3, C4 protonsMultiplet, ~1.5-2.0 ppmAliphatic protons within the THF ring.[5]
-N-CH₂-THFMultiplet, ~2.6-2.8 ppmMethylene group attached to the secondary amine.
-N-CH₂-CH₂CNTriplet, ~2.8-3.0 ppmMethylene group α to the amine.
-CH₂-CNTriplet, ~2.4-2.6 ppmMethylene group α to the electron-withdrawing nitrile group.
¹³C NMR -CN (nitrile)~118-122 ppmCharacteristic shift for a nitrile carbon.
THF C5 (O-CH₂)~68 ppmCarbon adjacent to the ring oxygen.[7]
THF C2 (-CH-)~77 ppmMethine carbon adjacent to the ring oxygen.[7]
-N-CH₂- (all)~40-55 ppmCarbons attached to the nitrogen atom.
-CH₂-CN~17-20 ppmCarbon α to the nitrile group.
THF C3, C4~25-30 ppmAliphatic carbons within the THF ring.[7]
IR Spectroscopy N-H stretchWeak to medium, ~3300-3400 cm⁻¹Characteristic of a secondary amine.
C-H stretch (sp³)Medium to strong, ~2850-2960 cm⁻¹Aliphatic C-H bonds in the THF and ethyl chains.
C≡N stretch (nitrile)Medium, sharp, ~2240-2260 cm⁻¹A highly characteristic and diagnostic peak for the nitrile group.[8]
C-O-C stretchStrong, ~1050-1150 cm⁻¹Asymmetric stretch of the ether group in the THF ring.[8]

Reactivity and Potential for Derivatization

The utility of this compound in drug discovery and materials science stems from the orthogonal reactivity of its secondary amine and nitrile functional groups. This allows for selective chemical transformations to build more complex molecular architectures.

Reactivity_Pathways cluster_nitrile Nitrile Group Reactions cluster_amine Amine Group Reactions main This compound acid Carboxylic Acid Derivative (via Hydrolysis) main->acid H₃O⁺, Δ p_amine Primary Amine Derivative (via Reduction) main->p_amine 1. LiAlH₄ 2. H₂O or H₂, Raney Ni amide Amide Derivative (via Acylation) main->amide R-COCl, Base t_amine Tertiary Amine Derivative (via Alkylation) main->t_amine R'-X, Base

Caption: Potential synthetic transformations of the title compound.

  • Nitrile Group Transformations: The nitrile moiety is a versatile precursor to other functional groups.[9]

    • Reduction: The nitrile can be reduced to a primary amine (-(CH₂)₃NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel).[10] This converts the molecule into a diamine, a common building block for polymers and chelating agents.

    • Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile group into a carboxylic acid (-(CH₂)₂COOH).[11] This introduces an acidic handle for further reactions, such as amide bond formation (e.g., EDC/HOBt coupling).

  • Secondary Amine Transformations: The secondary amine is nucleophilic and can readily undergo several common reactions.

    • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like triethylamine) will form a stable amide derivative. This is a cornerstone reaction in medicinal chemistry for modifying a molecule's properties.

    • Alkylation: The amine can be further alkylated using alkyl halides to form a tertiary amine.

    • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a controlled route to more complex tertiary amines.

Safety and Handling

The safe handling of any chemical is paramount. The hazard profile of this compound is informed by its structural components and available safety data.

  • GHS Hazard Statements: The compound is classified with several hazards. It is harmful if swallowed, inhaled, or in contact with skin.[12] Crucially, it is listed as causing severe skin burns and serious eye damage.[12]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]

    • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.

    • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents and acids, as amines are basic and can react exothermically with acids.[14] The tetrahydrofuran moiety has the potential to form explosive peroxides over time upon exposure to air and light, a known hazard of THF itself.[13][15][16] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and away from light.

Potential Applications in Research and Drug Development

While specific, published applications of this compound are limited, its structural motifs are highly relevant in modern drug discovery.

  • Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting point for creating libraries of related compounds for high-throughput screening. The orthogonal reactivity allows for diversification at two distinct points on the molecule.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" that combines a desirable heterocyclic core (THF) with a linker. In FBDD, such fragments are screened for weak binding to biological targets, and then synthetically elaborated to increase potency.

  • Intermediate for Heterocyclic Synthesis: The aminonitrile functionality is a well-known precursor for the synthesis of various nitrogen-containing heterocycles, such as aminoquinolines and other pharmacologically relevant ring systems.[17] The conversion of the nitrile to an amine or carboxylic acid opens pathways to a wide array of complex structures.

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its synthesis is straightforward via a well-understood cyanoethylation reaction. The true value of the compound lies in its dual functionality, which provides chemists with a flexible platform for synthesizing more complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for researchers looking to leverage this compound in their synthetic programs, particularly in the pursuit of novel therapeutics and advanced materials.

References

  • Tetrahydrofurfurylamine. (n.d.). PubChem, National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Mistry, P. M., & Desai, K. R. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. E-Journal of Chemistry, 8(3), 1019-1026.
  • Method for preparing N, N-dimethyl tetrahydrofurfurylamine. (2014). Google Patents.
  • Cyanoethylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem, National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 3-[(Propan-2-yl)amino]propanenitrile. (n.d.). PubChem, National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • da Silva, W. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Quimica Nova, 45(6), 712-727. Available from [Link]

  • Li, J., et al. (2016). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecules, 21(11), 1469. Available from [Link]

  • Comparison of various catalysts for cyanoethylation of acrylonitrile.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • 3-((furan-2-ylmethyl)amino)propanenitrile. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. (n.d.). Chemical Suppliers. Retrieved January 17, 2026, from [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.
  • HNMR Practice 1. (n.d.). OpenOChem Learn. Retrieved January 17, 2026, from [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Arkivoc, 2008(14), 184-192. Available from [Link]

  • Preparation method for 3-aminomethyltetrahydrofuran. (2017). Google Patents.
  • 3-[[2-[3-(Dimethylamino)propyl-methyl-amino]thieno[3,2-d]pyrimidin-4-yl]-methyl-amino]propanenitrile. (n.d.). PubChem, National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Beck, A. K., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62.
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  • Chertkov, V. A., et al. (2017). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 66(1), 86-93. Available from [Link]

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CAS number 90322-18-2 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile (CAS No. 90322-18-2)

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the chemical compound this compound, identified by CAS number 90322-18-2. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a logical, field-proven workflow for structural verification, purity assessment, and physicochemical analysis. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility. We will explore the compound's fundamental properties, delve into a multi-technique analytical workflow, and discuss its potential reactivity and safety considerations, grounding all claims in authoritative references.

Compound Identification and Physicochemical Profile

The starting point for any rigorous scientific investigation is the unambiguous identification of the substance. CAS number 90322-18-2 is assigned to the molecule named this compound.[1][2][3] This compound incorporates three key functional features: a saturated five-membered ether ring (tetrahydrofuran), a secondary amine, and a nitrile group, which dictate its chemical behavior and analytical characteristics.

Figure 1: 2D Structure of this compound.

A summary of its core physicochemical properties, compiled from various chemical suppliers and databases, is presented below.[1][2][3]

PropertyValueSource
CAS Number 90322-18-2[1][3]
Molecular Formula C₈H₁₄N₂O[1][3][4]
Molecular Weight 154.21 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 3-(oxolan-2-ylmethylamino)propanenitrile[3]
Physical Form Liquid[5]
Purity Spec. (Typical) ≥95% - 97%[1][3]
InChI Key ZSKZHSOMHSHFDF-UHFFFAOYNA-N[3]
XLogP3 (Predicted) -0.1[2]
Hydrogen Bond Donor 1[2]
Hydrogen Bond Acceptor 3[2]

Synthesis and Chemical Reactivity Insights

Conceptual Synthesis Pathway

While specific, peer-reviewed synthesis procedures for 90322-18-2 are not extensively published, its structure strongly suggests a synthesis route based on the Michael addition reaction. This involves the nucleophilic addition of an amine to an α,β-unsaturated nitrile. Specifically, tetrahydrofurfurylamine (the amine component) would react with acrylonitrile. This reaction is a common and efficient method for forming β-aminopropionitriles.

cluster_reactants Reactants cluster_product Product R1 Tetrahydrofurfurylamine P1 3-[(Tetrahydrofuran-2-ylmethyl) amino]propanenitrile (CAS 90322-18-2) R1->P1 Michael Addition R2 Acrylonitrile R2->P1

Figure 2: Conceptual synthesis via Michael Addition.

Anticipated Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

  • Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can be expected to react with acids to form salts and with electrophiles such as acyl chlorides or alkyl halides.

  • Nitrile Group: The nitrile group (-C≡N) is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-[(tetrahydrofuran-2-ylmethyl)amino]propanoic acid) or reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) to form a diamine.

  • Tetrahydrofuran (THF) Ring: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Understanding this reactivity is crucial for choosing appropriate solvents, derivatization agents, and conditions for analytical procedures to avoid unintended degradation of the analyte.

A Validated Analytical Characterization Workflow

A multi-step, orthogonal approach is essential for the definitive characterization of a chemical entity. The following workflow ensures that structural identity, purity, and integrity are confirmed through independent yet complementary techniques.

Start Sample Receipt (CAS 90322-18-2) FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) FTIR->NMR Confirms expected bonds HPLC HPLC-UV/PDA (Purity Assessment) NMR->HPLC Confirms structure MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Confirms purity >95% Report Certificate of Analysis (Final Report) MS->Report Confirms MW = 154.21

Figure 3: Logical workflow for compound characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is the initial, rapid screening step. Its purpose is to confirm the presence of the key functional groups predicted by the compound's structure. This is a low-cost, high-throughput method to verify that the sample is, at a minimum, consistent with the expected class of compound before proceeding to more complex analyses.

Self-Validating Protocol:

  • System Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by taking a background scan; the resulting spectrum should be a flat line with no significant peaks.

  • Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis & Validation:

    • N-H Stretch: Look for a weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.

    • C-H Stretch: Expect strong bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.

    • Nitrile (C≡N) Stretch: A sharp, medium-intensity peak should be observed in the 2240-2260 cm⁻¹ range. The presence of this peak is a strong indicator for the nitrile group.

    • C-O Stretch: A strong band characteristic of the ether linkage in the THF ring should appear around 1050-1150 cm⁻¹.

    • Validation Check: The presence of all four key peaks validates the functional group profile. Absence of any of these, or the presence of strong unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹), would invalidate the sample's identity and halt the workflow pending investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation. While FT-IR confirms functional groups, NMR provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are required for unambiguous structure confirmation.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Instrument Setup (e.g., 400 MHz spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: Analyze the chemical shifts, integration (proton count), and multiplicity (splitting pattern) to assign peaks to the protons in the structure. The spectrum should be consistent with the 14 protons of the molecule. Key regions include the multiplets for the THF ring protons, the triplets for the two CH₂ groups of the propanenitrile chain, and a signal for the N-H proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: A total of 8 distinct carbon signals should be observed, corresponding to the 8 carbon atoms in the molecule. The nitrile carbon will be significantly downfield.

  • Validation Check: The combination of ¹H and ¹³C spectra must be fully consistent with the proposed structure. The number of signals, their chemical shifts, and the coupling patterns in the proton spectrum must logically map onto the molecule. Advanced 2D NMR experiments like COSY or HSQC can be employed if assignments are ambiguous, further validating the proposed connectivity.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for determining the purity of the compound. By separating the main component from any impurities, it allows for accurate quantification. A UV or Photodiode Array (PDA) detector is suitable as the nitrile group provides a chromophore, albeit a weak one.

Self-Validating Protocol:

  • System & Mobile Phase Preparation:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), which is standard for moderately polar organic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine, improving peak shape by preventing interaction with residual silanols on the column.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detector: UV/PDA at 210 nm.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes to ensure elution of all potential impurities.

  • Data Analysis & Validation:

    • System Suitability: Before analyzing the sample, inject a standard or the sample itself multiple times to ensure the system is performing correctly. Key parameters like retention time reproducibility (<2% RSD), peak area reproducibility (<2% RSD), and tailing factor (ideally <1.5) must be met.

    • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Validation Check: For the analysis to be valid, the main peak should be sharp and symmetrical. The calculated purity should meet the specification (e.g., ≥95%).

Mass Spectrometry (MS)

Causality: MS provides orthogonal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z), which directly corresponds to its molecular weight. This technique is highly sensitive and specific.

Self-Validating Protocol:

  • System & Sample Preparation: The sample can be introduced via direct infusion or, ideally, as the eluent from the HPLC system (LC-MS). The LC-MS approach provides purity and mass data simultaneously. Use a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol with 0.1% formic acid.

  • Instrument Setup (ESI-Positive Mode):

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure) to optimal values. ESI in positive ion mode is chosen because the secondary amine is easily protonated.

  • Data Acquisition: Acquire a full scan mass spectrum.

  • Data Analysis & Validation:

    • Expected Ion: The molecular weight is 154.21 Da. In positive ESI mode, the primary ion observed should be the protonated molecule [M+H]⁺.

    • Calculation: The expected m/z for [C₈H₁₄N₂O + H]⁺ is approximately 155.12.

    • Validation Check: The detection of an ion with an m/z value corresponding to the protonated molecule within a narrow mass tolerance (e.g., ± 0.1 Da for a standard instrument, or <5 ppm for a high-resolution mass spectrometer) provides definitive confirmation of the molecular weight and, by extension, the molecular formula.

Biological and Safety Profile

Toxicology and Safe Handling

The toxicological properties of this compound have not been fully investigated.[5] However, safety data sheets from suppliers provide critical handling information based on the compound's chemical class and available data.[3][4][5][6]

  • GHS Hazard Statements: The compound is listed as harmful if swallowed, in contact with skin, or if inhaled.[3][6] It is also cited as causing severe skin burns and serious eye damage.[3][6]

  • Precautionary Measures: Always handle this compound in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing vapor and ensure the work area is well-ventilated.[5]

Potential Biological Activity

While no specific biological activity has been reported for CAS 90322-18-2 in the searched literature, its structural motifs are present in biologically active molecules:

  • Substituted Tetrahydrofurans: The THF ring is a common scaffold in a vast number of natural products and pharmacologically active compounds, including some HIV protease inhibitors.

  • Aminonitriles: This class of compounds is known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[7] They are also key intermediates in the synthesis of amino acids.[7]

Any research into the biological applications of this compound should be preceded by a thorough toxicological assessment.

Conclusion

The comprehensive characterization of this compound (CAS 90322-18-2) requires a systematic and multi-faceted analytical approach. The workflow presented in this guide, beginning with functional group identification by FT-IR, followed by definitive structural elucidation via NMR, quantitative purity assessment by HPLC, and molecular weight confirmation by MS, constitutes a robust and self-validating strategy. By understanding the rationale behind each technique and adhering to rigorous protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data essential for any subsequent scientific endeavor.

References

[4] Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [1] AKSci. (n.d.). 90322-18-2 this compound. Retrieved from [2] Echemi. (n.d.). 90322-18-2, this compound. Retrieved from [5] Matrix Scientific. (n.d.). SAFETY DATA SHEET: 3-[(Tetrahydro-2-furanylmethyl)amino]-propanenitrile. Retrieved from [7] Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1185. [3] Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [6] Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from

Sources

The Emerging Therapeutic Potential of Tetrahydrofuran-Propanenitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Novel Bioactivities through Structural Integration

In the ever-evolving landscape of drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks presents a promising avenue for identifying next-generation therapeutic agents. This technical guide delves into the untapped potential of a unique chemical class: tetrahydrofuran-propanenitrile derivatives. By integrating the structurally versatile and biologically significant tetrahydrofuran (THF) ring with the pharmacokinetically advantageous propanenitrile moiety, we open the door to a new realm of compounds with the potential for diverse and potent biological activities.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a comprehensive exploration of the rationale behind the therapeutic promise of these derivatives. We will explore their potential antitumor and antimicrobial activities, grounded in the established bioactivities of their constituent parts. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to synthesize, screen, and characterize these novel compounds, thereby accelerating the journey from concept to clinical candidate.

The Scientific Rationale: A Synergy of Proven Pharmacophores

The therapeutic potential of tetrahydrofuran-propanenitrile derivatives stems from the synergistic interplay of its two core components: the tetrahydrofuran ring and the propanenitrile side chain.

  • The Tetrahydrofuran Moiety: A Scaffold for Diverse Biological Interactions

    The tetrahydrofuran ring, a saturated five-membered oxygen-containing heterocycle, is a privileged scaffold found in a vast array of natural products and synthetic molecules with significant biological activities. Its conformational flexibility allows it to adapt to the binding pockets of various biological targets. Derivatives of THF have demonstrated a wide spectrum of pharmacological effects, including:

    • Antitumor Activity: Many natural products containing the THF moiety exhibit potent anticancer properties. For instance, certain furan derivatives have shown significant anti-proliferative effects against cancer cell lines like HeLa and SW620 by modulating key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[1][2][3]

    • Antimicrobial Properties: The THF scaffold is also a key component in various antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[4]

    • Antiviral Activity: Notably, the bis-tetrahydrofuran ligand is a crucial component in several potent HIV protease inhibitors, highlighting the ring's importance in antiviral drug design.[5]

    • Psychotropic Effects: Novel tetracyclic tetrahydrofuran derivatives have been identified as potential broad-spectrum psychotropic agents.[6]

  • The Propanenitrile Group: Enhancing Pharmacological Profiles

    The incorporation of a nitrile group (–C≡N) into a drug candidate can significantly enhance its pharmacological profile.[7] The nitrile moiety is a versatile functional group that can:

    • Improve Pharmacokinetics: Compounds containing a nitrile group often exhibit improved solubility, metabolic stability, and bioavailability.[7]

    • Modulate Target Binding: The linear geometry and electronic properties of the nitrile group can lead to favorable interactions within a target's binding site, enhancing potency and selectivity.

    • Serve as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.

The combination of the tetrahydrofuran scaffold with a propanenitrile side chain, therefore, presents a compelling strategy for developing novel drug candidates with potentially enhanced efficacy and favorable pharmacokinetic properties.

Potential Biological Activities and Mechanistic Hypotheses

Based on the known activities of the individual moieties, we can hypothesize several promising biological activities for tetrahydrofuran-propanenitrile derivatives.

Antitumor Activity via PI3K/Akt Pathway Inhibition

Hypothesis: Tetrahydrofuran-propanenitrile derivatives may exhibit antitumor activity by inhibiting the PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.[9]

Mechanistic Rationale: Furan and tetrahydrofuran derivatives have been shown to inhibit the PI3K/Akt pathway.[1][10] The nitrile group can enhance the binding affinity of the molecule to the ATP-binding pocket of PI3K or Akt, leading to more potent inhibition.

Experimental Validation Workflow:

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antitumor Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesize Tetrahydrofuran- propanenitrile Derivatives characterization Characterize Structure (NMR, MS) synthesis->characterization cell_culture Culture Cancer Cell Lines (e.g., HeLa, SW620) synthesis->cell_culture cck8 CCK-8 Cell Viability Assay cell_culture->cck8 western_blot Western Blot Analysis (p-Akt, Akt) cck8->western_blot If active pathway_analysis Further Pathway Analysis (e.g., mTOR, Wnt/β-catenin) western_blot->pathway_analysis

Caption: Experimental workflow for evaluating antitumor activity.

Antimicrobial Activity

Hypothesis: Tetrahydrofuran-propanenitrile derivatives may possess broad-spectrum antimicrobial activity.

Mechanistic Rationale: The furan nucleus is a component of many antimicrobial agents.[8][11] The lipophilicity and electronic properties conferred by the tetrahydrofuran ring and the propanenitrile group could facilitate penetration of microbial cell walls and interaction with intracellular targets.

Experimental Validation Workflow:

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_spectrum Spectrum of Activity synthesis Synthesize Derivatives agar_diffusion Agar Disc Diffusion Assay (Initial Screen) synthesis->agar_diffusion mic_determination Broth Microdilution Assay (Determine MIC) agar_diffusion->mic_determination If active gram_pos Test against Gram-positive (e.g., S. aureus, B. subtilis) mic_determination->gram_pos gram_neg Test against Gram-negative (e.g., E. coli, P. aeruginosa) mic_determination->gram_neg

Caption: Workflow for assessing antimicrobial activity.

Proposed Synthetic Strategies

While no direct synthesis for 3-(tetrahydrofuran-2-yl)propanenitrile is prominently described in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and related syntheses of furan and tetrahydrofuran derivatives. A potential retro-synthetic analysis suggests a strategy starting from readily available precursors.

A feasible forward synthesis could involve the following key steps:

  • Synthesis of a Dihydrofuran Intermediate: A common method for synthesizing dihydrofurans is through the cyclization of appropriate precursors.

  • Reduction to Tetrahydrofuran: The dihydrofuran intermediate can be reduced to the corresponding tetrahydrofuran using standard hydrogenation methods.

  • Introduction of the Propanenitrile Side Chain: This can be achieved through various C-C bond-forming reactions, such as the Michael addition of a cyanide equivalent to an α,β-unsaturated derivative of the tetrahydrofuran.

A related synthetic approach for 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been documented, which involves the hydroarylation of 3-(furan-2-yl)propenoic acids.[12][13] This suggests that a similar strategy could be adapted for the synthesis of the target propanenitrile derivatives.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the in vitro evaluation of novel tetrahydrofuran-propanenitrile derivatives.

Protocol for Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[1][2][3][4][14]

Materials:

  • Cancer cell lines (e.g., HeLa, SW620)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydrofuran-propanenitrile derivatives (dissolved in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension (typically 1 x 10^4 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydrofuran-propanenitrile derivatives in complete culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[2] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours at 37°C.[4] The incubation time depends on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol for Western Blot Analysis of PI3K/Akt Signaling

Western blotting is a powerful technique to detect and quantify the phosphorylation status of key proteins in a signaling pathway.[8]

Materials:

  • Cancer cells treated with tetrahydrofuran-propanenitrile derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin) for normalization.

    • Quantify the band intensities using densitometry software.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Tetrahydrofuran-propanenitrile derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB.

    • Add the diluted inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be presented in clear, well-structured tables for easy comparison and analysis.

Table 1: In Vitro Antiproliferative Activity of Tetrahydrofuran-Propanenitrile Derivatives

Compound IDHeLa IC50 (µM)SW620 IC50 (µM)
Derivative 1
Derivative 2
...
Doxorubicin (Control)

Table 2: Antimicrobial Activity of Tetrahydrofuran-Propanenitrile Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1
Derivative 2
...
Ciprofloxacin (Control)

Conclusion and Future Directions

The exploration of tetrahydrofuran-propanenitrile derivatives represents a promising frontier in the quest for novel therapeutic agents. The logical integration of the biologically active tetrahydrofuran scaffold with the pharmacokinetically favorable propanenitrile moiety provides a strong rationale for their potential as antitumor and antimicrobial agents. This guide has provided the foundational knowledge, mechanistic hypotheses, and detailed experimental protocols to empower researchers to embark on the synthesis and evaluation of this exciting new class of compounds. Future research should focus on synthesizing a diverse library of these derivatives, elucidating their structure-activity relationships, and exploring their efficacy in preclinical in vivo models. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of tetrahydrofuran-propanenitrile derivatives.

References

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (URL: [Link])

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. (URL: [Link])

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. (URL: [Link])

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

  • What Is the CCK-8 Assay? A Guide to Cell Viability Testing | Boster Bio. (URL: [Link])

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC - PubMed Central - NIH. (URL: [Link])

  • Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate. (URL: [Link])

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PubMed Central. (URL: [Link])

  • Western-blotting of the PI3K-Akt-GSK3b-b-Catenin signaling. (A, B)... - ResearchGate. (URL: [Link])

  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (URL: [Link])

  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed. (URL: [Link])

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC - NIH. (URL: [Link])

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (URL: [Link])

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed. (URL: [Link])

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (URL: [Link])

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: [Link])

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (URL: [Link])

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - Growing Science. (URL: [Link])

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. (URL: [Link])

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. (URL: [Link])

  • New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - MDPI. (URL: [Link])

  • Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed. (URL: [Link])

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An In-Depth Technical Guide to the Molecular Structure Analysis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the molecular structure of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a versatile intermediate compound. By integrating established synthetic protocols with detailed spectroscopic analysis, this document serves as an authoritative resource for researchers engaged in fine chemical synthesis and drug discovery.

Introduction: Unveiling the Molecular Architecture

This compound, with the chemical formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol , is a bifunctional molecule incorporating a saturated tetrahydrofuran ring, a secondary amine linkage, and a nitrile group.[1] Its structural features make it a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of both hydrogen bond donors and acceptors, along with a flexible backbone, allows for diverse chemical modifications and interactions with biological targets. This guide will elucidate the synthesis, purification, and detailed structural characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 90322-18-2[1][2][3][4][5]
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in polar organic solventsInferred

Synthesis and Mechanism: A Validated Approach

The most logical and field-proven method for the synthesis of this compound is the aza-Michael addition of tetrahydrofurfurylamine to acrylonitrile. This reaction is a well-established method for the formation of β-aminopropionitriles and is known for its high efficiency and atom economy.

Proposed Synthetic Protocol

This protocol is based on established procedures for the Michael addition of amines to acrylonitrile and the synthesis of related N-substituted aminopropionitriles.

Materials:

  • Tetrahydrofurfurylamine (≥99%)

  • Acrylonitrile (≥99%, stabilized)

  • Methanol (anhydrous)

  • Sodium methoxide (25% in methanol)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydrofurfurylamine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution to the flask.

  • Slowly add acrylonitrile (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the catalyst by adding 1 M hydrochloric acid until the solution is neutral.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic conjugate addition mechanism. The secondary amine of tetrahydrofurfurylamine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is then protonated by the solvent (methanol) to yield the final product. The basic catalyst (sodium methoxide) serves to deprotonate a small fraction of the amine, increasing its nucleophilicity and accelerating the reaction.

G cluster_0 Aza-Michael Addition reagents Tetrahydrofurfurylamine + Acrylonitrile catalyst Base Catalyst (e.g., NaOMe) reagents->catalyst Activation intermediate Enolate Intermediate catalyst->intermediate Nucleophilic Attack product This compound intermediate->product Protonation

Caption: Workflow for the aza-Michael addition synthesis.

Molecular Structure Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrofuran ring, the ethyl linker, and the propanenitrile moiety.

  • ~3.5-4.0 ppm: A multiplet corresponding to the proton on the chiral carbon of the tetrahydrofuran ring (C2-H).

  • ~3.6-3.8 ppm: A multiplet corresponding to the two protons on the carbon adjacent to the oxygen in the tetrahydrofuran ring (C5-H₂).

  • ~2.7-2.9 ppm: A triplet corresponding to the two protons on the carbon adjacent to the secondary amine in the propanenitrile chain (-NH-CH₂-).

  • ~2.5-2.7 ppm: A triplet corresponding to the two protons on the carbon adjacent to the nitrile group (-CH₂-CN).

  • ~2.6-2.8 ppm: A doublet of doublets corresponding to the two methylene protons adjacent to the secondary amine (-CH₂-NH-).

  • ~1.5-2.0 ppm: A series of multiplets corresponding to the remaining four protons of the tetrahydrofuran ring (C3-H₂ and C4-H₂).

  • ~1.8-2.2 ppm (broad): A singlet corresponding to the secondary amine proton (-NH-). The chemical shift and appearance of this peak can vary with concentration and solvent.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • ~118-120 ppm: A signal for the nitrile carbon (-C≡N).

  • ~77-80 ppm: A signal for the chiral carbon of the tetrahydrofuran ring (C2).

  • ~68-70 ppm: A signal for the carbon adjacent to the oxygen in the tetrahydrofuran ring (C5).

  • ~50-55 ppm: A signal for the methylene carbon adjacent to the secondary amine (-CH₂-NH-).

  • ~45-50 ppm: A signal for the methylene carbon in the propanenitrile chain adjacent to the amine (-NH-CH₂-).

  • ~25-30 ppm: Signals for the two methylene carbons in the tetrahydrofuran ring (C3 and C4).

  • ~18-22 ppm: A signal for the methylene carbon adjacent to the nitrile group (-CH₂-CN).

G cluster_1 Spectroscopic Analysis Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) ftir FTIR Spectroscopy ms Mass Spectrometry structure Structure Confirmation

Caption: Logical workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3300-3500N-HStretchMedium, sharp
2950-2850C-H (sp³)StretchStrong
2240-2260C≡NStretchMedium, sharp
1100-1000C-O-CStretchStrong
1470-1430C-HBendMedium

The presence of a sharp peak around 2250 cm⁻¹ is characteristic of the nitrile group. The N-H stretch of the secondary amine will appear in the 3300-3500 cm⁻¹ region as a single, sharp peak, distinguishing it from a primary amine which would show two peaks. The strong C-O-C stretch confirms the presence of the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom.

    • Loss of a C₃H₄N radical (m/z = 54) from the propanenitrile side would result in a fragment at m/z = 100.

    • Cleavage within the tetrahydrofuran ring is also possible.

  • Loss of the Tetrahydrofurfuryl Group: Cleavage of the bond between the methylene group and the amine could lead to a fragment corresponding to the tetrahydrofurfuryl cation (m/z = 85) or the remaining aminopropanenitrile fragment.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The molecular structure of this compound can be reliably determined through a combination of a validated synthetic route, such as the aza-Michael addition, and comprehensive spectroscopic analysis. The predicted NMR, FTIR, and MS data provide a clear and consistent picture of the molecule's architecture. This technical guide serves as a foundational resource for the synthesis, characterization, and safe handling of this important chemical intermediate, paving the way for its further application in scientific research and development.

References

  • Rehman, A., et al. (2015). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile in various organic solvents. Recognizing the critical role of solubility in drug development and chemical research, this document is designed to equip researchers, scientists, and formulation experts with the necessary theoretical knowledge and practical methodologies. We delve into the molecular structure of the target compound, explore the physicochemical properties of common organic solvents, and present a robust, self-validating experimental protocol for accurate solubility measurement. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the solute-solvent interactions that govern dissolution.

Introduction: The Significance of Solubility

This compound is a molecule of interest in medicinal chemistry and organic synthesis, featuring a unique combination of a tetrahydrofuran ring, a secondary amine, and a nitrile group. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. A thorough understanding of its solubility profile across a range of organic solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes.

This guide will provide a robust framework for predicting and experimentally determining the solubility of this compound, thereby empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework: Predicting Solubility Behavior

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis of this compound

The structure of this compound presents several key features that influence its solubility:

  • Hydrogen Bond Donors and Acceptors: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the oxygen atom in the tetrahydrofuran ring can act as hydrogen bond acceptors.

  • Polarity: The presence of nitrogen and oxygen atoms introduces significant polarity to the molecule. The nitrile group, in particular, has a strong dipole moment.

  • Non-Polar Regions: The hydrocarbon backbone and the methylene groups of the tetrahydrofuran ring contribute to the non-polar character of the molecule.

This combination of polar and non-polar features suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.

The Role of Solvent Properties

The ability of an organic solvent to dissolve this compound is governed by its own physicochemical properties, primarily:

  • Polarity and Dielectric Constant: Polar solvents, characterized by high dielectric constants, are more effective at solvating polar molecules by weakening the electrostatic forces between solute particles.[3][4]

  • Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding with the solute are likely to be more effective. Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

  • Dispersion Forces: Non-polar solvents primarily interact through weaker van der Waals or dispersion forces and are less likely to be effective solvents for this polar compound.

Based on these principles, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.

Experimental Methodology for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.[5]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid solute in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Experimental Protocol
  • Preparation:

    • Ensure the this compound is of high purity.

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Accurately weigh an excess amount of the solid compound into a series of glass vials.

  • Equilibration:

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath. A standard temperature of 25°C is often used.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required agitation time.[6]

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze via HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise format to facilitate comparison and interpretation.

Illustrative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in a range of organic solvents at 25°C.

SolventSolvent ClassPolarity IndexDielectric Constant (25°C)Predicted Solubility (mg/mL)
HexaneNon-polar0.11.88< 1
TolueneNon-polar (Aromatic)2.42.385 - 10
Diethyl EtherPolar Aprotic2.84.3350 - 100
Ethyl AcetatePolar Aprotic4.46.02> 200
AcetonePolar Aprotic5.120.7> 200
IsopropanolPolar Protic3.919.92> 200
EthanolPolar Protic4.324.55> 200
MethanolPolar Protic5.132.70> 200
DichloromethanePolar Aprotic3.18.93> 200
AcetonitrilePolar Aprotic5.837.5> 200
Dimethylformamide (DMF)Polar Aprotic6.436.71> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.68> 200

Note: The predicted solubility values are for illustrative purposes and should be determined experimentally.

Interpreting the Results

The illustrative data suggest that this compound has low solubility in non-polar solvents like hexane, which is expected given the polar nature of the molecule. The solubility is predicted to increase in solvents with higher polarity indices and dielectric constants.

The high solubility in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, DMF, and DMSO can be attributed to strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors for the amine proton of the solute. Similarly, high solubility in polar protic solvents like methanol, ethanol, and isopropanol is facilitated by the ability of these solvents to act as both hydrogen bond donors and acceptors.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_features Molecular Features - Polar groups (-NH, -CN, ether) - H-bond donor/acceptor sites - Non-polar regions high_sol High Solubility solute_features->high_sol Strong Interactions (H-bonding, dipole-dipole) low_sol Low Solubility solute_features->low_sol Weak Interactions (Dispersion forces only) solvent_properties Key Properties - Polarity (Dielectric Constant) - H-bonding capacity - Dispersion forces solvent_properties->high_sol Similar Polarity solvent_properties->low_sol Dissimilar Polarity

Figure 2: Logical relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a robust experimental methodology, researchers can confidently generate accurate and reliable solubility data. This information is invaluable for the successful design and implementation of chemical reactions, purification processes, and formulation strategies involving this compound. The principles and protocols outlined herein are broadly applicable and can be adapted for the study of other novel chemical entities.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Solvent Physical Properties. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

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An In-depth Technical Guide to 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a heterocyclic amine derivative. Due to the limited direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally related compounds to infer its synthesis, properties, and potential areas of application. The primary synthetic route discussed is the cyanoethylation of (tetrahydrofuran-2-yl)methanamine. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in novel heterocyclic scaffolds.

Introduction and Molecular Overview

This compound, with the CAS number 90322-18-2, is a secondary amine featuring a tetrahydrofuran ring linked to a propanenitrile chain. Its chemical structure combines the features of a cyclic ether and an aminonitrile, suggesting a unique profile of solubility, reactivity, and potential biological activity. The tetrahydrofuran moiety is a common structural motif in numerous natural products and pharmacologically active compounds, often conferring favorable pharmacokinetic properties.[1][2][3] The aminopropanenitrile substructure, on the other hand, is a versatile synthetic intermediate.[4][5]

While specific research on this compound is not prevalent in public-domain literature, its constituent parts suggest potential utility in medicinal chemistry and materials science. This guide will, therefore, extrapolate from known chemistry to provide a foundational understanding of this molecule.

Postulated Synthesis: A Logic-Driven Approach

The most logical and industrially scalable method for the synthesis of this compound is the cyanoethylation of (tetrahydrofuran-2-yl)methanamine. Cyanoethylation is a well-established Michael addition reaction involving the addition of a protic nucleophile, in this case, a primary amine, to acrylonitrile.[6][7][8]

Synthesis of the Precursor: (Tetrahydrofuran-2-yl)methanamine

The starting material, (tetrahydrofuran-2-yl)methanamine (also known as tetrahydrofurfurylamine), is a commercially available synthetic intermediate.[9] Its synthesis is well-documented and can be achieved through various routes, often starting from furan or its derivatives.

The Cyanoethylation Reaction

The reaction proceeds by the nucleophilic attack of the primary amine on the β-carbon of acrylonitrile. This reaction is typically base-catalyzed, although with aliphatic amines, it can often proceed without a catalyst.[6][10]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard cyanoethylation reactions of primary amines.[11][12][13]

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with (tetrahydrofuran-2-yl)methanamine.

  • Reaction Initiation: Acrylonitrile is added dropwise to the stirred amine. The reaction can be exothermic, so cooling may be necessary to maintain a controlled temperature.[8]

  • Reaction Conditions: The mixture is then stirred at a moderately elevated temperature (e.g., 40-60 °C) for several hours to ensure complete reaction. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the excess acrylonitrile and any solvent are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Physicochemical Properties

The predicted and known properties of the target molecule are summarized below.

PropertyValueSource
CAS Number 90322-18-2Echemi
Molecular Formula C₈H₁₄N₂OEchemi
Molecular Weight 154.21 g/mol Echemi
Appearance Likely a colorless to yellow liquidInferred
Boiling Point Not available-
Solubility Expected to be soluble in organic solventsInferred

Potential Applications and Future Research Directions

Given the absence of direct studies, the potential applications are hypothesized based on the biological and chemical activities of its structural components.

Drug Discovery and Medicinal Chemistry
  • Scaffolding for Novel Therapeutics: The tetrahydrofuran ring is a key component in many biologically active natural products and synthetic drugs.[1][14][15] This moiety can improve metabolic stability and cell permeability. The aminopropanenitrile group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets.

  • Antiproliferative Agents: The nitrile group is present in several anticancer drugs.[16] The overall structure could be explored for its potential as an antiproliferative agent.

  • Antibacterial Agents: Pyrrole-containing natural products, which share some structural similarities, have shown promise as antibiotic agents.[17]

G A This compound B Drug Discovery Scaffolding A->B Versatile Modification C Antiproliferative Research A->C Nitrile Moiety D Antibacterial Development A->D Heterocyclic Structure E Materials Science A->E Polymer Precursor

Caption: Potential research avenues for the target molecule.

Materials Science
  • Polymer Synthesis: The primary amine and nitrile functionalities can participate in polymerization reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for creating novel polymers with unique properties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical compound. Structurally related aminonitriles can be toxic. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an under-explored molecule with significant potential stemming from its hybrid structure. The synthetic pathway via cyanoethylation is straightforward and scalable. While its specific properties and applications remain to be elucidated through dedicated research, this guide provides a solid, scientifically-grounded framework for initiating such investigations. Further studies are warranted to fully characterize this compound and unlock its potential in drug discovery and materials science.

References

  • PrepChem. Preparation of 3-aminopropionitrile. Available from: [Link]

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Wikipedia. Cyanoethylation. Available from: [Link]

  • Google Patents. Preparation of 3-aminopropionitriles.
  • Google Patents. Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
  • Taniguchi, T., Goto, N., & Ishibashi, H. Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters.
  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available from: [Link]

  • ResearchGate. Bioactive tetrahydrofuran and tetrahydropyran derivatives. Available from: [Link]

  • ResearchGate. Examples of biologically active tetrahydrofuran derivatives. Available from: [Link]

  • Grokipedia. Cyanoethylation. Available from: [Link]

  • National Institutes of Health. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Available from: [Link]

  • National Institutes of Health. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available from: [Link]

  • Organic Reactions. Cyanoethylation. Available from: [Link]

  • Taylor & Francis. Cyanoethylation – Knowledge and References. Available from: [Link]

  • Chalmers University of Technology. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Available from: [Link]

  • Google Patents. Process for the cyanoethylation of aromatic amines.
  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]

  • National Institutes of Health. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Available from: [Link]

  • Google Patents. Cyanoethylation of aromatic amines.
  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • PubMed. Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Tetrahydrofurans. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link]

  • ResearchGate. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Available from: [Link]

  • National Institutes of Health. Applications of Solution NMR in Drug Discovery. Available from: [Link]

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Purity analysis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis. Moving beyond rote procedural descriptions, this document elucidates the scientific rationale behind the selection of analytical methodologies, the design of experiments, and the interpretation of data. We will explore an orthogonal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for primary purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile components, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity determination. A central theme is the development and validation of a stability-indicating HPLC method through rigorous forced degradation studies, a critical requirement for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing robust quality control protocols.

Introduction: The Imperative for Rigorous Purity Assessment

The chemical purity of any compound intended for pharmaceutical use is a non-negotiable critical quality attribute (CQA). For a molecule like this compound, which contains multiple reactive functional groups (a secondary amine, a nitrile, and an ether linkage), the potential for process-related impurities and degradation products is significant. Impurities can arise from starting materials, by-products of the synthesis, or degradation upon storage.[1] These unknown entities can impact the safety, efficacy, and stability of the final drug product.

Therefore, a purity analysis strategy must not only quantify the main component but also detect, identify, and quantify all relevant impurities. An effective strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to provide a comprehensive and trustworthy purity profile. For instance, a chromatographic method like HPLC is orthogonal to a spectroscopic method like qNMR, as one separates based on physicochemical interactions while the other quantifies based on nuclear properties.[2] This guide details a multi-faceted approach to ensure a complete and reliable characterization of the compound's purity.

Core Analytical Strategy: An Orthogonal Approach

Our strategy integrates three powerful analytical techniques, each providing a unique piece of the purity puzzle. The relationship between these methods forms a self-validating system for quality assessment.

Purity_Analysis_Workflow cluster_0 Sample Receipt & Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Volatiles & Structural Confirmation cluster_3 Absolute Purity & Final Assessment Sample Test Article: 3-[(Tetrahydrofuran-2-ylmethyl) amino]propanenitrile Spec_ID Spectroscopic ID (FTIR, ¹H NMR) Sample->Spec_ID Identity Check HPLC_Purity HPLC-UV Purity Assay (% Area Normalization) Sample->HPLC_Purity Primary Assay GCMS GC-MS Analysis (Residual Solvents, Volatile Impurities) Sample->GCMS Orthogonal Tests NMR_Struct Structural Elucidation (¹H, ¹³C, 2D NMR) Spec_ID->NMR_Struct Impurity_Profile Impurity Profiling & Quantification HPLC_Purity->Impurity_Profile Final_Purity Final Purity Assignment (Mass Balance Calculation) Impurity_Profile->Final_Purity Forced_Deg Forced Degradation (Stability-Indicating Method) Forced_Deg->HPLC_Purity Validates GCMS->Final_Purity qNMR qNMR Assay (Absolute Purity vs. Standard) NMR_Struct->qNMR qNMR->Final_Purity Confirms Forced_Degradation_Logic cluster_stress Stress Conditions DS Drug Substance (DS) 3-[(Tetrahydrofuran-2-ylmethyl) amino]propanenitrile Acid Acidic (e.g., 0.1M HCl) DS->Acid Base Basic (e.g., 0.1M NaOH) DS->Base Oxidation Oxidative (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal (e.g., 80°C Dry Heat) DS->Thermal Photo Photolytic (ICH Q1B Light Box) DS->Photo Analysis Analyze All Samples by HPLC: - Unstressed DS - Stressed Samples - Placebo Blanks DS->Analysis Control Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Method Evaluation: 1. Achieve 5-20% degradation? 2. Are all degradant peaks resolved   from the main peak (Rs > 1.5)? 3. Is peak purity acceptable   (PDA detector)? Analysis->Evaluation

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Compounds from 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound emerges as a highly valuable scaffold, embodying a trifecta of synthetically versatile functional groups: a secondary amine, a terminal nitrile, and a tetrahydrofuran (THF) moiety. The THF ring is a privileged structure found in numerous natural products and FDA-approved drugs, often conferring improved pharmacokinetic properties.[1][2] The secondary amine and nitrile groups serve as key handles for molecular elaboration, allowing for the systematic construction of diverse chemical libraries.[3][4][5]

This guide provides a comprehensive overview of the synthetic potential of this starting material. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will explore transformations of the nitrile moiety, modifications of the secondary amine, and the strategic combination of these reactions to generate novel and complex molecules with potential therapeutic applications.

Diagram: Synthetic Pathways from the Core Scaffold

The following diagram illustrates the primary synthetic transformations available from the this compound scaffold, which will be detailed in the subsequent sections.

G cluster_nitrile Nitrile Transformations cluster_amine Secondary Amine Modifications start This compound amine Diamines (e.g., N1-(Tetrahydrofuran-2-ylmethyl)propane-1,3-diamine) start->amine Reduction (LiAlH₄ or H₂/Catalyst) acid Carboxylic Acids (e.g., 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acid) start->acid Hydrolysis (H₃O⁺ or OH⁻, heat) ketone Ketones (e.g., 4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-phenylbutan-1-one) start->ketone Grignard Reaction (1. R-MgBr, 2. H₃O⁺) tetrazole Tetrazoles (e.g., 5-(2-[(Tetrahydrofuran-2-ylmethyl)amino]ethyl)-1H-tetrazole) start->tetrazole Cycloaddition (NaN₃, Lewis Acid) tert_amine Tertiary Amines (N-Alkylation) start->tert_amine amide Amides (N-Acylation) start->amide Acylation (R-COCl or (RCO)₂O)

Caption: Key synthetic routes from the starting material.

Section 1: Transformations of the Nitrile Group

The cyano group is a cornerstone of synthetic versatility, capable of being transformed into amines, carboxylic acids, and ketones, or serving as a building block for heterocycles.[3][6]

Reduction of the Nitrile to a Primary Amine

The reduction of a nitrile to a primary amine is a fundamental transformation that introduces a new nucleophilic center into the molecule, yielding a valuable diamine synthon. This reaction is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9]

Expert Insight: While catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) is often more economical and scalable, it can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[7] Reduction with LiAlH₄ is often preferred in a laboratory setting for its high chemoselectivity and excellent yields of the primary amine.[8][10] It is crucial to use a strong hydride donor like LiAlH₄, as milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce nitriles.[8]

Protocol 1: LiAlH₄ Reduction to N¹-(Tetrahydrofuran-2-ylmethyl)propane-1,3-diamine

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation & Purification A 1. Dissolve starting material in anhydrous THF under N₂ B 2. Cool solution to 0 °C (ice bath) A->B C 3. Slowly add LiAlH₄ solution (exothermic reaction) B->C D 4. Warm to RT, then reflux (monitor by TLC) C->D E 5. Quench reaction carefully (Fieser workup: H₂O, NaOH, H₂O) D->E F 6. Filter off aluminum salts E->F G 7. Extract aqueous layer with EtOAc F->G H 8. Dry, filter, and concentrate organic layers G->H I 9. Purify via column chromatography (SiO₂, DCM/MeOH/NH₄OH) H->I

Caption: Experimental workflow for LiAlH₄ reduction.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in THF dropwise via an addition funnel. Causality: This addition must be slow and controlled as the reaction is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness: This specific sequence, known as the Fieser workup, is a reliable method for safely quenching excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diamine can be purified by flash column chromatography on silica gel using a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide to afford the pure product.

Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis offers a direct route to carboxylic acids, which are pivotal intermediates for forming amides, esters, and other derivatives. The reaction can be performed under either acidic or basic conditions, both of which proceed through an intermediate amide.[11][12]

Expert Insight: Acid-catalyzed hydrolysis is often preferred as it directly yields the free carboxylic acid upon workup.[13][14] In contrast, alkaline hydrolysis produces a carboxylate salt, which requires a separate acidification step to protonate it to the free acid.[13][15] The strong acidic conditions also protonate the amine groups on the molecule, preventing them from interfering with the reaction.

Protocol 2: Acid-Catalyzed Hydrolysis to 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acid

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if conditions are harsh enough to hydrolyze the intermediate amide) or by TLC/LC-MS.

  • Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Purification: Concentrate the solution under reduced pressure to remove water and excess HCl. The resulting product will be the hydrochloride salt of the amino acid. It can be purified by recrystallization or used directly in subsequent steps. To obtain the zwitterionic free amino acid, the pH of an aqueous solution of the salt can be carefully adjusted to its isoelectric point, causing it to precipitate.

Synthesis of Ketones via Grignard Reaction

The reaction of nitriles with Grignard reagents provides an excellent method for the synthesis of ketones.[16] This transformation is a powerful C-C bond-forming reaction.

Expert Insight: The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic nitrile carbon, forming a magnesium imine salt.[17] This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine, which is then hydrolyzed to the corresponding ketone.[10] It is critical that the reaction is performed under anhydrous conditions until the hydrolysis step, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[18]

Protocol 3: Grignard Reaction to 4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-phenylbutan-1-one

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Reagent Addition: Cool the flask to 0 °C. Add a solution of phenylmagnesium bromide (PhMgBr, ~1.1-1.3 eq) in ether/THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting nitrile.

  • Workup: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the imine intermediate. Causality: Using a mild acid like aq. NH₄Cl for the hydrolysis helps prevent potential side reactions that could occur with stronger acids.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ketone can be purified by flash column chromatography on silica gel.

Section 2: Modifications of the Secondary Amine

The secondary amine in the starting scaffold is a nucleophilic site ripe for functionalization, primarily through N-alkylation and N-acylation, to build molecular complexity and modulate biological activity.[5]

N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation, offering high selectivity for mono-alkylation and avoiding the common problem of over-alkylation seen with direct alkylation using alkyl halides.[5][19] The reaction involves the formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild, selective reducing agent.

Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. This selectivity is key to the reaction's success and high yield.[5]

Protocol 4: Reductive Amination with Benzaldehyde

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions. Stir the reaction at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

N-Acylation to Form Amides

N-acylation is a robust and generally high-yielding reaction that converts the secondary amine into a stable tertiary amide using an acylating agent like an acid chloride or anhydride.[5] The resulting amide bond is a key feature in many pharmaceuticals.

Protocol 5: N-Acylation with Acetyl Chloride

  • Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA).

  • Reagent Addition: Cool the solution to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can be purified by flash column chromatography or recrystallization.

Data Summary Table

Reaction TypeKey ReagentsFunctional Group TransformationProduct Class
Nitrile ReductionLiAlH₄ or H₂/Catalyst-C≡N → -CH₂NH₂Diamine
Nitrile HydrolysisH₃O⁺ or OH⁻, heat-C≡N → -COOHAmino Acid
Grignard Reaction1. R-MgBr, 2. H₃O⁺-C≡N → -C(=O)RAmino Ketone
N-AlkylationR-CHO, NaBH(OAc)₃>NH → >N-R'Tertiary Amine
N-AcylationR-COCl, Base>NH → >N-C(=O)RTertiary Amide

Conclusion

This compound stands as a powerful and versatile building block for synthetic and medicinal chemistry. The distinct reactivity of its nitrile and secondary amine functionalities allows for a wide range of selective transformations. By employing the robust protocols detailed in this guide—from nitrile reduction, hydrolysis, and Grignard additions to amine alkylation and acylation—researchers can efficiently generate libraries of novel compounds. The strategic application of these methods provides a clear pathway to complex molecules with tailored properties, underscoring the value of this scaffold in the pursuit of new therapeutic agents.

References

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  • Fernández, I., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 14(43), 12089-12100. Retrieved from [Link]

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  • Nakajima, K., et al. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 167-171. Retrieved from [Link]

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  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

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  • Kanemasa, S., et al. (2002). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. Organic Letters, 4(5), 827-829. Retrieved from [Link]

  • Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. PubMed, 36047749. Retrieved from [Link]

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  • EME Technology Co., Ltd. (2018). Medical Application Of Tetrahydrofuran(THF). Retrieved from [Link]

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Application Notes and Protocols: 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile as a Novel Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of a Multifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with unique properties and applications. The ligand, 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, presents a compelling case for exploration. Its structure uniquely combines three potential coordination sites: a secondary amine, a nitrile group, and a tetrahydrofuran (THF) ether oxygen. This arrangement offers the possibility of versatile coordination modes, including monodentate, bidentate, and potentially tridentate chelation, making it an intriguing candidate for the synthesis of novel coordination complexes.

The presence of both a flexible aliphatic backbone and the THF moiety suggests that this ligand could impart interesting steric and electronic properties to its metal complexes. The aminonitrile functionality is a well-established coordinating group, often leading to stable chelate rings with transition metals. The additional ether linkage introduces a softer donor atom and conformational flexibility, which could influence the geometry, solubility, and reactivity of the resulting complexes.

This application note provides a comprehensive guide for researchers and scientists interested in the synthesis, characterization, and potential applications of metal complexes featuring this compound. While this specific ligand is not extensively documented in existing literature, the protocols and discussions presented herein are grounded in established principles of coordination chemistry and draw parallels from well-studied analogous systems.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 90322-18-2
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Likely a liquid or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, THF)Inferred
Boiling Point Not specified; likely >200 °CInferred

Proposed Experimental Protocols

PART 1: Synthesis of this compound

The synthesis of the title ligand can be achieved through a Michael addition of tetrahydrofurfurylamine to acrylonitrile. This reaction is a classic and efficient method for the formation of β-aminonitriles.

Reaction Scheme:

Materials and Reagents:

  • Tetrahydrofurfurylamine (≥99%)

  • Acrylonitrile (≥99%, inhibitor-stabilized)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst, optional)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrofurfurylamine (1 equivalent) in anhydrous ethanol.

  • Addition of Acrylonitrile: While stirring, slowly add acrylonitrile (1.1 equivalents) dropwise to the solution. The reaction is exothermic, so a cooling bath (ice-water) may be necessary to maintain the temperature below 30 °C during the addition.

  • Reaction Conditions: After the addition is complete, the mixture can be stirred at room temperature for 24-48 hours. Alternatively, to accelerate the reaction, a catalytic amount of glacial acetic acid can be added, and the mixture can be gently heated to reflux for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Expected Yield: 70-90%

Characterization: The structure and purity of the synthesized ligand should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the N-H, C≡N, and C-O-C functional groups.

  • Mass Spectrometry: To determine the molecular weight.

PART 2: General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes with this compound. This protocol can be adapted for various metal salts.

Materials and Reagents:

  • This compound (Ligand, L)

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Step-by-Step Protocol:

  • Preparation of Ligand Solution: Dissolve the ligand (2 equivalents) in anhydrous ethanol or methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt (1 equivalent) in the same solvent. Gentle heating may be required to facilitate dissolution.

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Observation and Reaction Time: A color change or precipitation of a solid is often observed upon mixing. The reaction mixture is typically stirred at room temperature for 12-24 hours to ensure complete complexation.

  • Isolation of the Complex:

    • If a precipitate forms, it can be collected by filtration, washed with a small amount of the cold solvent and then with diethyl ether, and dried under vacuum.

    • If no precipitate forms, the solvent volume can be reduced under vacuum, followed by the addition of a less polar solvent like diethyl ether to induce precipitation. The solid is then collected as described above.

  • Purification: The crude complex can be recrystallized from a suitable solvent or solvent mixture to obtain a crystalline product.

Table 2: Proposed Reaction Parameters for Metal Complex Synthesis

Metal SaltM:L RatioSolventExpected Geometry
CoCl₂·6H₂O1:2EthanolOctahedral
NiCl₂·6H₂O1:2MethanolOctahedral
CuCl₂·2H₂O1:2EthanolDistorted Octahedral
ZnCl₂1:2MethanolTetrahedral or Octahedral

Visualization of Proposed Structures and Workflows

Synthesis Workflow

The general workflow for the synthesis of the ligand and its subsequent use in forming metal complexes is outlined below.

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis THF_amine Tetrahydrofurfurylamine Reaction Michael Addition THF_amine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Purification_L Purification (Distillation/Chromatography) Reaction->Purification_L Ligand 3-[(Tetrahydrofuran-2-ylmethyl) amino]propanenitrile Purification_L->Ligand Complexation Complexation Ligand->Complexation Metal_Salt Metal Salt (MXn) Metal_Salt->Complexation Isolation Isolation & Purification (Precipitation/Recrystallization) Complexation->Isolation Metal_Complex Metal Complex [M(L)x]Xn Isolation->Metal_Complex

Caption: General workflow for the synthesis of the ligand and its metal complexes.

Potential Coordination Modes

The versatility of this compound allows for several possible coordination modes with a metal center (M).

Coordination_Modes cluster_monodentate Monodentate cluster_bidentate Bidentate cluster_tridentate Tridentate M1 M N_amine1 N M1->N_amine1 Amine-N N_nitrile1 N M1->N_nitrile1 Nitrile-N O_ether1 O M1->O_ether1 Ether-O M2 M N_amine2 N M2->N_amine2 N_nitrile2 N M2->N_nitrile2 label_bidentate N,N'-chelation M3 M N_amine3 N M3->N_amine3 N_nitrile3 N M3->N_nitrile3 O_ether3 O M3->O_ether3 label_tridentate N,N',O-chelation

Protocol for the Synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a valuable bifunctional building block for pharmaceutical research and development. The synthesis is achieved through a highly efficient aza-Michael addition of tetrahydrofurfurylamine to acrylonitrile. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical safety considerations necessary for successful and safe execution. The protocol emphasizes reaction control, purification, and analytical validation, ensuring the generation of a high-purity product suitable for downstream applications in drug discovery workflows.

Introduction and Scientific Rationale

The tetrahydrofuran moiety is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The title compound, this compound, incorporates this key heterocycle along with a flexible aminonitrile chain, presenting multiple handles for further chemical elaboration.

The chosen synthetic strategy is the aza-Michael reaction, a robust and atom-economical method for forming carbon-nitrogen bonds.[1][2][3] This reaction involves the conjugate addition of a primary amine (tetrahydrofurfurylamine) to an α,β-unsaturated nitrile (acrylonitrile). The reaction proceeds under mild conditions and typically provides high yields, making it an attractive method for both laboratory-scale and potential scale-up operations.[4]

The protocol's trustworthiness is established through a focus on controlling the reaction's inherent exothermicity and addressing the significant safety challenges associated with the reagents, particularly acrylonitrile.[5] By explaining the causality behind each step—from the controlled addition rate to the specific choice of personal protective equipment—this guide empowers researchers to reproduce this synthesis safely and effectively.

Reaction Scheme and Mechanism

The reaction proceeds via a classic aza-Michael addition mechanism. The lone pair of electrons on the nitrogen atom of tetrahydrofurfurylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This concerted step forms a new C-N bond and generates a resonance-stabilized carbanion (enolate intermediate). A subsequent rapid proton transfer, typically from a solvent molecule or another amine molecule, quenches the intermediate to yield the final, stable product.

Scheme 1: Synthesis of this compound

Reaction Scheme

Materials and Equipment

Reagents
ReagentCAS No.PuritySupplier (Example)Notes
Tetrahydrofurfurylamine4795-29-3≥99%Sigma-AldrichCorrosive liquid.
Acrylonitrile107-13-1≥99%Sigma-AldrichContains MEHQ as inhibitor. Highly toxic, flammable, and carcinogenic.[6]
Dichloromethane (DCM)75-09-2ACS GradeFisher ScientificUsed for extraction.
Anhydrous Sodium Sulfate7757-82-6ACS GradeVWRDrying agent.
Ethanol (200 Proof)64-17-5ACS GradeVWRReaction solvent.
Saturated NaCl solutionN/AN/ALab PreparedBrine for work-up.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (60 mL)

  • Thermometer and adapter

  • Condenser with inert gas inlet (N₂ or Ar)

  • Ice-water bath

  • Rotary evaporator

  • High-vacuum pump and vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Step 1: Preparation and Safety Setup

1.1. Critical Safety Check: Before beginning, ensure the acrylonitrile bottle has been tested for peroxides, as aged material can form explosive peroxides.[7] The material should be used within 12 months of opening. 1.2. Fume Hood: Conduct all operations within a certified chemical fume hood capable of maintaining a face velocity of at least 100 ft/min. 1.3. Personal Protective Equipment (PPE): Don a lab coat, chemical splash goggles, and a face shield. Wear Butyl or Viton/Butyl rubber gloves; standard nitrile gloves offer insufficient protection against acrylonitrile and must not be used.[7] 1.4. Emergency Readiness: Ensure immediate access to an emergency shower, eyewash station, and a Class B fire extinguisher.

Step 2: Reaction Assembly

2.1. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser under a nitrogen atmosphere. To the third neck, attach a 60 mL pressure-equalizing dropping funnel. 2.2. To the flask, add tetrahydrofurfurylamine (10.12 g, 100 mmol, 1.0 equiv.) and ethanol (50 mL) . 2.3. Begin stirring and cool the solution to 0-5 °C using an ice-water bath. The use of a solvent and cooling is critical to dissipate the heat generated during the exothermic addition.

Step 3: Controlled Addition of Acrylonitrile

3.1. In the dropping funnel, prepare a solution of acrylonitrile (5.84 g, 110 mmol, 1.1 equiv.) in ethanol (10 mL) . A slight excess of acrylonitrile ensures complete consumption of the starting amine. 3.2. Add the acrylonitrile solution dropwise to the stirred, cooled amine solution over a period of approximately 60 minutes. 3.3. Causality Check: This slow, controlled addition is the most critical step for safety and selectivity. A rapid addition can cause a dangerous temperature spike, leading to uncontrolled boiling of the acrylonitrile (boiling point: 77 °C) and potentially triggering violent, exothermic polymerization.[5] 3.4. Monitor the internal temperature closely, ensuring it does not rise above 15 °C during the addition.

Step 4: Reaction Completion and Monitoring

4.1. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 4.2. Let the reaction stir at room temperature for 12-16 hours. 4.3. Monitor the reaction progress by TLC (e.g., 9:1 DCM/Methanol). The starting amine can be visualized with ninhydrin stain, while the product will be UV active or can be visualized with permanganate stain. The reaction is complete upon the disappearance of the limiting reagent (tetrahydrofurfurylamine).

Step 5: Work-up and Purification

5.1. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. 5.2. Dissolve the resulting oil in dichloromethane (100 mL) and transfer it to a separatory funnel. 5.3. Wash the organic layer sequentially with saturated NaCl solution (2 x 50 mL) to remove any residual water-soluble components. 5.4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product as an oil. 5.5. Purify the crude oil by vacuum distillation. The product is expected to be a high-boiling liquid. This step is essential to remove any unreacted acrylonitrile and other impurities.

Characterization and Expected Results

The final product, this compound, should be a clear, colorless to pale yellow oil.

AnalysisExpected Results
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
FT-IR (neat, cm⁻¹) 3350-3250 (N-H stretch, secondary amine), 2950-2850 (C-H stretch), 2245 (C≡N stretch, nitrile), 1100 (C-O-C stretch)
¹H NMR (400 MHz, CDCl₃) δ ~4.0-3.7 (m, 3H, -O-CH₂- and -O-CH-), 2.95 (t, 2H, -NH-CH₂-), 2.75 (m, 2H, -CH₂-NH-), 2.55 (t, 2H, -CH₂-CN), 2.0-1.5 (m, 4H, furan ring CH₂), ~1.5 (br s, 1H, N-H)
¹³C NMR (100 MHz, CDCl₃) δ ~119.0 (CN), 77.0 (-O-CH-), 68.0 (-O-CH₂-), 52.0 (-CH₂-NH-), 45.0 (-NH-CH₂-), 28.5 (ring CH₂), 25.5 (ring CH₂), 17.0 (-CH₂-CN)
Mass Spec (ESI+) m/z 155.12 [M+H]⁺

Process Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product characterization.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A Safety Check (Fume Hood, PPE, Peroxide Test) B Assemble Glassware (3-Neck Flask, Condenser) A->B C Charge Amine & Solvent (THF-Amine, Ethanol) B->C D Cool to 0-5 °C (Ice Bath) C->D E Dropwise Addition (Acrylonitrile Solution) D->E F Warm to RT & Stir 12-16h E->F G Monitor by TLC F->G H Solvent Removal (Rotary Evaporator) G->H I Aqueous Work-up (DCM Extraction, Brine Wash) H->I J Dry & Concentrate I->J K Vacuum Distillation J->K L Final Product (Colorless Oil) K->L M Spectroscopic Analysis (NMR, FT-IR, MS) L->M

Caption: Workflow for the synthesis of this compound.

Critical Safety and Handling Precautions

Personnel must be thoroughly trained on the hazards of all chemicals before performing this synthesis.

  • Acrylonitrile: This substance is a highly flammable liquid whose vapors can form explosive mixtures with air.[8] It is acutely toxic via inhalation, ingestion, and skin absorption, and is classified as a human carcinogen.[6][7] It must be stored away from heat, light, and ignition sources, and handled exclusively in a fume hood.[7][9] Acrylonitrile can polymerize violently if not properly inhibited or if exposed to strong bases, acids, or light.[5][10]

  • Tetrahydrofurfurylamine: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with appropriate care, avoiding direct contact.

  • Reaction Exotherm: The aza-Michael addition is exothermic. Strict adherence to the protocol of cooling and slow, controlled addition is mandatory to prevent a runaway reaction.

  • Waste Disposal: All acrylonitrile-contaminated waste (liquid and solid) must be collected in a dedicated, labeled hazardous waste container for proper disposal according to institutional guidelines. Do not mix with other waste streams unless compatibility is confirmed.

References

  • Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(52), 7245-7247. Available at: [Link]

  • da Silva, G. F., et al. (2018). Green and efficient aza-Michael addition reactions using water or hexane as solvents. ResearchGate. Available at: [Link]

  • Vallejos, G., et al. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 17(9), 10589-10599. Available at: [Link]

  • Gajare, V. S., & Doke, A. K. (2020). Aza-Michael Addition of Imidazoles and Related Heterocycles with Electron Deficient Olefins Under Solvent- and Catalyst-Free Conditions. ChemistrySelect, 5(29), 8963-8967. Available at: [Link]

  • Baghdad, H. (2024). Acrylonitrile: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • OSHA. (n.d.). Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. Available at: [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Acrylonitrile. Available at: [Link]

  • Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile. Cornerstone. Available at: [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): ACRYLONITRILE. ILO. Available at: [Link]

  • University of Waterloo. (2024). Acrylonitrile Safety Information. University of Waterloo Safety Office. Available at: [Link]

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Application Notes and Protocols for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile presents an intriguing scaffold for medicinal chemists, integrating two key functionalities with established roles in bioactive compounds: the tetrahydrofuran (THF) ring and the aminopropanenitrile moiety. While this specific molecule is not extensively documented in peer-reviewed literature for a defined biological role, an analysis of its constituent parts provides a strong rationale for its exploration in various therapeutic areas.

The tetrahydrofuran ring is a well-incorporated five-membered cyclic ether in numerous FDA-approved drugs.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for orienting functional groups for optimal target engagement.[2] Notably, THF derivatives are critical components of potent HIV protease inhibitors like Darunavir, where they form key hydrogen bonding and van der Waals interactions within the enzyme's active site.[3][4]

On the other hand, the aminopropanenitrile substructure is a versatile pharmacophore. The nitrile group is found in over 30 approved pharmaceuticals and is recognized for its ability to act as a bioisostere of a carbonyl group, a hydrogen bond acceptor, and a modulator of pharmacokinetic properties.[5] Furthermore, α-amino nitriles have been successfully developed as reversible covalent inhibitors, where the nitrile acts as an electrophilic "warhead" that interacts with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site. This mechanism is exploited in drugs targeting peptidases like dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[5]

This application note provides a comprehensive guide for researchers and drug development professionals on the potential applications, synthesis, and biological evaluation of this compound and its analogs.

Potential Therapeutic Applications: A Rationale-Driven Approach

The hybrid nature of this compound suggests several avenues for investigation in medicinal chemistry programs.

Enzyme Inhibition:
  • Protease and Peptidase Inhibitors: Drawing parallels with HIV protease inhibitors incorporating THF moieties[3][4] and α-amino nitrile-based inhibitors of peptidases[5], this scaffold could be explored for activity against a range of proteases (e.g., viral proteases, cathepsins). The THF group could serve as a ligand for hydrophobic pockets, while the aminopropanenitrile could target the active site.

  • Kinase Inhibitors: The aminopyrimidine scaffold, structurally related to the aminopropanenitrile, is a common feature in kinase inhibitors.[6] The nitrogen atoms can act as hydrogen bond donors and acceptors, interacting with the hinge region of the kinase domain.

Antimicrobial Agents:

Several furan and tetrahydrofuran derivatives have demonstrated antimicrobial and antifungal properties.[7][8] The incorporation of the aminopropanenitrile moiety could further enhance this activity. Screening against a panel of bacterial and fungal strains would be a logical first step.

Central Nervous System (CNS) Agents:

Derivatives of tetrahydrofuran have been investigated as positive allosteric modulators of AMPA receptors, with potential applications in treating cognitive deficits.[9] The physicochemical properties imparted by the THF ring could be beneficial for CNS drug discovery, where brain penetration is a key challenge.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the target compound via reductive amination or nucleophilic substitution.

Materials:

  • Tetrahydrofuran-2-carbaldehyde or Tetrahydrofuran-2-ylmethanol

  • 3-Aminopropanenitrile

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (for reductive amination)

  • Alternatively, a suitable leaving group precursor from Tetrahydrofuran-2-ylmethanol (e.g., tosylate, mesylate, or halide) for nucleophilic substitution.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base (for nucleophilic substitution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure (Reductive Amination):

  • Dissolve tetrahydrofuran-2-carbaldehyde (1.0 eq) and 3-aminopropanenitrile (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Note: For a similar synthesis of N-substituted 3-aminopropionitriles, Michael addition to acrylonitrile has been reported.[10]

Protocol 2: General Enzyme Inhibition Assay (e.g., for a Cysteine Protease)

This protocol provides a template for assessing the inhibitory activity of the title compound against a model cysteine protease.

Materials:

  • Purified cysteine protease (e.g., Papain, Cathepsin B)

  • Fluorogenic peptide substrate for the specific protease

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64 for cysteine proteases)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of the microplate, add the assay buffer.

  • Add the test compound or DMSO (vehicle control) to the respective wells.

  • Add the enzyme to all wells except the blank (buffer only).

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader (e.g., Excitation/Emission wavelengths specific to the substrate).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation
CompoundTarget EnzymeIC50 (µM)
This compound Cysteine Protease XExperimental Value
Analog 1Cysteine Protease XExperimental Value
Analog 2Cysteine Protease XExperimental Value
Positive ControlCysteine Protease XExperimental Value

Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Workflow Start Tetrahydrofuran-2-carbaldehyde + 3-Aminopropanenitrile Step1 Reductive Amination (e.g., NaBH(OAc)3) Start->Step1 Purification Purification (Column Chromatography) Step1->Purification Product This compound Compound Test Compound Product->Compound Proceed to Screening Purification->Product Assay Enzyme Inhibition Assay Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Synthetic and screening workflow for this compound.

G cluster_THF Tetrahydrofuran Contributions cluster_Nitrile Aminopropanenitrile Contributions Molecule This compound Tetrahydrofuran Moiety Aminopropanenitrile Moiety Solubility Improved Solubility Molecule:f0->Solubility Potential Role Metabolic_Stability Metabolic Stability Molecule:f0->Metabolic_Stability Potential Role Scaffold Rigid Scaffold for Ligand Presentation Molecule:f0->Scaffold Potential Role H_Bond H-Bond Acceptor Molecule:f1->H_Bond Potential Role Bioisostere Carbonyl Bioisostere Molecule:f1->Bioisostere Potential Role Warhead Reversible Covalent 'Warhead' Molecule:f1->Warhead Potential Role

Caption: Rationale for medicinal chemistry applications based on structural components.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for medicinal chemistry campaigns. The convergence of the favorable properties of the tetrahydrofuran ring and the versatile reactivity of the aminopropanenitrile moiety provides a strong rationale for its investigation against a variety of biological targets. The protocols outlined in this application note offer a foundational framework for the synthesis, purification, and initial biological characterization of this and related molecules. Further derivatization of the secondary amine, modification of the tetrahydrofuran ring, or alterations to the propanenitrile linker will be critical next steps in developing structure-activity relationships and identifying lead compounds for therapeutic development.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(11), 1463–1484. Available at: [Link]

  • Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(17), 5988–6002. Available at: [Link]

  • Sharma, H., et al. (2024). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

  • Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications, 17(5). Available at: [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2007). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Organic Letters, 9(1), 133-135. Available at: [Link]

  • Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Semantic Scholar. Available at: [Link]

  • Verhoest, P. R., et al. (2012). The discovery and characterization of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242). Journal of Medicinal Chemistry, 55(22), 9789–9800. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • ResearchGate. (2017). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Ostrovskii, D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Pharmaceutical Research International, 34(23B), 24-42. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Farmaco, 55(4), 249-256. Available at: [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • PubMed. (2021). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Available at: [Link]

  • PubChem. (n.d.). 3-[(Propan-2-yl)amino]propanenitrile. Available at: [Link]

  • Semantic Scholar. (2008). Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives. Available at: [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. The developed protocol is tailored for researchers, scientists, and professionals in the drug development sector who require precise and accurate measurements of this compound. The methodology is built upon a reverse-phase separation mechanism, providing excellent resolution and peak symmetry. This document offers a comprehensive guide, from sample preparation to data analysis, and includes the scientific rationale behind the selection of critical method parameters.

Introduction

This compound (CAS No: 90322-18-2, Molecular Formula: C8H14N2O) is a chemical intermediate of increasing interest in pharmaceutical synthesis.[1] Its structural features, comprising a tetrahydrofuran ring, a secondary amine, and a nitrile group, contribute to its unique chemical properties and potential as a building block in the creation of novel therapeutic agents. Accurate quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of final drug products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[2] This application note addresses the need for a validated HPLC method specifically designed for this compound, ensuring high specificity, accuracy, and precision.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of the target analyte and established chromatographic principles.

Analyte Characteristics

This compound is a polar molecule due to the presence of the ether and amine functionalities. The secondary amine group is basic, making its ionization state and, consequently, its retention in reverse-phase chromatography highly dependent on the mobile phase pH.[3] The tetrahydrofuran and propanenitrile moieties contribute to its overall polarity and solubility.

Chromatographic Strategy

A reverse-phase HPLC approach was selected as the most suitable separation mode for this polar compound. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The choice of a C18 stationary phase provides a versatile and robust platform for the retention of a wide range of molecules.

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous buffer and an organic modifier allows for the fine-tuning of retention and selectivity. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity, which results in lower backpressure compared to other solvents like methanol.[3]

To ensure consistent retention and sharp peak shapes, the pH of the mobile phase was controlled using a phosphate buffer. By maintaining the pH below the pKa of the secondary amine, the analyte will be predominantly in its protonated, more polar form, leading to controlled retention on the nonpolar stationary phase.

Experimental Workflow

The following diagram provides a high-level overview of the analytical workflow for the HPLC analysis of this compound.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the HPLC analysis.

Detailed Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Solvents and Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and ultrapure water.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Modifier): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters.

ParameterSetting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient Isocratic: 70% A, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: The C18 stationary phase provides sufficient hydrophobicity to retain the analyte. The chosen dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase: The phosphate buffer at pH 3.0 ensures the secondary amine is protonated, leading to a single, well-defined peak. The isocratic elution with 30% acetonitrile provides adequate retention and a reasonable run time.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides good efficiency without generating excessive backpressure.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: The nitrile and amine chromophores have low UV absorbance. A low wavelength of 210 nm is selected to maximize sensitivity. It is important to use high-purity mobile phase solvents to minimize baseline noise at this wavelength.[4]

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Standard Injections: Inject the diluent (as a blank) followed by the series of working standard solutions in ascending order of concentration.

  • Sample Injections: Inject the prepared sample solutions.

  • Data Acquisition: Record the chromatograms and integrate the peak area of the analyte.

Data Analysis and System Suitability

Calibration

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of ≥ 0.999 is typically required.

Quantification

The concentration of this compound in the sample solutions can be calculated using the linear regression equation derived from the calibration curve.

System Suitability

To ensure the performance of the chromatographic system, perform system suitability tests before and during the analysis. The acceptance criteria should be established based on internal laboratory standard operating procedures and regulatory guidelines.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Method Validation Considerations

For use in a regulated environment, this method should be fully validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The HPLC method presented in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and the scientific rationale behind the method development will enable researchers and drug development professionals to achieve accurate and precise results, ensuring the quality and consistency of their products.

References

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-butoxy- on Newcrom R1 HPLC column.
  • Rocky Mountain Reagents. (n.d.). Tetrahydrofuran, HPLC.
  • Echemi. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-(3-phenoxyphenyl)propanenitrile via HPLC.
  • Restek. (2016, April 27). Is it OK to use THF (tetrahydrofuran) on my HPLC?
  • GNEE. (2025, November 25). Why is Tetrahydrofuran THF used in HPLC?
  • Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Propanenitrile.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • PubChem. (n.d.). Tetrahydrofuran.

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a detailed, methodology-driven guide for the complete NMR analysis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a key intermediate in pharmaceutical and materials science research. We present step-by-step protocols for sample preparation, one-dimensional (1D) ¹H and ¹³C NMR acquisition, and two-dimensional (2D) correlation spectroscopy (COSY and HSQC). The causality behind experimental choices is explained, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating a saturated heterocycle (tetrahydrofuran), a secondary amine, and a nitrile group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex chemical entities. Accurate and complete structural verification is the cornerstone of chemical synthesis and drug development. NMR spectroscopy provides profound insights into molecular structure by probing the local magnetic fields around atomic nuclei.[1] This guide establishes a robust and reproducible workflow for confirming the identity and purity of the title compound, leveraging 1D and 2D NMR techniques for full spectral assignment.

Molecular Structure and NMR Environments

A thorough understanding of the molecule's structure is essential for interpreting its NMR spectra. The structure of this compound is shown below with a systematic numbering scheme to facilitate spectral assignments. Each unique carbon and its attached protons will give rise to distinct signals in the NMR spectra, dictated by their chemical environment.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality data acquisition begins with meticulous sample preparation.[3] A poorly prepared sample can result in low-resolution spectra with broad lines and artifacts.[3]

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)[4]

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the Sample: Accurately weigh approximately 10 mg of the compound into a clean, dry vial. This amount provides a good signal-to-noise ratio for a standard ¹H NMR experiment.[5] For ¹³C NMR, a higher concentration (around 50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Select Solvent: Chloroform-d (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be free of any solid particles.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube.[4] Avoid introducing any solid impurities. The final height of the solution in the tube should be approximately 4-5 cm.[4]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: 1D NMR Data Acquisition

These steps outline the general procedure for acquiring ¹H and ¹³C spectra on a modern Fourier-transform NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

  • Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its depth using the provided gauge. Place the sample into the spectrometer's autosampler or manually lower it into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.[3] Subsequently, an automated shimming routine is performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[3]

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • The residual proton signal in CDCl₃ will appear at ~7.26 ppm and can be used as a chemical shift reference.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

    • The carbon signal from CDCl₃ will appear as a triplet at ~77.16 ppm and serves as the chemical shift reference.

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are invaluable for making unambiguous assignments by revealing correlations between nuclei.[2][6]

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[6]

  • Procedure: Load a standard gradient-enhanced COSY experiment (e.g., cosygpqf). Use the same spectral width as the ¹H experiment. Acquire 2-4 scans per increment for a total of 256-512 increments in the indirect dimension.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[7]

  • Procedure: Load a standard gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range of protonated carbons (e.g., 10 to 90 ppm). Acquire 4-8 scans per increment for 256 increments.

Data Analysis and Interpretation

The following is a predicted interpretation based on the known effects of adjacent functional groups on chemical shifts.

Workflow for Spectral Analysis

G cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation acq_1h Acquire 1D ¹H Spectrum proc Process Data (FT, Phasing, Baseline Correction) acq_1h->proc acq_13c Acquire 1D ¹³C Spectrum acq_13c->proc acq_cosy Acquire 2D COSY acq_cosy->proc acq_hsqc Acquire 2D HSQC acq_hsqc->proc assign_h Analyze ¹H Spectrum (δ, Integration, Multiplicity) proc->assign_h assign_c Analyze ¹³C Spectrum (δ, Number of Signals) proc->assign_c correlate_cosy Analyze COSY (Identify H-H Couplings) assign_h->correlate_cosy correlate_hsqc Analyze HSQC (Correlate C-H Pairs) assign_h->correlate_hsqc assign_c->correlate_hsqc final Final Structure Confirmation correlate_cosy->final correlate_hsqc->final

Figure 2: Workflow for NMR data acquisition and analysis.

Predicted ¹H and ¹³C NMR Assignments

The expected chemical shifts and multiplicities are summarized in the table below. These predictions are based on standard chemical shift values for similar functional groups.[8]

Atom No.Predicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Assignment Justification
1 (NH)~1.5 - 2.5broad singlet1H-Exchangeable proton, often broad.
2~2.90t2H~45Adjacent to NH (deshielding). Coupled to H3.
3~2.50t2H~17Adjacent to electron-withdrawing CN group. Coupled to H2.
4 (CN)---~118Characteristic shift for a nitrile carbon.
5~2.70m2H~55Adjacent to NH and chiral center C6. Diastereotopic protons.
6~3.9 - 4.1m1H~78Chiral center, adjacent to O and C5.
7 (O)----Oxygen has no NMR active isotope.
8~3.7 - 3.8m2H~68Methylene adjacent to ether oxygen. Diastereotopic protons.
9~1.8 - 2.0m4H~25, ~30THF ring methylenes, complex overlapping multiplets.

Note: "m" denotes multiplet, "t" denotes triplet.

Interpreting 2D Spectra
  • COSY: Cross-peaks are expected between H2 and H3, confirming the propanenitrile fragment. Within the tetrahydrofuran ring, correlations will be seen between H6, H8, and the protons at position 9, helping to trace the connectivity of the heterocyclic ring. A key correlation will also be observed between H5 and H6.

  • HSQC: This spectrum provides the definitive link between the proton and carbon skeletons.[9] For example, a cross-peak will appear connecting the proton signal at ~2.90 ppm (H2) to the carbon signal at ~45 ppm (C2). Each protonated carbon will show a single cross-peak, allowing for unambiguous C-H assignment and confirming the number of attached protons.

Conclusion

This application note provides a comprehensive and authoritative guide for the NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition (1D ¹H, ¹³C), and 2D correlation experiments (COSY, HSQC), researchers can achieve complete and unambiguous structural characterization. The provided workflow and expected spectral data serve as a robust reference for quality control and structural verification in synthetic chemistry and drug development pipelines.

References

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available from: [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Published January 12, 2022. Available from: [Link]

  • Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Available from: [Link]

  • Wiley Online Library. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Available from: [Link]

  • Alwsci. How To Prepare And Run An NMR Sample. Published July 24, 2025. Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Universite de Montreal. NMR sample preparation. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Published April 2, 2018. Available from: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

  • Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Published February 19, 2016. Available from: [Link]

  • YouTube. How to interpret a HSQC NMR Spectrum. Published January 18, 2013. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Published August 10, 2020. Available from: [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Published February 11, 2023. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Published April 16, 2010. Available from: [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Published May 19, 2024. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Published August 2025. Available from: [Link]

  • YouTube. How to Predict NMR in ChemDraw. Published September 11, 2023. Available from: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • virtual Chemistry 3D. 13C NMR predictor. Available from: [Link]

  • PubChem. 3-Aminopropionitrile. Available from: [Link]

  • PROSPRE. PROSPRE - 1 H NMR Predictor. Available from: [Link]

  • Scribd. Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance | Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction. . .?. Published April 25, 2016. Available from: [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • Cheminfo.org. Predict 1H NMR spectra. Available from: [Link]

  • National Library of Medicine. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

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Applikationshinweise und Protokolle: Derivatisierung von 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril für Folgereaktionen

Author: BenchChem Technical Support Team. Date: January 2026

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Zusammenfassung: Dieses Dokument bietet einen detaillierten technischen Leitfaden zur chemischen Modifikation von 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril. Die Molekülstruktur bietet zwei primäre reaktive Zentren: ein sekundäres Amin und eine Nitrilgruppe. Diese Applikationsschrift beschreibt selektive Derivatisierungsstrategien für jede dieser funktionellen Gruppen und stellt validierte Protokolle zur Synthese einer Reihe von Folgeprodukten zur Verfügung. Die hier beschriebenen Derivate können als Bausteine in der Medizinalchemie, für das Screening von Bibliotheken oder in der Materialwissenschaft von Bedeutung sein.

Einleitung und strategische Überlegungen

3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril ist ein bifunktionelles Molekül, das einzigartige Möglichkeiten für die Synthese komplexer Molekülarchitekturen bietet. Die beiden Hauptreaktionszentren sind:

  • Das sekundäre Amin: Als Nukleophil kann es leicht acyliert, sulfonyliert oder alkyliert werden, um Amide, Sulfonamide und tertiäre Amine zu bilden.[1][2] Diese Reaktionen sind fundamental in der Wirkstoffentwicklung, um die Lipophilie, die Wasserstoffbrückenbindungsfähigkeit und die metabolische Stabilität zu modulieren.

  • Die Nitrilgruppe: Diese vielseitige funktionelle Gruppe kann zu einer Carbonsäure hydrolysiert oder zu einem primären Amin reduziert werden.[3][4] Jede dieser Transformationen eröffnet neue Konjugationsmöglichkeiten und erweitert das Spektrum der zugänglichen Moleküle erheblich.

Die orthogonale Natur dieser beiden Gruppen ermöglicht eine selektive Modifikation. Reaktionen am Amin können typischerweise unter milden basischen oder neutralen Bedingungen durchgeführt werden, die die Nitrilgruppe intakt lassen. Umgekehrt erfordern die gängigen Transformationen der Nitrilgruppe (z. B. starke Säure/Base-Hydrolyse oder Reduktion mit Hydriden) Bedingungen, die das sekundäre Amin protonieren und somit schützen oder unempfindlich machen.

Visualisierung der Derivatisierungswege

Das folgende Diagramm illustriert die primären Derivatisierungswege, die von der Ausgangsverbindung ausgehen.

Derivatization_Pathways cluster_amine Reaktionen am Amin cluster_nitrile Reaktionen am Nitril start 3-[(Tetrahydrofuran-2-ylmethyl)- amino]propannitril acyl Acylierung (+ R-COCl) start->acyl Base sulfonyl Sulfonylierung (+ R-SO2Cl) start->sulfonyl Base hydrolysis Hydrolyse (H3O+) start->hydrolysis reduction Reduktion (LiAlH4 oder H2/Raney-Ni) start->reduction amide N-Acyl-Derivat (Amid) acyl->amide sulfonamide N-Sulfonyl-Derivat (Sulfonamid) sulfonyl->sulfonamide acid Carbonsäure-Derivat hydrolysis->acid diamine Diamin-Derivat reduction->diamine

Abbildung 1: Übersicht der Derivatisierungsstrategien für 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril, aufgeteilt nach Reaktionen an der Amin- und der Nitrilgruppe.

Protokolle für die Derivatisierung am sekundären Amin

Protokoll 2.1: N-Acylierung zur Synthese von Amiden (Schotten-Baumann-Reaktion)

Prinzip: Sekundäre Amine reagieren leicht mit Acylchloriden in Gegenwart einer Base.[2] Die Base, typischerweise Triethylamin oder Pyridin, dient dazu, den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.[2]

Materialien:

  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril

  • Acetylchlorid (oder ein anderes Acylchlorid)

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser (destilliert)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Rotationsverdampfer, Magnetrührer, Scheidetrichter, Standard-Glasgeräte

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1,0 Äquivalente 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril in wasserfreiem DCM (ca. 0,2 M Konzentration) in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie 1,5 Äquivalente Triethylamin hinzu und rühren Sie für 5 Minuten.

  • Fügen Sie langsam und tropfenweise 1,1 Äquivalente Acetylchlorid (gelöst in einer kleinen Menge wasserfreiem DCM) hinzu. Achten Sie darauf, dass die Temperatur 5 °C nicht übersteigt.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Quenchen Sie die Reaktion durch vorsichtige Zugabe von Wasser. Überführen Sie die Mischung in einen Scheidetrichter.

  • Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt bei Bedarf mittels Säulenchromatographie (typischerweise mit einem Ethylacetat/Hexan-Gradienten).

Protokolle für die Derivatisierung an der Nitrilgruppe

Protokoll 3.1: Saure Hydrolyse zur Synthese von Carbonsäuren

Prinzip: Nitrile können unter sauren Bedingungen und Hitze zu Carbonsäuren hydrolysiert werden.[5][6][7] Der Mechanismus involviert die Protonierung des Nitril-Stickstoffs, gefolgt von einem nukleophilen Angriff durch Wasser, was zu einem Amid-Intermediat führt, das weiter zur Carbonsäure hydrolysiert wird.[5][8]

Materialien:

  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril

  • Schwefelsäure (H₂SO₄), konzentriert, oder Salzsäure (HCl), konzentriert

  • Wasser (destilliert)

  • Diethylether oder Ethylacetat

  • Natriumhydroxid (NaOH)-Lösung zur pH-Anpassung

  • Standard-Glasgeräte für Rückflusskühlung

Schritt-für-Schritt-Anleitung:

  • Geben Sie 1,0 Äquivalent 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril in eine wässrige Lösung von Schwefelsäure (z. B. 6 M) in einem Rundkolben.

  • Erhitzen Sie die Mischung unter Rühren für 6-12 Stunden unter Rückfluss. Überwachen Sie die Reaktion mittels DC oder HPLC auf das Verschwinden des Ausgangsmaterials.

  • Kühlen Sie die Reaktionsmischung auf Raumtemperatur und anschließend in einem Eisbad ab.

  • Aufarbeitung: Neutralisieren Sie die Lösung vorsichtig durch tropfenweise Zugabe einer konzentrierten NaOH-Lösung bis zum isoelektrischen Punkt der resultierenden Aminosäure (typischerweise pH 3-6), an dem das Produkt ausfällt.

  • Falls das Produkt wasserlöslich ist, extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel wie Ethylacetat.

  • Alternativ kann das Produkt durch Ansäuern und anschließendes Extrahieren isoliert werden, falls es in seiner protonierten Form besser löslich ist.

  • Trocknen Sie die kombinierten organischen Phasen über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

Protokoll 3.2: Reduktion zur Synthese von Diaminen mit Lithiumaluminiumhydrid (LiAlH₄)

Prinzip: Lithiumaluminiumhydrid (LiAlH₄) ist ein starkes Reduktionsmittel, das Nitrile effizient zu primären Aminen reduziert.[9][10] Die Reaktion verläuft über den nukleophilen Angriff eines Hydrid-Ions auf den Nitril-Kohlenstoff.[11] Aufgrund der hohen Reaktivität von LiAlH₄ mit Wasser muss die Reaktion unter streng wasserfreien Bedingungen durchgeführt werden.

Materialien:

  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril

  • Lithiumaluminiumhydrid (LiAlH₄)

  • Tetrahydrofuran (THF), wasserfrei

  • Wasser (destilliert)

  • 15%ige wässrige NaOH-Lösung

  • Standard-Glasgeräte für Reaktionen unter Schutzgas

Schritt-für-Schritt-Anleitung:

  • Geben Sie 1,5 Äquivalente LiAlH₄ vorsichtig in einen trockenen, mit Inertgas gespülten Dreihalskolben, der mit einem Rückflusskühler und einem Tropftrichter ausgestattet ist.

  • Fügen Sie wasserfreies THF hinzu, um eine Suspension zu bilden, und kühlen Sie diese auf 0 °C.

  • Lösen Sie 1,0 Äquivalent 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril in wasserfreiem THF und geben Sie es langsam über den Tropftrichter zur LiAlH₄-Suspension.

  • Nach beendeter Zugabe entfernen Sie das Eisbad und erhitzen die Mischung für 4-6 Stunden unter Rückfluss.

  • Aufarbeitung (Fieser-Methode): Kühlen Sie die Reaktion wieder auf 0 °C. Quenchen Sie die Reaktion durch vorsichtige, sequenzielle Zugabe von:

    • X mL Wasser

    • X mL 15%iger NaOH-Lösung

    • 3X mL Wasser (wobei X die Masse des eingesetzten LiAlH₄ in Gramm ist).

  • Rühren Sie die resultierende Suspension kräftig, bis sich ein gut filtrierbarer, körniger Niederschlag bildet.

  • Filtrieren Sie den Feststoff (Aluminiumsalze) ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.

  • Vereinigen Sie das Filtrat und die Waschflüssigkeiten und entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das rohe Diamin zu erhalten.

Protokoll 3.3: Katalytische Hydrierung mit Raney-Nickel

Prinzip: Die katalytische Hydrierung ist eine alternative, oft sicherere Methode zur Reduktion von Nitrilen.[12] Raney-Nickel ist ein gängiger Katalysator für diese Transformation, die unter Wasserstoffatmosphäre stattfindet.[12][13]

Materialien:

  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril

  • Raney-Nickel (als wässrige Suspension)

  • Methanol oder Ethanol

  • Wasserstoffgas (H₂)

  • Hydrierapparatur (z. B. Parr-Shaker)

Schritt-für-Schritt-Anleitung:

  • Geben Sie das 3-[(Tetrahydrofuran-2-ylmethyl)amino]propannitril in einen geeigneten Hydrierreaktor.

  • Fügen Sie Methanol oder Ethanol als Lösungsmittel hinzu.

  • Spülen Sie das Raney-Nickel vorsichtig mit dem Reaktionslösungsmittel, um Wasser zu entfernen, und geben Sie es zum Reaktionsgemisch (ca. 5-10 Gew.-%).

  • Verschließen Sie den Reaktor, spülen Sie ihn mehrmals mit Stickstoff und anschließend mit Wasserstoff.

  • Stellen Sie einen Wasserstoffdruck von 3-5 bar (ca. 50 psi) ein und erhitzen Sie die Reaktion unter kräftigem Rühren auf 40-60 °C.

  • Die Reaktion ist beendet, wenn keine weitere Wasserstoffaufnahme zu beobachten ist.

  • Aufarbeitung: Kühlen Sie den Reaktor ab und lassen Sie den Druck vorsichtig ab. Spülen Sie das System mit Stickstoff.

  • Filtrieren Sie den Katalysator vorsichtig durch eine Schicht Celite ab. Achtung: Raney-Nickel kann an der Luft pyrophor sein, halten Sie den Filterkuchen feucht.

  • Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum, um das Produkt zu erhalten.

Zusammenfassung der erwarteten Analysedaten

Die folgende Tabelle fasst die charakteristischen spektroskopischen Änderungen zusammen, die bei den beschriebenen Derivatisierungen zu erwarten sind.

VerbindungstypCharakteristische IR-Banden (cm⁻¹)Charakteristische ¹H-NMR-Signale (δ, ppm)
Ausgangsmaterial ~3300 (N-H), ~2245 (C≡N) , 1100 (C-O-C)~2.5-3.0 (Multipletts für CH₂-Gruppen neben N und CN), ~1.5-2.0 (THF-Protonen), breites Singulett (N-H)
N-Acyl-Derivat (Amid) ~1640 (C=O, Amid I) , kein N-H-SignalSignifikante Verschiebung der CH₂-Protonen neben dem Amid-Stickstoff, Auftreten von Rotameren möglich
Carbonsäure-Derivat ~3300-2500 (breit, O-H) , ~1710 (C=O) , kein C≡N-SignalVerschwinden des Signals für die CH₂-Gruppe neben CN, Auftreten eines neuen Signals für die CH₂-Gruppe neben COOH
Diamin-Derivat ~3350 & 3280 (N-H-Streckschwingungen, prim. Amin) , kein C≡N-SignalVerschwinden des Signals für die CH₂-Gruppe neben CN, Auftreten eines neuen Signals für die CH₂-Gruppe neben der neuen NH₂-Gruppe

Workflow-Visualisierung: N-Acylierung

Acylation_Workflow cluster_prep 1. Vorbereitung cluster_reaction 2. Reaktion cluster_workup 3. Aufarbeitung cluster_purify 4. Reinigung dissolve Startmaterial & TEA in wasserfreiem DCM lösen cool Auf 0 °C kühlen dissolve->cool add_acyl Acylchlorid tropfenweise zugeben cool->add_acyl stir Auf RT erwärmen & 2-4h rühren add_acyl->stir monitor DC-Kontrolle stir->monitor quench Mit Wasser quenchen monitor->quench Reaktion vollständig wash Waschen mit NaHCO3 & H2O quench->wash dry Trocknen (MgSO4) & Filtrieren wash->dry evaporate Lösungsmittel entfernen dry->evaporate purify Säulenchromatographie evaporate->purify product Reines Amid-Produkt purify->product

Abbildung 2: Detaillierter schrittweiser Workflow für das Protokoll der N-Acylierung (Protokoll 2.1).

Referenzen

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Abgerufen von [Link]

  • Química Orgánica. (n.d.). Säurehydrolyse von Nitrilen. Abgerufen von [Link]

  • Química Orgánica. (n.d.). Basische Hydrolyse von Nitrilen. Abgerufen von [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Abgerufen von [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Abgerufen von [Link]

  • JoVE. (2025). Serie: Nitrile zu Carbonsäuren: Hydrolyse. Abgerufen von [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Abgerufen von [Link]

  • JoVE. (2025). Serie: Herstellung von Carbonsäuren: Hydrolyse von Nitrilen. Abgerufen von [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Abgerufen von [Link]

  • Química Orgánica. (n.d.). Reduktion von Nitrilen zu Aminen. Abgerufen von [Link]

  • Chemie.de. (n.d.). Nitril. Abgerufen von [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Abgerufen von [Link]

  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Abgerufen von [Link]

  • YouTube. (2025). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Abgerufen von [Link]

  • Química Orgánica. (n.d.). Synthese von Aminen durch Reduktion von Nitrilen. Abgerufen von [Link]

  • Biotech-Consulting. (n.d.). Nitrile. Abgerufen von [Link]

  • DocCheck Flexikon. (2014). Nitril. Abgerufen von [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Abgerufen von [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Abgerufen von [Link]

  • Wikipedia. (n.d.). Amine. Abgerufen von [Link]

  • Fisher Scientific. (n.d.). Amidsynthese. Abgerufen von [Link]

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Application Note: 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile as a strategic building block in the synthesis of novel heterocyclic compounds. The inherent bifunctionality of this molecule, featuring a secondary amine linked to a propanenitrile chain and a tetrahydrofuran (THF) moiety, offers a unique platform for constructing complex molecular architectures. The THF ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[1] Concurrently, the nitrile group serves as a versatile pharmacophore and a synthetic handle for creating nitrogen-containing heterocycles.[2] This note provides a comprehensive overview of the compound's properties, safety protocols, and a detailed, field-proven protocol for its conversion into a valuable tetrahydropyrimidinone derivative through a one-pot reductive cyclization. This guide is intended for researchers and professionals in medicinal chemistry and drug development seeking to leverage this precursor for novel compound libraries.

Introduction: The Strategic Value of a Bifunctional Precursor

The design of novel therapeutic agents frequently relies on the use of "privileged scaffolds"—molecular frameworks that are recognized by multiple biological targets. The tetrahydrofuran (THF) ring is one such scaffold, present in at least 13 FDA-approved drugs, where it often enhances solubility, metabolic stability, and receptor binding affinity.[1] Its non-planar, flexible conformation allows it to present substituents in specific three-dimensional orientations, which is critical for potent and selective biological activity.

Complementing the THF moiety in the title compound is the aminopropanenitrile chain. The nitrile group is a remarkably versatile functional group in drug design. It is metabolically robust and can act as a bioisostere for carbonyls or hydroxyl groups by serving as a potent hydrogen bond acceptor.[2] Critically, from a synthetic standpoint, the nitrile is a precursor to a primary amine via reduction, which can then participate in cyclization reactions to form a wide array of nitrogen-containing heterocycles.

This compound combines these two valuable motifs. The pre-existing secondary amine and the latent primary amine (within the nitrile) establish it as a 1,3-diamine synthon, perfectly poised for the synthesis of six-membered heterocyclic rings, such as pyrimidines and their saturated derivatives, which are cornerstones of medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.

Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [3]
Boiling Point 292.8°C at 760 mmHg[3]
Density 1.01 g/cm³[3]
Flash Point 130.9°C[3]
Refractive Index 1.464[3]
Topological Polar Surface Area 45.1 Ų[3]
LogP -0.1[3]
Safety and Handling

GHS Hazard Statements: This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and serious eye damage.[4]

Precautionary Measures:

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[4]

  • In Case of Exposure:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

Core Synthetic Application: Synthesis of Tetrahydropyrimidinones

A primary application of this compound is its use as a 1,3-diamine synthon for the synthesis of saturated nitrogen heterocycles. The following section outlines the strategy for a one-pot reductive cyclization to yield a 1-(tetrahydrofuran-2-ylmethyl)-tetrahydropyrimidin-2(1H)-one derivative. This transformation is highly valuable as the resulting scaffold is a key component in various biologically active molecules.

Synthetic Strategy and Mechanistic Rationale

The protocol leverages a chemoselective hydrogenation of the nitrile group to a primary amine, followed by an in-situ cyclization with a carbonylating agent, such as urea.

Step 1: Reductive Amination. The nitrile functionality is selectively reduced to a primary amine using a catalyst like Raney Nickel under a hydrogen atmosphere. Raney Nickel is an excellent choice for this transformation due to its high activity at moderate temperatures and pressures, which minimizes the risk of side reactions or degradation of the THF ring. The presence of ammonia or an amine in the reaction can sometimes improve yields in similar reductions.[5]

Step 2: Intramolecular Cyclization. The newly formed primary amine, now part of a 1,3-diamine intermediate, readily undergoes intramolecular cyclization with urea upon heating. This reaction proceeds via nucleophilic attack of the amines onto the carbonyl carbon of urea, with the concomitant elimination of ammonia, to form the stable six-membered tetrahydropyrimidinone ring.

The overall workflow is depicted in the following diagram.

G start This compound intermediate Intermediate 1,3-Diamine (Not Isolated) start->intermediate Step 1: Nitrile Reduction product 1-(Tetrahydrofuran-2-ylmethyl)tetrahydropyrimidin-2(1H)-one intermediate->product Step 2: Cyclization reagents1 H₂, Raney Ni Ethanol/Ammonia reagents1->start reagents2 Urea (NH₂CONH₂) Heat (Δ) reagents2->intermediate

Caption: One-pot synthesis workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-(tetrahydrofuran-2-ylmethyl)tetrahydropyrimidin-2(1H)-one.

Protocol 4.1: One-Pot Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)tetrahydropyrimidin-2(1H)-one

Objective: To synthesize the target tetrahydropyrimidinone from this compound in a single pot.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 50% slurry in water, ~10% w/w of starting material)

  • Anhydrous Ethanol

  • Ammonia (7N solution in Methanol)

  • Urea (1.1 eq)

  • Celite®

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Standard glassware for hydrogenation and reflux

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, add the required amount of Raney Nickel slurry. Carefully decant the water and wash the catalyst with anhydrous ethanol (3 x 20 mL per gram of catalyst). This step is crucial to remove water, which can interfere with the reaction.

  • Reaction Setup: To the washed catalyst, add a solution of this compound (e.g., 5.0 g, 32.4 mmol) dissolved in anhydrous ethanol (100 mL). Add the methanolic ammonia solution (15 mL). The presence of ammonia helps to suppress the formation of secondary amine byproducts during the reduction.

  • Hydrogenation (Nitrile Reduction): Seal the reaction vessel. Purge the system thoroughly with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

    • Self-Validation Insight: The cessation of hydrogen uptake is a strong indicator that the nitrile reduction is complete. A TLC or GC-MS analysis of a small aliquot can confirm the disappearance of the starting material.

  • Catalyst Removal: Once the reduction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.

    • Causality Note: Filtering through Celite® is essential for the quantitative removal of the fine, pyrophoric Raney Nickel particles safely.

  • Cyclization: Transfer the combined filtrate to a round-bottom flask equipped with a reflux condenser. Add urea (e.g., 2.1 g, 35.7 mmol, 1.1 eq).

  • Heating: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 6-8 hours. The reaction progress can be monitored by TLC, watching for the consumption of the intermediate diamine.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to yield the crude product. The residue can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-(tetrahydrofuran-2-ylmethyl)tetrahydropyrimidin-2(1H)-one.

Visualization of Reaction Mechanism

The following diagram illustrates the key mechanistic steps involved in the transformation.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Cyclization with Urea start_mol R-CH₂-C≡N intermediate_imine [R-CH₂-CH=NH] start_mol->intermediate_imine +H₂/Catalyst diamine_intermediate R-CH₂-CH₂-NH₂ intermediate_imine->diamine_intermediate +H₂/Catalyst diamine_start R'-NH-(CH₂)₃-NH₂ diamine_intermediate->diamine_start Intermediate (R' = THF-CH₂-) adduct Adduct diamine_start->adduct + Urea urea H₂N-C(=O)-NH₂ product Final Heterocycle + NH₃ adduct->product - NH₃ (Intramolecular Attack)

Caption: Proposed reaction mechanism.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of complex heterocyclic molecules. Its dual functionality allows for streamlined synthetic sequences, such as the one-pot reductive cyclization detailed in this note. By providing access to privileged scaffolds like substituted tetrahydropyrimidinones, this building block serves as a valuable tool for medicinal chemists and drug development professionals aiming to expand their chemical libraries with novel, drug-like compounds. The protocols and data presented herein provide a solid foundation for the reliable and safe application of this reagent in a research setting.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (PMC). [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we combine established chemical principles with practical, field-tested advice to ensure your synthesis is both successful and efficient.

Introduction to the Synthesis

The primary and most direct route to synthesize this compound is through the aza-Michael addition of tetrahydrofurfurylamine to acrylonitrile. This reaction is valued for its atom economy and generally straightforward nature. However, like any chemical transformation, it is susceptible to side reactions and suboptimal conditions that can negatively impact the yield and purity of the final product.

The reaction proceeds as follows:

Tetrahydrofurfurylamine + Acrylonitrile → this compound

This guide will focus on troubleshooting and optimizing this key reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between tetrahydrofurfurylamine and acrylonitrile?

A1: The reaction is a classic aza-Michael addition. The nucleophilic nitrogen atom of the primary amine (tetrahydrofurfurylamine) attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The resulting carbanion is then protonated, typically by another molecule of the amine or trace amounts of water, to yield the final product. The Michael addition is a cornerstone of C-N bond formation in organic synthesis.[1]

Q2: Is a catalyst required for this reaction?

A2: While the reaction can proceed without a catalyst, it is often slow. The rate can be significantly influenced by the solvent and temperature. In some cases, a weak base or acid catalyst can be employed to accelerate the reaction, although this can also promote side reactions if not carefully controlled. For many Michael additions of amines to acrylonitrile, the reaction can be performed neat or in a polar solvent.[2]

Q3: What are the most common side products in this synthesis?

A3: The most common side product is the bis-adduct, where a second molecule of acrylonitrile reacts with the secondary amine product to form a tertiary amine. Polymerization of acrylonitrile, especially in the presence of strong bases or initiators, is another potential issue.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you should see the disappearance of the starting amine and the appearance of a new, typically less polar, product spot. GC analysis will show a decrease in the peak corresponding to the starting materials and the emergence of the product peak.

Troubleshooting Guide: Enhancing Your Yield

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Insufficient Reaction Time: The reaction may simply need more time to proceed to completion.

  • Inappropriate Solvent: The chosen solvent may not be effectively solvating the reactants.

  • Poor Quality Reagents: Degradation or impurities in the starting materials can inhibit the reaction.

Troubleshooting Workflow:

start Low/No Conversion check_temp Increase Temperature (e.g., to 50-70 °C) start->check_temp extend_time Extend Reaction Time (e.g., 24-48 hours) check_temp->extend_time No Improvement success Problem Resolved check_temp->success Improved Conversion change_solvent Change Solvent (e.g., to Ethanol or Acetonitrile) extend_time->change_solvent No Improvement extend_time->success Improved Conversion check_reagents Verify Reagent Purity (via NMR or GC-MS) change_solvent->check_reagents No Improvement change_solvent->success Improved Conversion check_reagents->success Identified Issue

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Temperature and Solvent Optimization

  • Baseline Experiment:

    • In a round-bottom flask, combine tetrahydrofurfurylamine (1.0 eq) and acrylonitrile (1.1 eq) without solvent.

    • Stir the mixture at room temperature (25 °C) for 12 hours.

    • Monitor the reaction by TLC or GC at regular intervals.

  • Temperature Screening:

    • Set up parallel reactions at 40 °C, 60 °C, and 80 °C.

    • Maintain the same stoichiometry and reaction time.

    • Compare the conversion rates to identify the optimal temperature. Elevated temperatures can significantly accelerate Michael additions.[2]

  • Solvent Screening:

    • If the neat reaction is sluggish, test a range of solvents.

    • Set up reactions in parallel using ethanol, acetonitrile, and THF.

    • Ensure all other parameters (temperature, stoichiometry, time) are constant.

    • Polar protic solvents like ethanol can facilitate proton transfer and may increase the reaction rate.

Parameter Condition A (Baseline) Condition B (Optimized) Expected Outcome
Temperature 25 °C60 °CIncreased reaction rate
Solvent Neat (No Solvent)EthanolImproved solvation and rate
Reaction Time 12 hours8 hoursHigher conversion in less time
Yield < 40%> 85%Significant yield improvement
Problem 2: Formation of Significant Side Products (e.g., Bis-adduct)

Possible Causes:

  • Incorrect Stoichiometry: An excess of acrylonitrile can drive the formation of the bis-adduct.

  • High Reaction Temperature: While increasing temperature can improve the rate of the primary reaction, it can also provide the activation energy for the secondary addition.

  • Prolonged Reaction Time: Leaving the reaction for too long after the primary amine is consumed can lead to the formation of the bis-adduct.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine or a 1:1 ratio of amine to acrylonitrile. This ensures that acrylonitrile is the limiting reagent, minimizing the chance of a second addition.

  • Slow Addition of Acrylonitrile: Add the acrylonitrile dropwise to a solution of the amine over a period of time. This maintains a low concentration of acrylonitrile in the reaction mixture, favoring the mono-addition product.

  • Optimize Temperature and Time: Monitor the reaction closely and stop it once the starting amine has been consumed to prevent further reaction.

Experimental Protocol: Controlled Addition of Acrylonitrile

  • Setup:

    • In a three-necked flask equipped with a dropping funnel and a condenser, dissolve tetrahydrofurfurylamine (1.0 eq) in ethanol.

    • Heat the solution to the optimized temperature (e.g., 60 °C).

  • Addition:

    • Add acrylonitrile (0.95 eq) to the dropping funnel.

    • Add the acrylonitrile dropwise to the stirred amine solution over 2-3 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or GC.

    • Once the starting amine is no longer detectable, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

Problem 3: Polymerization of Acrylonitrile

Possible Causes:

  • Presence of Strong Bases or Radical Initiators: Acrylonitrile is prone to anionic or radical polymerization.

  • High Temperatures: Elevated temperatures can initiate polymerization.

Preventative Measures:

  • Use High-Purity Reagents: Ensure that both the amine and acrylonitrile are free from contaminants that could act as initiators.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent radical polymerization initiated by oxygen.

  • Addition of Inhibitors: In extreme cases, a small amount of a radical inhibitor like hydroquinone can be added, although this should be a last resort as it can complicate purification.

Purification of the Final Product

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Vacuum Distillation: This is the preferred method for larger scale purifications. The product is a high-boiling liquid, and distillation under reduced pressure will prevent decomposition.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is effective. A mobile phase of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

Final Product Characterization

The identity and purity of this compound (CAS No: 90322-18-2) can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight (154.21 g/mol ).[3]

  • FT-IR Spectroscopy: To identify key functional groups (e.g., nitrile stretch at ~2250 cm⁻¹).

Reaction Mechanism Visualization

Caption: Mechanism of the aza-Michael addition.

References

  • CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google P
  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google P
  • CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google P
  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google P
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (URL: Not Available)
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
  • US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google P
  • CN109438396B - Preparation method of tetrahydrofuran-3-methylamine - Google P
  • Paired Electrolysis of Acrylonitrile and 5-Hydroxymethylfurfural for Simultaneous Generation of Adiponitrile and 2,5-Furandicarboxylic Acid - MDPI. (URL: [Link])

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (URL: Not Available)
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (URL: [Link])

  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. (URL: Not Available)
  • Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs - MDPI. (URL: [Link])

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. (URL: [Link])

  • (PDF) Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system - ResearchGate. (URL: [Link])

  • Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH) under solvent-free conditions. (URL: Not Available)
  • Possible reaction pathway for reductive amination of furfural to furfurylamine with NH3 in the presence of H2 gas - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Purification of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile (CAS No: 90322-18-2).[1] This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The methodologies and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and repeatability.

I. Introduction to Purification Challenges

This compound is a bifunctional molecule containing a secondary amine, a nitrile group, and a tetrahydrofuran (THF) ring.[1] This combination of functional groups presents a unique set of purification challenges. The basicity of the amine can lead to tailing on silica gel chromatography, while the polarity of the molecule can complicate extraction and solvent removal. Potential impurities often include unreacted starting materials, by-products from side reactions, and residual solvents.

A thorough understanding of the reaction pathway is crucial for anticipating potential impurities. A common synthetic route to this and similar aminonitriles is the Strecker synthesis or a related nucleophilic addition of an amine to an α,β-unsaturated nitrile.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as tetrahydrofuran-2-ylmethanamine and acrylonitrile.

  • Bis-addition Product: Where two molecules of acrylonitrile have reacted with the primary amine starting material.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic workup conditions.

  • Polymerization Products: Acrylonitrile is prone to polymerization, which can result in oligomeric or polymeric impurities.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, methanol, ethanol).

Q2: My NMR spectrum shows a complex mixture of peaks. How can I begin to identify the impurities?

A2: A systematic approach is necessary.

  • Reference Spectra: Obtain NMR spectra of your starting materials to identify their characteristic peaks.

  • DEPT-135/HSQC: These experiments can help distinguish between CH, CH₂, and CH₃ groups and correlate protons to their attached carbons, aiding in the identification of fragments of known and unknown structures.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for separating components of a mixture and obtaining their molecular weights. This can help you propose structures for the impurities. Analytical services can provide this data if the instrumentation is not available in-house.[4]

  • Spiking Experiments: If you have a pure standard of a suspected impurity, you can "spike" your impure sample with a small amount of the standard and re-run the NMR. An increase in the intensity of a specific set of peaks confirms the identity of that impurity.

Q3: I am having difficulty removing a persistent, polar impurity. What are my options?

A3: Persistent polar impurities can be challenging. Consider the following:

  • Acid-Base Extraction: Utilize the basicity of your product's secondary amine. Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving less basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your purified product back into an organic solvent.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. A cation-exchange resin can be used to bind your protonated amine product, allowing neutral impurities to be washed away. The product is then eluted by washing the column with a basic solution.

  • Reverse-Phase Chromatography: If the impurity is significantly more polar than your product, reverse-phase chromatography (e.g., C18 silica) may provide better separation than normal-phase silica gel.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Significant Tailing on Silica Gel Chromatography The basic secondary amine is interacting strongly with the acidic silica gel.1. Add a tailing suppressor: Add a small amount of a volatile base like triethylamine (0.5-1% v/v) to your eluent system. 2. Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel.
Product is an oil that is difficult to handle and dry The product may have a low melting point or be hygroscopic. Residual solvent may also be present.1. High-vacuum drying: Use a high-vacuum pump to remove residual solvents. Gentle heating can be applied if the compound is thermally stable. 2. Azeotropic distillation: Dissolve the oil in a solvent like toluene and evaporate the solvent under reduced pressure. Repeat this process several times to co-evaporate water. 3. Salt formation: Convert the amine to a solid, crystalline salt (e.g., hydrochloride or oxalate) for easier handling and purification by recrystallization.
Low recovery after purification The product may be partially soluble in the aqueous phase during extraction, or it may be irreversibly binding to the silica gel.1. Back-extraction: After the initial extraction, perform a "back-extraction" of the aqueous layer with fresh organic solvent to recover any dissolved product. 2. Saturate the aqueous phase: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of your organic product in the aqueous phase (salting-out effect). 3. Optimize chromatography conditions: Use a less polar eluent system if possible, and ensure the product is fully eluted from the column.
Product decomposes during purification The compound may be sensitive to heat, acid, or base.1. Avoid high temperatures: Concentrate solutions at or below room temperature using a rotary evaporator with a water bath. 2. Use mild workup conditions: Use dilute acids and bases and perform these steps at low temperatures (e.g., in an ice bath). 3. Minimize contact time with silica gel: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography with Tailing Suppression
  • Prepare the Column: Dry pack a chromatography column with silica gel.

  • Prepare the Eluent: A common starting eluent system is a mixture of ethyl acetate and hexanes. Add 0.5-1% (v/v) of triethylamine to the eluent mixture to suppress tailing.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elute the Column: Begin elution with a low polarity mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes).

  • Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The product will move to the aqueous layer. Separate the layers.

  • Wash Organic Layer (Optional): Wash the organic layer with fresh 1M HCl to ensure all the product has been extracted. Combine the aqueous layers.

  • Basify Aqueous Layer: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is >10.

  • Extract Product: Extract the basified aqueous layer multiple times with fresh organic solvent.

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

V. Visualization of Purification Workflow

Purification_Workflow start Crude Product decision1 Is the major impurity non-basic? start->decision1 chromatography Flash Column Chromatography (with triethylamine) decision1->chromatography Yes extraction Acid-Base Extraction decision1->extraction No decision2 Is the product an oil? chromatography->decision2 extraction->decision2 drying High-Vacuum Drying or Azeotropic Distillation decision2->drying Yes salt_formation Salt Formation & Recrystallization decision2->salt_formation Yes (alternative) end_product Purified Product decision2->end_product No (Solid) drying->end_product salt_formation->end_product

Caption: Decision workflow for selecting a purification strategy.

VI. References

  • PubChem. 3-(Methylnitrosoamino)propanenitrile. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • Google Patents. US4551526A - Synthesis of alpha-aminonitriles.

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Google Patents. US4233228A - Purification of tetrahydrofuran.

  • Google Patents. CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.

  • Google Patents. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

  • Google Patents. US5912364A - Process for the preparation of 3-methyltetrahydrofuran.

Sources

Technical Support Center: Synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield, improve purity, and streamline your workflow.

The target molecule is typically synthesized via a Michael addition, specifically the cyanoethylation of tetrahydrofurfurylamine with acrylonitrile. While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly impact the outcome. This document provides in-depth, question-and-answer-based troubleshooting guides to address these specific issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a high molecular weight impurity, and my yield of the desired product is low. What is the likely cause?

A1: The most probable cause is the formation of a bis-cyanoethylated byproduct, N,N-bis(2-cyanoethyl)tetrahydrofuran-2-yl)methanamine.

This occurs when the desired secondary amine product, this compound, acts as a nucleophile and reacts with a second molecule of acrylonitrile.[1] This side reaction is particularly common if reaction conditions are not carefully controlled.

Mechanism Insight: The initial reaction involves the nucleophilic attack of the primary amine (tetrahydrofurfurylamine) on the electron-deficient β-carbon of acrylonitrile.[1] The resulting secondary amine is also nucleophilic and can compete with the starting primary amine for available acrylonitrile, leading to the formation of the bis-adduct.

Troubleshooting & Preventative Measures:

  • Control Stoichiometry: The molar ratio of reactants is critical. Using an excess of acrylonitrile will strongly favor the formation of the bis-adduct.

    • Recommendation: Employ a strict 1:1 molar ratio of tetrahydrofurfurylamine to acrylonitrile, or even a slight excess of the amine (e.g., 1.1:1). This statistically favors the reaction of acrylonitrile with the more abundant primary amine.[1]

  • Controlled Addition: Localized high concentrations of acrylonitrile can promote the secondary reaction.

    • Recommendation: Add the acrylonitrile dropwise to a stirred solution of the tetrahydrofurfurylamine over an extended period. This maintains a low, steady concentration of the Michael acceptor.[1]

  • Temperature Management: The cyanoethylation reaction is often exothermic. Higher temperatures can increase the rate of the second addition, sometimes disproportionately.

    • Recommendation: Conduct the reaction at a reduced temperature (e.g., 0-25 °C) by using an ice bath to dissipate heat effectively.[1]

Q2: During the reaction, I observed the formation of a white, insoluble solid, and the reaction mixture became viscous. What is happening?

A2: This is a classic sign of the anionic polymerization of acrylonitrile.

Acrylonitrile is highly susceptible to polymerization, especially in the presence of bases or nucleophiles like amines.[2][3] The amine starting material can act as an initiator for this unwanted side reaction, leading to the formation of polyacrylonitrile, which significantly reduces the availability of acrylonitrile for the desired reaction and complicates purification.

Mechanism Insight: The amine can attack a molecule of acrylonitrile to form a zwitterionic intermediate. This intermediate is a potent initiator, with the carbanion end rapidly adding to other acrylonitrile monomers in a chain-reaction fashion.[4]

Troubleshooting & Preventative Measures:

  • Temperature Control: Polymerization is often highly temperature-dependent.

    • Recommendation: Maintain strict low-temperature control (0-10 °C) throughout the addition of acrylonitrile.

  • Solvent Choice: The reaction medium can influence polymerization.

    • Recommendation: Using a protic solvent like methanol or ethanol can help to quench the anionic intermediates that propagate polymerization, though this must be balanced against potential solvent-reactant interactions.

  • Inhibitor Addition: In some cases, a radical inhibitor can be beneficial, although the primary polymerization pathway here is anionic.

    • Recommendation: Consider adding a very small amount of a radical inhibitor like hydroquinone if you suspect radical-initiated polymerization is also occurring, but focus primarily on controlling the anionic pathway.

Q3: My post-workup NMR or LC-MS analysis shows the presence of a carboxylic acid or amide impurity. Where did this come from?

A3: This indicates hydrolysis of the nitrile group in your product.

The propanenitrile moiety can be hydrolyzed to the corresponding propanamide or propanoic acid under either acidic or basic conditions, which may be present during the reaction or, more commonly, during the aqueous workup.[5][6]

Mechanism Insight: Under basic conditions (e.g., during a quench with a basic solution), a hydroxide ion can attack the electrophilic carbon of the nitrile.[5] Subsequent protonation steps lead first to an amide intermediate. With vigorous conditions (e.g., heat), this amide can be further hydrolyzed to a carboxylate salt.[6][7] An acidic workup is then required to protonate the salt to the final carboxylic acid.[6]

Troubleshooting & Preventative Measures:

  • Control pH During Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

    • Recommendation: Use a mild quenching agent like a saturated solution of sodium bicarbonate instead of strong bases like sodium hydroxide. If an acid wash is needed, use a dilute solution and perform the extraction quickly at low temperatures.

  • Anhydrous Conditions: Ensure the reaction itself is run under reasonably dry conditions. While cyanoethylation can often tolerate some water, excess water in the presence of the basic amine can promote slow hydrolysis, especially if the reaction is run for an extended time at elevated temperatures.

  • Reaction Time and Temperature: Do not let the reaction run longer than necessary.

    • Recommendation: Monitor the reaction by TLC or GC-MS to determine the point of completion, then proceed immediately with the workup. Avoid heating the reaction unless absolutely necessary for the primary reaction to proceed.[5]

Reaction Pathway and Side Reactions Overview

The following diagram illustrates the desired synthetic route to this compound versus the two most common competing side reactions: bis-cyanoethylation and acrylonitrile polymerization.

G THF_Amine Tetrahydrofurfurylamine (Primary Amine) Target Desired Product (Secondary Amine) THF_Amine->Target + Acrylonitrile (Desired Path) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Target Bis_Adduct Bis-Adduct (Side Product 1) Acrylo->Bis_Adduct Polymer Polyacrylonitrile (Side Product 2) Acrylo->Polymer + Initiator (Amine) + n Acrylonitrile (Side Reaction) Target->Bis_Adduct + Acrylonitrile (Side Reaction)

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific cyanoethylation reaction. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this compound is a classic example of aza-Michael addition (or cyanoethylation), where tetrahydrofurfurylamine reacts with acrylonitrile. While seemingly straightforward, this reaction is prone to challenges, primarily the formation of the bis-cyanoethylated byproduct, which can significantly impact yield and purification efficiency. This guide offers a systematic approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield of the Desired Monocyanoethylated Product

Q: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted tetrahydrofurfurylamine remaining. What are the likely causes and solutions?

A: This issue typically points to either insufficient reaction drive or suboptimal conditions. Here’s a breakdown of potential causes and the corresponding corrective actions:

  • Insufficient Acrylonitrile: While aiming to avoid the bis-adduct, using a substoichiometric amount of acrylonitrile can lead to incomplete conversion of the starting amine.

    • Solution: Employ a slight excess of acrylonitrile (e.g., 1.1 to 1.2 equivalents). To mitigate the risk of bis-adduct formation, add the acrylonitrile dropwise to the reaction mixture to maintain a low localized concentration.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe.

    • Solution: After the initial controlled addition of acrylonitrile at a lower temperature (e.g., 0-10 °C) to manage the exotherm, you can allow the reaction to gradually warm to room temperature or slightly above (e.g., 25-40 °C) to drive it to completion.[1] Continuous monitoring is crucial to prevent the formation of byproducts at elevated temperatures.

  • Inadequate Mixing: Poor agitation can result in localized concentration gradients, hindering the reaction between the amine and acrylonitrile.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.

Problem 2: Excessive Formation of the Bis(2-cyanoethyl)amine Byproduct

Q: My primary challenge is the formation of a significant amount of the dicyanoethylated byproduct. How can I suppress this side reaction?

A: The formation of the bis-adduct is a common hurdle in the cyanoethylation of primary amines. The strategies to minimize this revolve around controlling stoichiometry, temperature, and reactant concentration.[1]

  • Incorrect Stoichiometry: An excess of acrylonitrile is a primary driver for the formation of the bis-adduct.

    • Solution: Carefully control the stoichiometry. A 1:1 molar ratio of tetrahydrofurfurylamine to acrylonitrile is a good starting point.[1] As mentioned previously, the slow, dropwise addition of acrylonitrile is critical to prevent high localized concentrations that favor the second addition.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of the second cyanoethylation step, often more than the first.

    • Solution: Maintain a lower reaction temperature, particularly during the initial phase. Conducting the reaction between 0 °C and 25 °C is generally recommended to favor the formation of the mono-adduct.[1] An ice bath can be used to effectively dissipate heat, especially for larger-scale reactions where the exotherm is more pronounced.

  • Solvent Effects: The choice of solvent can influence the relative rates of the mono- and di-addition reactions.

    • Solution: While this reaction can often be run neat, using a less polar solvent can sometimes temper the reactivity and improve selectivity. Experimenting with solvents like methanol or ethanol could be beneficial.[2]

Problem 3: Difficulty in Product Purification

Q: I'm struggling to separate the desired product from the bis-adduct and unreacted starting material. What purification strategies are most effective?

A: The similar polarity of the mono- and bis-cyanoethylated products can make chromatographic separation challenging.

  • Optimizing Column Chromatography:

    • Solvent System: A less polar solvent system may improve the separation on silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

    • Specialized Media: Consider using an amine-functionalized silica gel column, which can provide better separation for amine-containing compounds.

  • Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be a viable purification method, especially for larger scales.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for the reaction between tetrahydrofurfurylamine and acrylonitrile?

A1: For aliphatic amines like tetrahydrofurfurylamine, the cyanoethylation reaction with acrylonitrile often proceeds readily without a catalyst.[3] The inherent nucleophilicity of the aliphatic amine is typically sufficient to initiate the aza-Michael addition. However, for less reactive amines, or to potentially improve selectivity, certain catalysts can be employed.[3] For aromatic amines, catalysts like cupric acetate or silica-alumina have been shown to be effective.[1][4]

Q2: What is the expected reaction mechanism?

A2: The reaction proceeds via a nucleophilic conjugate addition, also known as an aza-Michael addition. The lone pair of electrons on the nitrogen atom of tetrahydrofurfurylamine attacks the electron-deficient β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product.

Q3: What are the primary safety concerns when working with acrylonitrile and tetrahydrofurfurylamine?

A3: Both reagents require careful handling in a well-ventilated chemical fume hood.[5][6]

  • Acrylonitrile: It is a highly flammable, toxic, and carcinogenic liquid.[5][6] It can be absorbed through the skin and is harmful if inhaled or ingested.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Butyl or Viton/Butyl rubber are recommended, nitrile gloves are not suitable), safety goggles, and a lab coat.[6] Keep it away from heat, sparks, and open flames.[7][8]

  • Tetrahydrofurfurylamine: It can cause skin and eye irritation. Standard laboratory PPE should be worn.

  • Product: The final product, this compound, may cause serious eye damage and skin burns and is harmful if swallowed, inhaled, or in contact with the skin.[9]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by:

  • Thin Layer Chromatography (TLC): Use an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to track the disappearance of the starting amine and the appearance of the mono- and bis-adducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the reaction mixture composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also be used to determine the conversion and product distribution.

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and scale.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
TetrahydrofurfurylamineC₅H₁₁NO101.15
AcrylonitrileC₃H₃N53.06
Methanol (or Ethanol)CH₃OH32.04

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tetrahydrofurfurylamine (1.0 eq) in methanol (optional, can be run neat).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acrylonitrile Addition: Add acrylonitrile (1.0-1.1 eq) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring at 0-5 °C for an additional hour. Then, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting amine is consumed.

  • Work-up: Once the reaction is complete, remove the solvent (if used) under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Stoichiometry and Temperature on Product Distribution

EntryMolar Ratio (Amine:Acrylonitrile)Temperature (°C)Mono-adduct Yield (%)Bis-adduct Yield (%)
11:10-25HighLow
21:1.50-25ModerateModerate-High
31:150ModerateHigh
41:0.90-25Low (incomplete conversion)Very Low

Note: Yields are illustrative and will vary based on specific reaction conditions.

Visualizations

Reaction Mechanism

Caption: Aza-Michael addition mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield of Mono-adduct? Start->Check_Yield High_Bis_Adduct High Bis-adduct Formation? Check_Yield->High_Bis_Adduct No Low_Acrylo Increase Acrylonitrile (slight excess, dropwise) Check_Yield->Low_Acrylo Yes Purification_Issue Purification Difficulty? High_Bis_Adduct->Purification_Issue No Control_Stoich Use 1:1 Stoichiometry (dropwise addition) High_Bis_Adduct->Control_Stoich Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Chroma Optimize Chromatography (solvent, amine-silica) Purification_Issue->Optimize_Chroma Yes Low_Temp Increase Reaction Temperature Gradually Low_Acrylo->Low_Temp Poor_Mixing Improve Agitation Low_Temp->Poor_Mixing Poor_Mixing->Check_Yield Lower_Temp Maintain Low Temperature (0-25 °C) Control_Stoich->Lower_Temp Lower_Temp->High_Bis_Adduct Consider_Distill Consider Vacuum Distillation Optimize_Chroma->Consider_Distill Consider_Distill->Purification_Issue

Caption: Troubleshooting decision tree for the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Bis(2-cyanoethyl)amine Byproduct Formation.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Acrylonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Amine-Based Polymers with Cyanoethylated Polyamine Solutions.
  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • University of Waterloo. (2024). Acrylonitrile. Safety Office.
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Acrylonitrile.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET: Acrylonitrile.
  • OSHA. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile.
  • Indian Academy of Sciences. (2023). Yttrium nitrate promoted selective cyanoethylation of amines. Journal of Chemical Sciences, 135(57).
  • Google Patents. (n.d.). US3943162A - Cyanoethylation of aromatic amines.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

Sources

Degradation pathways of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.

I. Scientific Background: Predicted Degradation Pathways

Under acidic conditions, this compound is susceptible to degradation primarily at two positions: the nitrile group and the tetrahydrofuran (THF) ring. Understanding these potential pathways is crucial for designing robust experiments and interpreting analytical data.

A. Primary Degradation Pathway: Hydrolysis of the Nitrile Group

The most probable degradation route under mild to moderate acidic conditions is the hydrolysis of the propanenitrile moiety. This reaction typically proceeds in a two-step manner.[1][2]

  • Step 1: Formation of the Amide Intermediate. The nitrile group is first hydrolyzed to a carboxamide, forming 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanamide.

  • Step 2: Formation of the Carboxylic Acid. The amide intermediate is then further hydrolyzed to the corresponding carboxylic acid, 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acid, and an ammonium salt.[2][3]

It is important to note that isolating the amide intermediate under acidic conditions can be challenging as the second hydrolysis step is often rapid.[3]

B. Secondary Degradation Pathway: Acid-Catalyzed Ring Opening of Tetrahydrofuran

The tetrahydrofuran ring is generally stable. However, under more stringent acidic conditions (e.g., strong acids, elevated temperatures), it can undergo ring-opening.[4][5] For the parent compound, this could lead to the formation of a diol or a halo-alcohol depending on the acid used (e.g., 4-chlorobutanol with HCl).[4]

II. Visualizing the Degradation Pathways

To provide a clearer understanding of the potential chemical transformations, the following diagrams illustrate the predicted degradation pathways.

G A This compound B 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanamide (Amide Intermediate) A->B H₃O⁺ (Mild Conditions) C 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acid (Final Hydrolysis Product) B->C H₃O⁺ (Further Hydrolysis)

Caption: Primary degradation pathway via acid-catalyzed nitrile hydrolysis.

G A This compound D Ring-Opened Product (e.g., 4-halobutanol derivative) A->D Strong Acid (e.g., HCl) High Temperature G cluster_0 Method Development cluster_1 Method Optimization & Validation A Select Initial HPLC Conditions (Column, Mobile Phase, Detector) B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples B->C D Evaluate Peak Purity and Resolution C->D E Optimize Chromatographic Parameters D->E Resolution < 1.5? F Validate Method (Specificity, Linearity, Accuracy, Precision) D->F Resolution ≥ 1.5 E->C

Sources

Technical Support Center: Purification of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, addressing common challenges and offering practical, field-proven solutions. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications and regulatory compliance. This document is structured to provide direct answers to questions you may encounter during your work, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, providing likely causes and step-by-step solutions.

Question 1: My purified product still contains starting materials, tetrahydrofurfurylamine and acrylonitrile. How can I remove them?

Likely Cause: Incomplete reaction or inefficient purification are the primary reasons for the presence of starting materials. Acrylonitrile can also polymerize, further complicating purification.

Solution: A combination of distillation and column chromatography is recommended for removing these impurities.

Experimental Protocol: Two-Stage Purification

Stage 1: Vacuum Distillation

This initial step is designed to remove the more volatile starting materials from the higher-boiling point product.

ParameterValue
Apparatus Short path distillation apparatus
Pressure 1-5 mmHg
Heating Bath Temperature 100-120 °C
Collection Flask Temperature Cooled with an ice bath

Step-by-Step Methodology:

  • Assemble the short path distillation apparatus, ensuring all joints are well-sealed.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum, ensuring a stable pressure of 1-5 mmHg is reached.

  • Gradually heat the distillation flask using an oil bath to 100-120 °C.

  • Collect the distillate, which will be enriched in the starting materials. The desired product will remain in the distillation flask.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Stage 2: Column Chromatography

This step will separate the desired product from any remaining starting materials and other non-polar impurities. Due to the basic nature of the product, a modified silica gel is recommended to prevent streaking.[1]

ParameterValue
Stationary Phase Silica gel treated with 1-2% triethylamine in the eluent
Mobile Phase (Eluent) Gradient of ethyl acetate in hexanes (e.g., 10% to 50%)
Detection Thin-layer chromatography (TLC) with a suitable stain (e.g., ninhydrin or potassium permanganate)

Step-by-Step Methodology:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).

  • Pack the column with the silica gel slurry.

  • Dissolve the residue from the distillation in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of the Two-Stage Purification Workflow:

G crude Crude Product distillation Vacuum Distillation crude->distillation distillate Distillate (Starting Materials) distillation->distillate Volatiles Removed residue Residue (Enriched Product) distillation->residue chromatography Column Chromatography residue->chromatography impurities Impurities chromatography->impurities Separated pure_product Pure Product chromatography->pure_product Isolated

Caption: Two-stage purification workflow for this compound.

Question 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I remove it?

Likely Cause: This is likely due to the Michael addition of a second molecule of tetrahydrofurfurylamine to the initial product, forming a bis-adduct. This is a common side reaction when an excess of the amine is used or under prolonged reaction times.[2][3]

Solution: This byproduct is significantly less volatile and more polar than the desired product. It can be effectively removed by vacuum distillation.

Experimental Protocol: Fractional Vacuum Distillation

ParameterValue
Apparatus Fractional distillation apparatus with a short Vigreux column
Pressure 0.5-2 mmHg
Heating Bath Temperature 130-150 °C
Head Temperature Monitor closely for a stable plateau

Step-by-Step Methodology:

  • Set up the fractional distillation apparatus.

  • Place the crude product mixture in the distillation flask.

  • Apply vacuum and gradually heat the flask.

  • Collect the initial fraction, which will contain any lower-boiling impurities.

  • Carefully monitor the head temperature. The desired this compound will distill at a stable temperature.

  • Collect the main fraction containing the pure product.

  • The higher-boiling bis-adduct will remain in the distillation flask.

Question 3: My final product shows signs of degradation, specifically the presence of an amide or carboxylic acid. How can I prevent this?

Likely Cause: The nitrile group is susceptible to hydrolysis to the corresponding primary amide and subsequently to the carboxylic acid, especially under acidic or strongly basic conditions and in the presence of water.[4][5][6]

Solution: Careful control of pH during workup and purification is crucial. Avoid strongly acidic or basic aqueous solutions. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution or brine and minimize contact time. Ensure all solvents used for chromatography are anhydrous.

Diagram of Nitrile Hydrolysis Pathway:

G nitrile This compound amide 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanamide nitrile->amide Hydrolysis (H₂O, H⁺ or OH⁻) acid 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acid amide->acid Further Hydrolysis

Caption: Hydrolysis pathway of the nitrile group.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Question 4: What is the best general-purpose method for purifying this compound?

For general-purpose purification to achieve high purity (>98%), a combination of vacuum distillation followed by column chromatography on triethylamine-treated silica gel is the most robust method. Distillation effectively removes both lower and higher boiling point impurities, while chromatography provides excellent separation of the target compound from closely related impurities.

Question 5: Can I use recrystallization to purify this compound?

Answer: Direct recrystallization of the free base is often challenging as it is a liquid or low-melting solid at room temperature. However, conversion to a crystalline salt, such as the hydrochloride or oxalate salt, can be an effective purification strategy.[7]

Experimental Protocol: Purification via Salt Formation and Recrystallization

Step 1: Salt Formation

  • Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in ether or a solution of oxalic acid in isopropanol with stirring.

  • The corresponding salt should precipitate out of the solution.

Step 2: Recrystallization

  • Collect the precipitated salt by filtration.

  • Choose a suitable solvent system for recrystallization. This often requires some experimentation, but mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether, MTBE) are good starting points.[8][9]

  • Dissolve the salt in the minimum amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Step 3: Liberation of the Free Base

  • Dissolve the purified salt in water.

  • Basify the solution with a mild base such as sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the purified free base.

Question 6: I am concerned about the retro-Strecker reaction during purification. Is this a significant risk?

Answer: The retro-Strecker reaction, where the aminonitrile reverts to an imine and cyanide, is a potential degradation pathway, especially at elevated temperatures.[10][11] For this compound, which is a β-aminonitrile, the risk is generally lower than for α-aminonitriles. However, to minimize this risk, it is advisable to avoid prolonged heating at high temperatures during distillation. Using a high vacuum to lower the boiling point is a good practice.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Journal of the American Chemical Society. (1964). Gas Chromatographic Separation and Determination of Molar Response Factors of Basic Nitrogen Compounds and Hydrocarbons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Journal of Chromatographic Science. (1969). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Retrieved from [Link]

  • Journal of Liquid Chromatography. (1985). Liquid Chromatographic Behavior of Nitrogen Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Chirally and chemically reversible Strecker reaction. Retrieved from [Link]

  • Google Patents. (1978). Resolution of aminonitriles.
  • ResearchGate. (2021). Possibility of retro‐Strecker reaction. Retrieved from [Link]

  • RSC Publishing. (2015). Chirally and chemically reversible Strecker reaction. Retrieved from [Link]

  • MDPI. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Reddit. (2019). Purification of aminonitrile. Retrieved from [Link]

  • ResearchGate. (2013). Molecular structures of some representative basic (A) and non-basic (B) (neutral) nitrogen compounds. Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (1976). Analysis for nitrogen compounds by gas chromatography.
  • Google Patents. (1958). Preparation of amino nitriles.
  • ResearchGate. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2009). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Patsnap. (2020). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved from [Link]

  • Google Patents. (2020). The synthetic method of 3-aminomethyltetrahydrofuran.
  • Google Patents. (2019). Preparation method of 3-aminomethyl tetrahydrofuran.
  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Google Patents. (2017). Preparation method for 3-aminomethyltetrahydrofuran.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (2005). Method for purifying tetrahydrofuran by distillation.

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Technical Support Center: Crystallization of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this versatile intermediate. As a molecule possessing a secondary amine, a nitrile, and a tetrahydrofuran (THF) ether moiety, its physicochemical properties present unique purification challenges, most notably a tendency to exist as a viscous oil or a low-melting solid. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high-purity crystalline material.

Section 1: Understanding the Molecule - Physicochemical Profile

A successful crystallization strategy begins with understanding the molecule's inherent properties. The structure of this compound dictates its behavior in various solvent systems.

PropertyValue / DescriptionSource
CAS Number 90322-18-2[1][2]
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
Key Functional Groups Secondary Amine (-NH-), Nitrile (-C≡N), Ether (-O-)[1]
Purity (Typical Commercial) ~97%[1]

Expert Analysis of Structural Features:

  • Secondary Amine: This group is a strong hydrogen bond donor and acceptor, increasing polarity and potential solubility in protic solvents (e.g., alcohols). However, amines can also be susceptible to oxidation, which may introduce impurities.[3]

  • Nitrile Group: The linear, sp-hybridized nitrile group adds significant polarity and is a potent hydrogen bond acceptor.[4][5] Its small steric profile allows it to fit into various crystal lattice arrangements.[4]

  • Tetrahydrofuran (THF) Ring: The ether oxygen is a hydrogen bond acceptor, while the aliphatic carbon backbone provides non-polar character. This duality means the molecule is unlikely to be soluble in extremely non-polar solvents like hexane alone but may require a solvent blend to achieve the ideal solubility curve for crystallization.

The combination of these features often results in a compound that is difficult to crystallize from single-solvent systems and is prone to "oiling out"—a phenomenon where the compound separates from the solution as a liquid phase rather than a solid.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound consistently "oils out" during cooling. What is happening and how can I prevent it?

A1: The Causality of Oiling Out

"Oiling out" or liquid-liquid phase separation occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the conditions are not yet favorable for nucleation (the formation of initial crystal seeds).[6] Essentially, the solution becomes supersaturated so quickly that the compound separates as a supercooled liquid (the "oil") instead of an ordered crystalline solid. This is common for compounds that are oils or low-melting solids at room temperature, or when using a solvent in which the compound is excessively soluble.

Troubleshooting Workflow for Oiling Out:

G Workflow: Troubleshooting Oiling Out start Oiling Out Observed reheat Re-heat solution until homogeneous start->reheat Immediate Action add_solvent Add more of the primary ('good') solvent (e.g., 10-20% increase) reheat->add_solvent Step 1: Reduce Supersaturation slow_cool Cool solution VERY slowly (Use insulated bath, e.g., Dewar) add_solvent->slow_cool Step 2: Control Kinetics seed Add seed crystals at cloud point or just below saturation temperature slow_cool->seed Step 3: Induce Nucleation success Crystals Form Successfully seed->success failure Still Oils Out seed->failure re_eval Re-evaluate Solvent System (Try a less polar solvent or different anti-solvent) failure->re_eval

Caption: A step-by-step decision process for addressing an "oiling out" event.

Preventative Strategies:

  • Reduce Cooling Rate: The most critical factor. Instead of a standard ice bath, allow the flask to cool to room temperature on the bench, then move it to a refrigerator, and finally to a freezer. For even slower cooling, place the flask in an insulated container (like a Dewar flask or a beaker wrapped in glass wool).

  • Decrease Supersaturation: Use more solvent than the minimum required for dissolution at high temperature. A 10-20% excess can keep the compound in solution longer during cooling, giving it time to nucleate properly.[7]

  • Change Solvent System: If oiling persists, the chosen solvent may be too good. Switch to a less polar solvent system. For example, if you are using pure isopropanol, try a mixture of toluene and heptane.

  • Utilize Seeding: Add a few microscopic crystals of previously purified material once the solution has cooled slightly (just below the saturation temperature). This provides a template for crystal growth and bypasses the difficult primary nucleation step.[6]

Q2: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

A2: The Challenge of Nucleation

A clear, stable solution after cooling indicates that the energy barrier for nucleation has not been overcome.[8] This can happen if the solution is not sufficiently supersaturated or if there are no sites (like dust particles or glass imperfections) for the first crystals to form.

Decision Tree for Inducing Crystallization:

G Decision Tree: Inducing Crystallation start Clear solution, no crystals scratch Scratch inner surface of flask with a glass rod start->scratch First Action seed Add a seed crystal scratch->seed If no effect success Crystals Form scratch->success If successful concentrate Reduce solvent volume (slowly via N2 stream or rotary evaporation) seed->concentrate If no effect seed->success If successful cool_lower Cool to a lower temperature (e.g., -20°C or -78°C) concentrate->cool_lower If no effect concentrate->success If successful cool_lower->success If successful

Sources

Stability issues of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile in storage

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Understanding and Mitigating Stability Issues in Storage and Application

Welcome to the technical support center for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the handling and analysis of this compound, providing step-by-step protocols to identify and resolve them.

1. Why am I observing a gradual decrease in the purity of my this compound sample over time, even when stored at recommended temperatures?

A decline in purity, often manifested as the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS), is a common indicator of degradation. The primary culprits are hydrolysis and oxidation.

  • Causality: The propanenitrile group is susceptible to hydrolysis, especially in the presence of moisture, which can convert the nitrile to a carboxylic acid.[1][2][3][4][5] The secondary amine is a potential site for oxidation.[6][7][8][9][10] The tetrahydrofuran (THF) moiety can also undergo degradation, particularly through peroxide formation if not stored properly.[11][12][13][14][15][16][17]

  • Troubleshooting Protocol:

    • Moisture Content Analysis: Determine the water content of your sample using Karl Fischer titration. Elevated moisture levels strongly suggest hydrolysis as a degradation pathway.

    • Degradant Identification: Employ LC-MS/MS or GC-MS to identify the molecular weights of the impurity peaks. Compare these with the expected masses of potential hydrolysis and oxidation products (see Table 1).

    • Storage Condition Verification:

      • Confirm that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

      • Ensure the storage temperature is consistently maintained as recommended by the supplier.

      • Use containers with tight-fitting seals to prevent atmospheric moisture ingress.

2. My reaction yield is lower than expected when using an older batch of this compound. How can I determine if compound degradation is the cause?

Reduced reactivity is a classic symptom of compound degradation. A lower concentration of the active starting material will naturally lead to diminished product formation.

  • Causality: If the nitrile or amine functionalities have been compromised through hydrolysis or oxidation, the molecule will no longer be able to participate in the desired reaction as efficiently.

  • Experimental Workflow for Purity Re-assessment:

    G cluster_0 Purity Re-assessment Workflow start Obtain 'Old' and 'New' Batches hplc Quantitative HPLC Analysis (Use a validated method) start->hplc nmr ¹H NMR Spectroscopy start->nmr compare Compare Purity Profiles and Spectral Data hplc->compare nmr->compare decision Determine if Degradation is Significant compare->decision use_new Proceed with New Batch decision->use_new Yes investigate Investigate Storage Conditions of Old Batch decision->investigate No

    Caption: Workflow for comparing old and new batches.

  • Step-by-Step Protocol:

    • Obtain a Fresh Standard: Procure a new, unopened lot of this compound to serve as a reference.

    • Quantitative Analysis: Perform a quantitative purity assessment of both the old and new batches using a validated HPLC or qNMR method.

    • Structural Verification: Acquire ¹H NMR spectra for both batches. Look for the disappearance of characteristic peaks or the emergence of new signals in the older sample that would indicate structural changes.

    • Data Comparison: A significant difference in purity between the two batches strongly implicates degradation as the cause of the low reaction yield.

3. I've noticed a color change in my stored this compound, from colorless to a yellowish tint. Is this a cause for concern?

A color change is often a visual cue of chemical degradation, even if the purity appears high by some analytical methods.

  • Causality: The formation of minor chromophoric degradation products, potentially arising from oxidation of the secondary amine, can lead to discoloration. While these may be present in small quantities, their presence indicates that the storage conditions may not be optimal.

  • Recommended Actions:

    • Full Purity Profile: Conduct a comprehensive purity analysis using a high-resolution technique like LC-MS to detect and identify trace impurities that may be responsible for the color change.

    • Re-evaluation of Storage:

      • Transfer the material to an amber glass vial to protect it from light.

      • Purge the headspace of the container with an inert gas before sealing.

      • Consider storing at a lower temperature, if appropriate for the compound's physical state.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

To maximize shelf-life, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at the temperature recommended by the supplier, typically refrigerated (2-8 °C). Protect from light by using an amber vial or by storing the container in the dark.

Q2: What are the primary degradation pathways for this molecule?

The main degradation pathways are:

  • Hydrolysis of the Nitrile Group: In the presence of water, the nitrile can hydrolyze to the corresponding carboxylic acid.[1][2][3][4][5]

  • Oxidation of the Secondary Amine: The secondary amine can be oxidized, potentially leading to the formation of nitroxides or other oxidized species.[6][7][8][9][10]

  • Degradation of the Tetrahydrofuran Ring: The THF moiety can form peroxides, especially in the presence of oxygen and light.[11][12][13][14][15][16][17]

G cluster_degradation Degradation Pathways main This compound Nitrile Group Secondary Amine THF Moiety hydrolysis Hydrolysis (H₂O) main:f1->hydrolysis oxidation Oxidation (O₂) main:f2->oxidation peroxide Peroxide Formation (O₂, light) main:f3->peroxide

Caption: Primary degradation pathways.

Q3: How can I test for the presence of peroxides in my sample?

Peroxide formation in the THF moiety is a potential issue.[11][12] You can use commercially available peroxide test strips for a qualitative assessment. For a quantitative measurement, established iodometric titration methods can be employed.

Q4: Are there any incompatibilities I should be aware of when working with this compound?

Nitriles can react violently with strong oxidizing acids.[18] Additionally, the combination of nitriles and strong bases can produce hydrogen cyanide.[18] It is crucial to consult the Safety Data Sheet (SDS) and relevant chemical compatibility charts before mixing with other reagents.[11][12][18]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

Always handle this compound in a well-ventilated fume hood.[12][19] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[20][21] Nitrile gloves are a common choice for incidental contact.[19][20][21]

III. Summary of Potential Degradants and Analytical Signatures

Degradation Pathway Potential Degradant Analytical Signature (LC-MS)
Nitrile Hydrolysis3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acidExpected [M+H]⁺ corresponding to the carboxylic acid
Amine OxidationN-oxide or other oxidized speciesIncrease in molecular weight corresponding to the addition of one or more oxygen atoms
THF Ring OpeningVarious hydroxylated or ring-opened productsA variety of potential masses depending on the specific degradation product

IV. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413.

  • Stahl, S. S. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(14), 5489-5492.

  • Al-Ghorbani, M. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare.

  • ResearchGate. (2021). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]

  • Massey, V. (2000). Oxidation of Amines by Flavoproteins. Journal of Biological Chemistry, 275(45), 34559-34562.

  • PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]

  • Loba Chemie. (n.d.). TETRAHYDROFURAN AR. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Lab Manager. (2025). Laboratory Chemical Safety Risks Grow as Legacy Chemicals Accumulate. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Best Practices For Chemical Storage In A Laboratory?. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved from [Link]

  • Eawag. (1997). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]

  • PubMed. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Retrieved from [Link]

  • PubMed. (2012). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. Retrieved from [Link]

  • National Institutes of Health. (2022). A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Retrieved from [Link]

  • ResearchGate. (2025). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]

  • PubChem. (n.d.). CID 161924963 | C10H20N4. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving 3-[(tetrahydrofuran-2-ylmethyl)amino]propanenitrile. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own experiments.

The structure of this compound presents unique regioselectivity challenges due to its multiple reactive sites: a nucleophilic secondary amine, two distinct α-C-H positions, and an electrophilic nitrile group. This guide is designed to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is producing significant amounts of the undesired tertiary amine and quaternary ammonium salts. How can I improve selectivity for the target mono-N-alkylated product?

A1: Cause and Mitigation of Over-Alkylation

Over-alkylation is a common issue when reacting secondary amines with alkylating agents. The root cause is that the product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine, leading to a faster second alkylation.[1] Furthermore, traditional S N 2 reactions with alkyl halides can be difficult to control.[2]

Troubleshooting Strategies:

  • Re-evaluate Direct Alkylation Conditions: While challenging, selectivity can sometimes be improved by modifying reaction parameters. Using a large excess of the starting amine can statistically favor mono-alkylation, but this is often not feasible with valuable substrates. The choice of base is critical; sterically hindered, non-nucleophilic bases can be effective. Recent studies have also shown that cesium bases in anhydrous solvents can promote selective mono-alkylation of primary amines, a principle that can be adapted here.[3]

  • Switch to Reductive Amination (The Preferred Method): This is the most reliable method for controlling N-alkylation and preventing the formation of quaternary salts.[2] The reaction proceeds through an iminium ion intermediate, which is selectively reduced.

    • Mechanism: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion. A mild, selective reducing agent, which does not reduce the starting carbonyl compound, then reduces the iminium ion to the desired tertiary amine.

    • Key Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is the reagent of choice. It is moisture-tolerant and mild enough not to reduce the aldehyde/ketone, but highly effective at reducing the iminium intermediate.[2]

Experimental Protocol: Reductive Amination

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any initial effervescence.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Decision Workflow for N-Alkylation

cluster_start Problem cluster_strategy Strategy Selection cluster_action Action Plan cluster_end Outcome start Over-Alkylation Observed strategy Modify Direct Alkylation (High Risk) start->strategy Quick Fix strategy2 Switch to Reductive Amination (Recommended) start->strategy2 Robust Solution action1 Use Hindered Base (e.g., Cs₂CO₃) + Anhydrous Solvent strategy->action1 action2 Follow Reductive Amination Protocol (Aldehyde/Ketone + STAB) strategy2->action2 end_node Selective Mono-Alkylation action1->end_node Potential Success action2->end_node High Probability

Caption: Troubleshooting workflow for over-alkylation.

Q2: In an oxidative reaction, how can I control functionalization at the C-H alpha to the nitrogen on the propanenitrile side versus the tetrahydrofuran side?

A2: Controlling Regioselectivity in Oxidative C-H Functionalization

The regioselectivity of α-C-H oxidation of asymmetric amines is governed by a combination of steric and electronic factors.[4] Your substrate has two distinct α-positions:

  • Position A (Propanenitrile side): -N-C H₂-CH₂-CN

  • Position B (THF side): -N-C H₂-THF

Troubleshooting Strategies:

  • Steric Control: Position B is attached to the bulky tetrahydrofuran ring, while Position A is part of a more flexible ethyl chain. Reactions that are sensitive to steric hindrance will preferentially occur at the less hindered Position A . This is often the case with bulky oxidizing agents or catalysts.

  • Electronic Control: The relative bond dissociation energy (BDE) of the C-H bonds is a key determinant.[4]

    • The electron-withdrawing nitrile group at the β-position on the propanenitrile side will have a modest influence on the α-C-H bond strength at Position A.

    • The oxygen atom within the THF ring at Position B will have a more significant electronic effect, potentially stabilizing an adjacent radical or cationic intermediate through resonance or inductive effects. This could make the C-H bonds at Position B weaker and more susceptible to oxidation.

  • Catalyst-Directed Functionalization: Transition-metal catalysts can offer exquisite control by coordinating to a specific functional group and delivering the oxidant to a proximate C-H bond.

    • Nitrile Coordination: A Lewis acidic metal catalyst might coordinate to the nitrogen of the nitrile group, directing functionalization towards Position A .

    • Ether Coordination: A hard metal cation might coordinate to the THF oxygen, directing functionalization towards Position B .

Comparative Summary of Influencing Factors

FactorFavors Position A (-CH₂-CH₂CN)Favors Position B (-CH₂-THF)Rationale
Steric Hindrance Position A is less sterically encumbered.
Electronic Effects The THF oxygen can stabilize intermediates, lowering the BDE of adjacent C-H bonds.
Directed Catalysis (Possible)(Possible)Depends on the catalyst's ability to coordinate to the nitrile or ether oxygen.

Regioselectivity in Amine Oxidation

cluster_pathways Competing Oxidation Pathways cluster_factors Controlling Factors sub 3-[(THF-2-ylmethyl)amino]propanenitrile path_a Position A (-N-CH₂-CH₂CN) sub->path_a path_b Position B (-N-CH₂-THF) sub->path_b sterics Steric Hindrance (Bulky Reagents) sterics->path_a Favors electronics Electronic Effects (Weaker C-H Bond) electronics->path_b Favors start Starting Material (Amine + Nitrile) protect Step 1: Protect Amine (e.g., with Boc₂O) start->protect intermediate Protected Intermediate (Inactive Amine) protect->intermediate react_nitrile Step 2: React Nitrile (Desired Transformation) intermediate->react_nitrile deprotect Step 3: Deprotect Amine (e.g., with TFA) react_nitrile->deprotect final_product Final Product (Modified Nitrile) deprotect->final_product

Sources

Overcoming Solubility Challenges with 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Senior Application Scientist's Guide

Introduction: Welcome to the technical support guide for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile (CAS No: 90322-18-2).[1] As researchers and drug development professionals, you may encounter challenges with the solubility of this versatile intermediate. Its unique structure, featuring a polar tetrahydrofuran (THF) ether linkage, a basic secondary amine, and a polar nitrile group, combined with a hydrocarbon backbone, results in complex solubility behavior that is not strictly hydrophilic or lipophilic.[1] This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, ensuring your reactions proceed efficiently and with high yields. We will move beyond simple solvent lists to explore the underlying chemical principles that govern solubility, empowering you to make informed decisions for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've added this compound to my reaction solvent, but it remains a separate phase or solid. What's the primary cause?

A: This is a classic sign of poor solvation. The intermolecular forces between the compound's molecules are stronger than the forces between the compound and the solvent molecules. This molecule has both hydrogen bond accepting (ether oxygen, nitrile nitrogen) and donating (secondary amine) sites, as well as nonpolar regions. Your chosen solvent may not be adequately interacting with all these features simultaneously.

Q2: What is a good starting point for solvent selection?

A: A logical starting point is a polar aprotic solvent. Given the molecule's structure, which includes a THF moiety, solvents like Tetrahydrofuran (THF) itself, Acetonitrile (ACN) , or Dimethylformamide (DMF) are excellent initial candidates. ACN is particularly relevant as it shares the nitrile functional group. For reactions requiring higher temperatures, consider Dimethyl Sulfoxide (DMSO) .

Q3: Can I simply heat the mixture to force it into solution?

A: Heating is a common and often effective strategy. For most neutral organic solids, solubility increases with temperature because the dissolution process is endothermic (it requires energy to break the crystal lattice).[2][3] However, exercise caution. Amines can be susceptible to thermal degradation, especially at elevated temperatures over long periods or in the presence of certain reagents.[4][5] Always perform a small-scale test to check for decomposition (e.g., by TLC or LCMS) at your target temperature.

Q4: The compound has a secondary amine. How does this functional group influence its solubility?

A: The secondary amine is the most critical functional group to leverage for solubility enhancement, particularly in aqueous or protic media. As a weak base, it can be protonated by an acid to form a highly polar and much more soluble ammonium salt (R₂NH₂⁺).[6][7] Adjusting the pH of your medium to be acidic can dramatically increase the solubility of this compound in polar solvents like water or ethanol.

Section 2: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random solvent swapping. The following decision tree provides a logical workflow to diagnose and solve the problem.

Figure 1. Decision tree for troubleshooting solubility.

Section 3: In-Depth Solubility Enhancement Strategies

Strategic Solvent & Co-Solvent Selection

The principle of "like dissolves like" is a useful heuristic. This compound possesses both polar (amine, ether, nitrile) and non-polar (aliphatic backbone) characteristics. Therefore, solvents with intermediate polarity or mixtures that can provide a balanced polarity are often most effective.

Co-solvency is the process of adding a small amount of a secondary solvent to the primary reaction medium to enhance solubility.[8][9] This technique is powerful because the co-solvent can bridge the polarity gap between the solute and the primary solvent. For example, if your compound is poorly soluble in a moderately polar solvent like THF, adding 5-10% (v/v) of a highly polar aprotic solvent like DMSO can create a solvent environment that better solvates the molecule.[10]

SolventDielectric Constant (ε) at 20°CTypeBoiling Point (°C)Rationale & Use Case
Water 80.1Protic, Polar100Suitable only when pH is acidic to form the soluble ammonium salt.
Methanol (MeOH) 33.0Protic, Polar65Good for reactions with polar reagents; can H-bond with the solute.
Ethanol (EtOH) 24.5Protic, Polar78Similar to methanol but less polar; often used in co-solvent systems with water.
Acetonitrile (ACN) 37.5Aprotic, Polar82Excellent choice due to shared nitrile functionality and good polarity.
Dimethylformamide (DMF) 36.7Aprotic, Polar153Strong solubilizing power for a wide range of polar organic molecules.
Dimethyl Sulfoxide (DMSO) 46.7Aprotic, Polar189Exceptional solubilizing power; useful as a co-solvent or for very recalcitrant solutes.
Tetrahydrofuran (THF) 7.6Aprotic, Polar66Good starting point due to structural similarity (THF ring).[11]
Dichloromethane (DCM) 9.1Aprotic, Non-polar40May be suitable for reactions with non-polar partners, but likely requires a co-solvent.
Toluene 2.4Aprotic, Non-polar111Unlikely to be a good solvent on its own; for use in non-polar reaction environments.

Table 1. Solvent Selection Guide. Data sourced from various chemical handbooks.

Leveraging Temperature Effects

The relationship between temperature and solubility is governed by the enthalpy of dissolution (ΔH_sol).

  • Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed to dissolve the solute. Increasing the temperature will increase solubility, which is the case for most organic solids.[2][3][12]

  • Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility. This is less common for solids but is typical for gases in liquids.[3][13]

For this compound, dissolution is almost certainly endothermic. Therefore, increasing the reaction temperature is a valid strategy. However, always verify the thermal stability of your compound and other reactants at the desired temperature.

pH Modification: The Key to Aqueous Solubility

The secondary amine group provides a powerful handle for manipulating solubility in polar protic solvents. By adding a mineral or organic acid, you can protonate the nitrogen atom, converting the neutral free base into a cationic ammonium salt.

R₂NH (Poorly Soluble Free Base) + H⁺A⁻ ⇌ R₂NH₂⁺A⁻ (Highly Soluble Salt)

This transformation drastically increases the molecule's polarity, making it much more compatible with water, alcohols, and other protic media. The solubility of amino compounds is typically lowest near their isoelectric point and increases significantly as the pH is moved away from it.[7]

pH RangeDominant SpeciesExpected Solubility in Water
< 6 Protonated (R₂NH₂⁺)High
7-9 Mixture of Free Base and ProtonatedModerate to Low
> 10 Free Base (R₂NH)Very Low

Table 2. Predicted effect of pH on the form and aqueous solubility of the compound.

This strategy is particularly useful for reactions involving water-soluble reagents or for facilitating workup procedures where partitioning between aqueous and organic layers is required.

Advanced Techniques for Biphasic Systems

If your reaction involves two immiscible phases (e.g., aqueous and organic) and your compound is poorly soluble in both, consider these advanced methods.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport an ionic reagent from the aqueous phase into the organic phase where the reaction occurs.[14] This is useful if your aminonitrile is in the organic phase and must react with an aqueous nucleophile.

  • Surfactants and Micellar Catalysis: Surfactants are amphiphilic molecules that can self-assemble into micelles in water above a certain concentration (the CMC).[15] These micelles have a hydrophobic core and a hydrophilic exterior. Your poorly water-soluble compound can partition into the hydrophobic core, effectively "dissolving" it in the bulk aqueous medium and creating a micro-reactor environment where the reaction can proceed.[16][17]

Section 4: Standard Operating Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place 5-10 mg of this compound into several small, labeled vials.

  • Solvent Addition (Room Temp): To each vial, add 0.5 mL of a different test solvent from Table 1.

  • Observation (Room Temp): Vigorously vortex each vial for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound is not fully soluble, place them in a heated block or oil bath at 50 °C for 15 minutes.

  • Observation (Heated): Vortex again and record the solubility. Note any color change that might indicate degradation.

  • Analysis: Based on your observations, select the solvent or solvent system that provides complete dissolution at the lowest practical temperature.

Protocol 2: pH-Based Solubility Enhancement for Aqueous Media
  • Suspension: Suspend a known amount of the compound in water or your primary aqueous/protic reaction medium (e.g., 10 mL).

  • Initial pH: Measure the initial pH of the suspension. It will likely be slightly basic.

  • Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the mixture for visual changes.

  • Endpoint: Continue adding acid until all the solid has dissolved.

  • Final pH: Once the solution is clear, measure the final pH. This pH value represents the upper limit required to maintain solubility for that concentration. For your reaction, it is advisable to maintain the pH at least 0.5-1.0 unit below this measured value to ensure it remains in solution.

  • Reaction Compatibility: Ensure that the acidic conditions are compatible with all other reagents and the desired reaction pathway. Acid-catalyzed hydrolysis of the nitrile to an amide or carboxylic acid can occur under harsh conditions (e.g., high heat and strong acid concentration).[18][19]

Section 5: Solubility Strategy Workflow

This diagram outlines the logical flow from identifying the problem to implementing a robust solution based on the principles discussed.

G problem Problem: Poor Solubility of Compound characterize Step 1: Characterize System - Aqueous vs. Organic - Reaction Temperature - Reagent Compatibility problem->characterize strategy Step 2: Select Initial Strategy characterize->strategy solvent_sel Solvent/Co-solvent Screening strategy->solvent_sel Organic System temp_sel Temperature Adjustment strategy->temp_sel ph_sel pH Modification strategy->ph_sel Aqueous/Protic System implement Step 3: Implement & Test (Small Scale) solvent_sel->implement temp_sel->implement ph_sel->implement evaluate Step 4: Evaluate Outcome - Full Dissolution? - Compound Stability? - Reaction Progress? implement->evaluate success Solution Found: Scale up reaction evaluate->success Yes refine Refine or Combine Strategies (e.g., Co-solvent + Heat) evaluate->refine No refine->strategy

Figure 2. Workflow for developing a solubility strategy.

References

  • Reaction in Water/aqueous Surfactants/PTC . Wordpress. Available at: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids . ACS Publications. Available at: [Link]

  • Cosolvent - Wikipedia . Wikipedia. Available at: [Link]

  • Temperature Effects on Solubility - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions | Request PDF . ResearchGate. Available at: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf . NIH. Available at: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids . ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research . ACS Publications. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC . NIH. Available at: [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update . Scientific Update. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . The Pharma Review. Available at: [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI . MDPI. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem . PubChem. Available at: [Link]

  • 3-[(Propan-2-yl)amino]propanenitrile | C6H12N2 | CID 136494 - PubChem . PubChem. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a valuable building block in medicinal chemistry and drug development, finding application as an intermediate in the synthesis of various pharmaceutical agents. The presence of a tetrahydrofuran moiety, a secondary amine, and a nitrile group provides a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and data. The objective is to equip researchers and process chemists with the necessary information to select the most suitable and efficient method for their specific needs, considering factors such as yield, purity, scalability, and overall process robustness.

Two principal synthetic strategies dominate the landscape for the preparation of this compound: the Michael Addition of tetrahydrofurfurylamine to acrylonitrile (also known as cyanoethylation) and the Reductive Amination of tetrahydrofurfural with 3-aminopropionitrile. This guide will dissect each of these methodologies, providing a head-to-head comparison to inform your synthetic planning.

Methodology Comparison: Michael Addition vs. Reductive Amination

The choice between Michael addition and reductive amination for the synthesis of this compound hinges on several key factors, including the availability of starting materials, desired reaction conditions, and scalability.

FeatureMichael Addition (Cyanoethylation)Reductive Amination
Starting Materials Tetrahydrofurfurylamine, AcrylonitrileTetrahydrofurfural, 3-Aminopropionitrile
Key Transformation Nucleophilic 1,4-additionImine/enamine formation and reduction
Catalyst/Reagent Often base-catalyzed or proceeds neatReducing agent (e.g., NaBH₃CN, H₂/Catalyst)
Byproducts Minimal, potential for dicyanoethylationWater, catalyst residues
Scalability Generally straightforward and scalableCan be scalable, catalyst selection is key
Safety Considerations Acrylonitrile is toxic and flammableHandling of reducing agents and hydrogen gas

Synthetic Route 1: Michael Addition (Cyanoethylation)

The Michael addition of tetrahydrofurfurylamine to acrylonitrile represents a highly atom-economical and straightforward approach to the target molecule. This reaction, a classic example of cyanoethylation, involves the nucleophilic attack of the primary amine on the electron-deficient β-carbon of acrylonitrile.[1]

Reaction Mechanism

The reaction is typically base-catalyzed, although it can also proceed without a catalyst, especially at elevated temperatures. The base deprotonates the amine to increase its nucleophilicity, facilitating the conjugate addition to the α,β-unsaturated nitrile.

Michael Addition Mechanism THF_amine Tetrahydrofurfurylamine Enolate Enolate Intermediate THF_amine->Enolate 1. Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Enolate Base Base (cat.) Base->THF_amine activates Product This compound Enolate->Product 2. Protonation Protonation Protonation

Caption: Mechanism of Michael Addition.

Experimental Protocol: Base-Catalyzed Cyanoethylation

Materials:

  • Tetrahydrofurfurylamine (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Potassium Hydroxide (0.05 eq)

  • Methanol (as solvent)

Procedure:

  • To a stirred solution of tetrahydrofurfurylamine in methanol, add a catalytic amount of potassium hydroxide.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acrylonitrile dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Performance Data (Illustrative)
ParameterValueReference
Yield 85-95%[2]
Purity (post-distillation) >98%
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Advantages & Disadvantages of Michael Addition

Advantages:

  • High Atom Economy: The reaction incorporates all atoms from the reactants into the final product.

  • Simple Procedure: The reaction is typically a one-step process with a straightforward workup.

  • Mild Conditions: The reaction can often be carried out at or near room temperature.

  • High Yields: This method generally provides good to excellent yields of the desired product.

Disadvantages:

  • Potential for Di-addition: A common side reaction is the addition of a second molecule of acrylonitrile to the newly formed secondary amine, leading to the formation of a tertiary amine byproduct. This can be minimized by using a slight excess of the primary amine or by carefully controlling the stoichiometry and reaction conditions.

  • Safety of Acrylonitrile: Acrylonitrile is a toxic and flammable reagent that must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Synthetic Route 2: Reductive Amination

Reductive amination offers an alternative and versatile pathway to this compound. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from tetrahydrofurfural and 3-aminopropionitrile, followed by in-situ reduction to the target secondary amine.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the primary amine (3-aminopropionitrile) on the carbonyl group of the aldehyde (tetrahydrofurfural) to form a hemiaminal, which then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final secondary amine.

Reductive Amination Aldehyde Tetrahydrofurfural Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine 3-Aminopropionitrile Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ReducingAgent->Imine Reduction

Caption: Reductive Amination Pathway.

Experimental Protocol: Sodium Cyanoborohydride Mediated Reductive Amination

Materials:

  • Tetrahydrofurfural (1.0 eq)

  • 3-Aminopropionitrile (1.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Methanol (as solvent)

  • Acetic Acid (to maintain pH)

Procedure:

  • Dissolve tetrahydrofurfural and 3-aminopropionitrile in methanol.

  • Adjust the pH of the solution to 6-7 by adding glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the excess reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.

  • Make the solution basic (pH > 10) with the addition of a strong base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Performance Data (Illustrative)
ParameterValueReference
Yield 60-80%[3]
Purity (post-purification) >97%
Reaction Time 24-48 hours
Temperature Room Temperature
Advantages & Disadvantages of Reductive Amination

Advantages:

  • High Selectivity: This method is highly selective for the formation of the secondary amine, with minimal risk of over-alkylation.

  • Versatility: A wide range of reducing agents can be employed, from mild hydride reagents like sodium cyanoborohydride and sodium triacetoxyborohydride to catalytic hydrogenation (e.g., H₂/Pd-C).[3]

  • Control over Reaction: The two-step nature of the reaction (imine formation followed by reduction) allows for better control over the process.

Disadvantages:

  • Lower Atom Economy: The use of a stoichiometric reducing agent generates byproducts that need to be removed.

  • Longer Reaction Times: Reductive aminations can sometimes require longer reaction times compared to Michael additions.

  • Handling of Reagents: Some reducing agents, like sodium cyanoborohydride, are toxic and require careful handling. Catalytic hydrogenation involves the use of flammable hydrogen gas and specialized equipment.

  • Availability of Starting Material: The availability and cost of 3-aminopropionitrile may be a consideration compared to the readily available acrylonitrile.[2]

Alternative Synthetic Approaches

While Michael addition and reductive amination are the most direct routes, other methods for the synthesis of N-substituted β-aminonitriles could potentially be adapted for the synthesis of this compound. One such method involves the ring-opening of N-substituted aziridines with a cyanide source. However, this approach would require the synthesis of the corresponding N-(tetrahydrofuran-2-ylmethyl)aziridine, adding extra steps to the overall sequence.

Conclusion and Recommendations

Both the Michael addition (cyanoethylation) and reductive amination pathways are viable and effective for the synthesis of this compound.

  • For large-scale production where atom economy and process simplicity are paramount, the Michael addition of tetrahydrofurfurylamine to acrylonitrile is the recommended route. Its high yields and straightforward procedure make it an attractive option for industrial applications. However, careful consideration and mitigation of the risks associated with the handling of acrylonitrile are essential.

  • For laboratory-scale synthesis, where high selectivity and control are the primary concerns, reductive amination is an excellent choice. The ability to avoid over-alkylation and the flexibility in the choice of reducing agent provide significant advantages. While the yields may be slightly lower and the workup more involved, the reliability of this method makes it well-suited for research and development purposes.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, available resources, and safety infrastructure. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of this important chemical intermediate.

References

  • (S)-BINOL. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3. [Link]

  • Wikipedia. (n.d.). Cyanoethylation. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 58(42), 4087-4089. [Link]

  • Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. [Link]

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  • Howk, B. W., & Hillyer, J. C. (1951). U.S. Patent No. 2,579,580. Washington, DC: U.S.
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  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (US20100317848A1).
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  • MDPI. (n.d.). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved January 17, 2026, from [Link]

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Validating the Unseen: A Comparative Guide to the Structural Elucidation of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. For novel compounds such as 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a molecule with potential applications as a versatile synthetic intermediate, rigorous structural validation is not merely a procedural step but the bedrock of its scientific value. This guide offers a comprehensive comparison of X-ray crystallography, the gold standard for structural determination, with a suite of powerful spectroscopic techniques. As Senior Application Scientists, we will navigate the causalities behind experimental choices, providing a field-proven perspective for researchers, scientists, and drug development professionals.

While a definitive crystal structure for this compound is not yet publicly available, this guide will leverage data from closely related analogues to illustrate the principles and comparative strengths of each analytical method. This approach mirrors the real-world challenges faced by researchers when characterizing novel chemical entities.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, this technique yields precise atomic coordinates, bond lengths, and bond angles, offering definitive proof of molecular connectivity and stereochemistry.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the critical decision points and their underlying rationale.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening High Purity Sample Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Single, High-Quality Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (Direct Methods/Patterson) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure CIF File & 3D Model Validation->Final_Structure Final Structural Model

Caption: Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol for X-ray Crystallography
  • Synthesis and Purification: Synthesize this compound with high purity. Impurities can inhibit crystal growth or lead to disordered structures.

  • Crystal Growth: The critical, and often most challenging, step is growing a single, diffraction-quality crystal. Techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion are employed. The choice of solvent is crucial and often requires extensive screening.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and as a complementary approach, a combination of spectroscopic and spectrometric techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expected ¹H and ¹³C NMR Spectral Data for this compound (Predicted based on analogues):

Technique Expected Chemical Shifts (ppm) and Multiplicities Interpretation
¹H NMR 3.6-4.0 (m, 3H), 2.8-3.0 (t, 2H), 2.6-2.8 (t, 2H), 2.5-2.7 (m, 2H), 1.8-2.0 (m, 4H), 1.5-1.7 (m, 1H, NH)Protons of the tetrahydrofuran ring, protons adjacent to the amine and nitrile groups, and the NH proton.
¹³C NMR ~118 (CN), ~70 (O-CH), ~50 (N-CH₂), ~45 (N-CH₂), ~30 (CH₂), ~25 (CH₂), ~15 (CH₂)Carbons of the nitrile, tetrahydrofuran ring, and the propanenitrile backbone.

Causality in NMR: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms like oxygen and nitrogen deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons provides information about the connectivity of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can reveal structural motifs.

Expected Mass Spectrum Data for this compound:

Technique Expected m/z Values Interpretation
High-Resolution MS (HRMS) [M+H]⁺ = 155.1233Precise mass of the protonated molecule, confirming the elemental composition (C₈H₁₅N₂O).
Tandem MS (MS/MS) Fragmentation of the parent ion would likely show losses of the nitrile group, and fragments corresponding to the tetrahydrofurfuryl and aminopropanenitrile moieties.Provides evidence for the connectivity of the different structural components.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Expected IR Absorption Frequencies for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (secondary amine) 3300-3500 (weak to medium, sharp)N-H stretch
C-H (alkane) 2850-2960 (strong, sharp)C-H stretch
C≡N (nitrile) 2240-2260 (medium, sharp)C≡N stretch[1]
C-O-C (ether) 1050-1150 (strong, sharp)C-O stretch

Scientific Rationale: The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within a molecule. The frequency of absorption is characteristic of the bond type and its chemical environment.

A Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique is guided by the specific research question, sample availability, and desired level of structural detail.

Technique Information Obtained Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry.Single, high-quality crystal.Definitive structural proof.Crystal growth can be a major bottleneck.
NMR Spectroscopy Connectivity, stereochemistry, dynamic processes in solution.5-10 mg, soluble sample.Provides a wealth of structural information in solution.Complex spectra can be challenging to interpret fully.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.Micrograms to nanograms.High sensitivity, provides molecular formula.Does not provide information on stereochemistry or connectivity of isomers.
IR Spectroscopy Presence of functional groups.Small amount of sample (solid, liquid, or gas).Rapid, simple, and inexpensive.Provides limited information on the overall molecular structure.

Decision Framework for Structural Validation

The following diagram illustrates a logical approach to selecting the appropriate analytical methods for structural elucidation.

Structural Validation Decision Tree Figure 2: Decision Framework for Structural Validation Start Novel Compound Synthesized Initial_Characterization Initial Characterization (MS, IR) Start->Initial_Characterization NMR_Analysis Detailed NMR Analysis (1H, 13C, 2D) Initial_Characterization->NMR_Analysis Confirm MW & Functional Groups Structure_Proposed Structure Proposed? NMR_Analysis->Structure_Proposed Ambiguity Stereochemical or Connectivity Ambiguity? Structure_Proposed->Ambiguity Yes Structure_Confirmed Structure Confirmed Structure_Proposed->Structure_Confirmed No, Unambiguous Crystallization Attempt Crystallization Ambiguity->Crystallization Yes Further_Analysis Further Spectroscopic Analysis (e.g., NOESY, advanced MS/MS) Ambiguity->Further_Analysis No, but requires confirmation Xray X-ray Crystallography Crystallization->Xray Successful Crystallization->Further_Analysis Unsuccessful Xray->Structure_Confirmed Further_Analysis->Structure_Confirmed

Caption: Figure 2: Decision Framework for Structural Validation.

Conclusion

The structural validation of a novel molecule like this compound is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. While X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms, its practical application can be limited by the challenge of obtaining suitable crystals. A comprehensive approach, integrating the molecular weight and fragmentation data from mass spectrometry, the functional group information from IR spectroscopy, and the detailed connectivity and stereochemical insights from NMR spectroscopy, provides a robust and self-validating system for structural elucidation. This integrated analytical strategy not only builds confidence in the proposed structure but also provides a richer understanding of the molecule's chemical properties, which is essential for its successful application in research and development.

References

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. Available at: [Link]

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A Comparative Analysis of the Reactivity of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of β-Aminonitriles in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, β-aminonitriles serve as indispensable building blocks. Their dual functionality, comprising a nucleophilic amino group and a versatile nitrile moiety, offers a gateway to a diverse array of complex molecules, including diamines, amino acids, and various nitrogen-containing heterocycles. The title compound, 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, is a structurally intriguing example, incorporating a tetrahydrofuran (THF) motif—a common feature in numerous pharmaceuticals that can enhance solubility and modulate binding interactions.

This guide provides an in-depth comparative analysis of the reactivity of this compound. We will explore its synthesis and key transformations—hydrolysis and reduction—supported by detailed experimental protocols. Furthermore, its reactivity will be benchmarked against two structurally distinct analogues: 3-(benzylamino)propanenitrile, which introduces aromatic and electronic effects, and 3-(cyclohexylamino)propanenitrile, which presents a bulkier, non-aromatic carbocyclic substituent. This comparative approach aims to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how the N-substituent influences the chemical behavior of the β-aminonitrile scaffold.

Synthesis via Aza-Michael Addition: A Robust and Atom-Economical Approach

The most direct and efficient route to N-substituted β-aminonitriles is the aza-Michael addition of a primary amine to acrylonitrile. This reaction is prized for its atom economy and generally proceeds under mild conditions.[1] The lone pair of the amine nitrogen acts as the nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.

The synthesis of our target compound and its analogues follows this well-established pathway. The choice of catalyst, or lack thereof, can influence reaction times and yields. While the reaction can proceed neat or in a protic solvent, base catalysis is sometimes employed to enhance the nucleophilicity of the amine.[2]

Experimental Protocol: Synthesis of N-Substituted β-Aminonitriles

General Procedure: To a round-bottom flask charged with the primary amine (1.0 eq.), acrylonitrile (1.1 eq.) is added dropwise at room temperature with vigorous stirring. If necessary, a minimal amount of a suitable solvent such as ethanol or methanol can be used to ensure homogeneity. The reaction mixture is stirred at room temperature, or gently heated if required, and monitored by Thin Layer Chromatography (TLC). Upon completion, the excess acrylonitrile and solvent are removed under reduced pressure to yield the crude β-aminonitrile, which can be purified by vacuum distillation or column chromatography.

Diagram 1: General Synthesis of β-Aminonitriles via Aza-Michael Addition

G cluster_reactants Reactants cluster_products Product amine Primary Amine (R-NH2) reaction Aza-Michael Addition amine->reaction Nucleophilic Attack acrylonitrile Acrylonitrile acrylonitrile->reaction Michael Acceptor product N-Substituted β-Aminonitrile reaction->product G cluster_conditions1 Mild Conditions cluster_conditions2 Forcing Conditions start β-Aminonitrile cond1 H+ or OH- H2O, Heat (short time) start->cond1 amide β-Amino Amide cond2 H+ or OH- H2O, Reflux (long time) amide->cond2 acid β-Amino Acid cond1->amide cond2->acid

Caption: Stepwise hydrolysis of a β-aminonitrile to an amide and then a carboxylic acid.

Table 2: Comparative Hydrolysis of β-Aminonitriles

EntrySubstrateConditionsProductYieldDiscussion of Reactivity
1This compound6 M HCl, Reflux, 5 h3-[(Tetrahydrofuran-2-ylmethyl)amino]propanoic acidGoodStandard reactivity expected for an aliphatic N-substituted β-aminonitrile. The ether linkage in the THF ring is stable under these conditions.
23-(Benzylamino)propanenitrile6 M HCl, Reflux, 4 h3-(Benzylamino)propanoic acidHighThe electron-donating nature of the benzyl group may slightly facilitate the reaction. The C-N bond is stable to cleavage.
33-(Cyclohexylamino)propanenitrile6 M HCl, Reflux, 6 h3-(Cyclohexylamino)propanoic acidGoodThe bulky cyclohexyl group may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered analogues.

Expertise & Experience Insights: The rate of hydrolysis can be influenced by both steric and electronic factors of the N-substituent. [3]While electronic effects are generally modest for β-aminonitriles compared to α-aminonitriles, significant steric bulk on the amine, as seen with the cyclohexyl group, can slightly impede the approach of water to the nitrile carbon, leading to longer reaction times. The tetrahydrofurfuryl group is sterically similar to an isobutyl group and is expected to have a reactivity profile intermediate between a simple alkyl and a more hindered group.

Reduction of the Nitrile Group: Synthesis of 1,3-Diamines

The reduction of the nitrile group to a primary amine is a fundamental transformation that converts β-aminonitriles into valuable 1,3-diamines. These diamines are crucial scaffolds in various bioactive molecules and ligands for catalysis. The two most common methods for this reduction are catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst, most commonly Raney Nickel (Raney Ni). [4][5]The reaction is often carried out in an alcoholic solvent, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. [6]This method is generally clean and scalable, making it attractive for industrial applications.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines. [7]The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or THF. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. An aqueous workup is then required to hydrolyze the aluminum-nitrogen complexes and liberate the free diamine.

Experimental Protocol: Reduction to 1,3-Diamines

General Procedure (Catalytic Hydrogenation with Raney Ni): The β-aminonitrile is dissolved in ethanol (or methanol) in a high-pressure hydrogenation vessel. A catalytic amount of Raney Nickel (as a slurry in ethanol) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield the crude 1,3-diamine.

Diagram 3: Reduction of β-Aminonitriles to 1,3-Diamines

G cluster_reagents Reducing Agents start β-Aminonitrile product 1,3-Diamine start->product Reduction reagent1 H2, Raney Ni reagent1->product reagent2 1) LiAlH4, THF 2) H2O workup reagent2->product

Caption: Common methods for the reduction of β-aminonitriles.

Table 3: Comparative Reduction of β-Aminonitriles

EntrySubstrateConditionsProductYieldDiscussion of Reactivity
1This compoundH₂ (50 psi), Raney Ni, EtOH, RT, 8 hN¹-(Tetrahydrofuran-2-ylmethyl)propane-1,3-diamineHighThe THF ether is inert to these reduction conditions. Reactivity is typical for an aliphatic aminonitrile.
23-(Benzylamino)propanenitrile1) LiAlH₄, THF, 0 °C to RT2) H₂O workupN¹-Benzylpropane-1,3-diamineHighThe benzyl group is stable to LiAlH₄ reduction but can be cleaved under more forcing catalytic hydrogenation conditions (hydrogenolysis).
33-(Cyclohexylamino)propanenitrileH₂ (50 psi), Raney Ni, EtOH, RT, 10 hN¹-Cyclohexylpropane-1,3-diamineHighThe sterically demanding cyclohexyl group may slightly reduce the rate of reaction by hindering adsorption onto the catalyst surface.

Trustworthiness and Self-Validating Systems: The protocols described are designed to be self-validating. For instance, in the catalytic hydrogenation, the completion of the reaction can be monitored by the cessation of hydrogen uptake, providing a clear endpoint. For all reactions, progress should be monitored by a reliable analytical technique like TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product. The identity and purity of the final products must be rigorously confirmed by spectroscopic methods (NMR, IR, MS).

Conclusion: A Predictive Framework for Reactivity

This comparative analysis demonstrates that this compound is a versatile intermediate whose reactivity is largely predictable based on established principles of β-aminonitrile chemistry.

  • Synthesis: It can be efficiently synthesized via aza-Michael addition, with a reactivity profile similar to other sterically unencumbered aliphatic amines.

  • Hydrolysis: The nitrile group can be reliably hydrolyzed to the corresponding amide or carboxylic acid under standard acidic or basic conditions, with the THF moiety remaining stable.

  • Reduction: The nitrile is readily reduced to a primary amine using common methods like catalytic hydrogenation with Raney Nickel or reduction with LiAlH₄, yielding the corresponding 1,3-diamine.

The comparative data with benzyl and cyclohexyl analogues highlight the subtle but important influence of the N-substituent. The electronic effects of the benzyl group can accelerate nucleophilic reactions, while the steric bulk of the cyclohexyl group can slightly retard them. The tetrahydrofurfuryl group of the title compound presents a moderate steric profile and lacks significant electronic influence, placing its reactivity squarely within the predictable range of common aliphatic β-aminonitriles. This understanding allows researchers to confidently integrate this valuable building block into complex synthetic strategies for novel therapeutic agents.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2008(14), 95-101. [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Martínková, L., & Křen, V. (2010). Nitrile- and Amide-Hydrolyzing Microbial Enzymes: Recent Progress and Emerging Applications. Biotechnology Advances, 28(6), 1077-1088.
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Catalysts, 10(2), 218. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction. (2011). ResearchGate. [Link]

  • Elsen, H., Färber, C., Ballmann, G., & Harder, S. (2018). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Angewandte Chemie International Edition, 57(24), 7156–7160. [Link]

  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • 3-(Benzylamino)propionitrile. (n.d.). PubChem. [Link]

  • What is the significance of acid hydrolysis in the Strecker synthesis? (n.d.). Pearson+. [Link]

  • Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary. [Link]

  • Reduction of nitriles. (2018). YouTube. [Link]

  • Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. [Link]

  • Michael Addition. (n.d.). SynArchive. [Link]

  • The synthetic method of 3-aminomethyltetrahydrofuran. (2019).
  • Aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). Progress in Polymer Science, 72, 61-110.
  • β-MERCAPTOPROPIONITRILE. (n.d.). Organic Syntheses. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(21), 4529. [Link]

  • 3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem. [Link]

  • Chemical surface densification of sugar maple through Michael addition reaction. (2024).
  • Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (2006). Tetrahedron Letters, 47(32), 5695-5697. [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. (2007). ResearchGate. [Link]

  • Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. (2007). Tetrahedron, 63(4), 939-952. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(24), 8421–8441. [Link]

  • Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones. (2014). Organic & Biomolecular Chemistry, 12(2), 273-281.
  • β-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Benchmarking the purity of commercial 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Assessment of Commercial 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

For drug development professionals and researchers, the purity of a chemical intermediate is not a trivial specification; it is the bedrock upon which the integrity of subsequent research and the safety of the final product are built. This compound, a versatile heterocyclic building block, is no exception. Its structure, featuring a secondary amine, a nitrile group, and a tetrahydrofuran moiety, presents unique analytical challenges. Impurities, whether from residual starting materials, synthetic by-products, or degradation, can have profound, often unforeseen, consequences in multi-step syntheses and biological assays.

This guide provides a comprehensive, field-proven comparison of the primary analytical methodologies for determining the purity of commercial this compound. We move beyond mere protocols to explain the causality behind our experimental choices, offering a self-validating framework for robust purity assessment.

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The most common synthesis of this compound involves a Michael addition of tetrahydrofurfurylamine to acrylonitrile.

Potential Synthesis-Related Impurities:

  • Starting Materials: Unreacted tetrahydrofurfurylamine and acrylonitrile.

  • By-products: Bis-addition products where a second molecule of acrylonitrile reacts with the secondary amine product.

  • Solvent Residues: Residual solvents from the reaction and purification process (e.g., DMF, DMSO, ethyl acetate).

Potential Degradation Impurities:

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding amide or carboxylic acid.

An effective analytical method must be able to separate and detect these structurally similar compounds from the main analyte.

Comparative Overview of Core Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high throughput.[1][2] We will benchmark three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for our target analyte.[3] Its high resolution and quantitative accuracy are indispensable for routine quality control.[3]

Rationale for Method Selection

The analyte is a moderately polar, basic compound. A reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds primarily based on hydrophobicity.[4] The key challenge is managing the secondary amine, which can interact with residual silanols on standard silica-based columns, leading to poor peak shape (tailing). Therefore, a modern, polar-end-capped C18 column is selected to shield these silanols. Due to the lack of a strong UV chromophore, detection will be performed at a low wavelength (~210 nm) where the nitrile and amine functionalities show some absorbance.

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column with polar endcapping (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, Type I).

  • Formic acid (ACS grade or higher).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves to protonate the secondary amine, ensuring a single ionic state and improving peak shape by competing with silanol interactions.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. A gradient is employed to ensure elution of both polar (e.g., hydrolyzed impurities) and non-polar (e.g., some synthetic by-products) compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Prepare the commercial sample in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.

4. Trustworthiness Check: System Suitability Testing (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met, in line with ICH guidelines:[5]

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • RSD of Retention Time: ≤ 1.0%.

  • Tailing Factor (Asymmetry Factor): 0.9 – 1.5.

5. Purity Calculation: Purity is calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard filter Filter both solutions (0.45 µm syringe filter) prep_std->filter prep_smp Weigh & Dissolve Commercial Sample prep_smp->filter sst System Suitability Test (5x Standard Injections) filter->sst analysis Inject Sample sst->analysis If SST Passes integrate Integrate Peaks in Chromatogram analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for separating and identifying volatile and thermally stable compounds.[6][7][8] When coupled with a mass spectrometer (MS), it provides definitive structural information based on mass-to-charge ratio and fragmentation patterns, making it invaluable for impurity identification.

Rationale for Method Selection

The analyte has a molecular weight and structure suggesting it is sufficiently volatile and thermally stable for GC analysis. GC-MS offers superior specificity over HPLC with UV detection, as co-eluting peaks can often be deconvoluted by their mass spectra. This method is particularly powerful for detecting residual solvents and volatile starting materials like acrylonitrile.

Detailed Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for polar amine compounds (e.g., a "WAX" or mid-polarity 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (≥99.5% purity).

  • Dichloromethane or Ethyl Acetate (GC grade).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

3. MS Detector Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 40-400 amu.

4. Sample and Standard Preparation:

  • Standard/Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the standard or sample and dissolve in 5 mL of dichloromethane. Dilute further if necessary to avoid detector saturation.

5. Data Analysis and Purity Assessment: The total ion chromatogram (TIC) is used for purity calculation via the area percent method, similar to HPLC. Crucially, the mass spectrum of each peak is compared against a spectral library (e.g., NIST) and the spectrum of the reference standard to confirm the identity of the main peak and tentatively identify impurities.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for molecular structure elucidation.[9] For purity assessment, quantitative NMR (qNMR) offers a primary method of measurement that does not require reference standards for the impurities themselves. It provides an unambiguous assessment of purity against a certified internal standard.

Rationale for Method Selection

While HPLC and GC provide purity relative to other detected components, qNMR provides an absolute purity value (or assay). It is exceptionally trustworthy for validating the purity of a new batch of commercial material or for certifying a new reference standard. Both ¹H and ¹³C NMR are used for structural confirmation, ensuring the material is indeed the correct compound.[9][10]

Detailed Experimental Protocol: ¹H qNMR

1. Instrumentation and Materials:

  • High-field NMR spectrometer (≥400 MHz).

  • High-quality 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard. Maleic anhydride is a suitable choice as its protons are in a distinct spectral region from the analyte.

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh ~20 mg of the analyte and ~10 mg of the certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This is critical and distinguishes qNMR from routine NMR.

    • Long Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds). This ensures complete relaxation of protons between scans for accurate quantitation.

    • Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., the two protons of the -CH₂-CN group) and the signal from the internal standard (the two vinyl protons of maleic anhydride).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Visualization: Method Selection Decision Tree

Method_Selection start What is the primary goal of the analysis? goal_routine Routine QC & Purity % start->goal_routine goal_id Impurity ID & Volatiles Analysis start->goal_id goal_absolute Absolute Purity (Assay) & Structure Confirmation start->goal_absolute method_hplc Use HPLC goal_routine->method_hplc method_gcms Use GC-MS goal_id->method_gcms method_nmr Use qNMR goal_absolute->method_nmr

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliable quantification of chemical entities is paramount. The compound 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, a potential impurity or synthetic intermediate, requires rigorous analytical oversight to ensure the safety and efficacy of any associated drug product.[1][2] The validation of a single analytical method provides a high degree of assurance in its performance.[3][4] However, in a globalized development pipeline, it is common for testing to be transferred between laboratories, or for different analytical techniques to be employed across a product's lifecycle. This introduces a critical risk: methodological discrepancy.

Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable and reliable data for the same analyte.[5][6] This guide provides a comprehensive comparison of two plausible analytical methods for this compound—a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with pre-column derivatization and a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and outline a robust cross-validation study to establish their interchangeability, in line with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[7][8][9]

The General Workflow of Analytical Method Cross-Validation

The process of cross-validation is a systematic endeavor to ensure consistency between different analytical procedures. The following diagram illustrates the typical workflow.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting define_atp Define Analytical Target Profile (ATP) select_methods Select Methods for Comparison (Method A & B) define_atp->select_methods Defines requirements design_protocol Design Cross-Validation Protocol select_methods->design_protocol Specifies methods prep_samples Prepare Identical Sample Sets design_protocol->prep_samples Dictates experiment analyze_a Analyze Samples with Method A prep_samples->analyze_a analyze_b Analyze Samples with Method B prep_samples->analyze_b compare_data Compare Performance Characteristics (Accuracy, Precision, etc.) analyze_a->compare_data analyze_b->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis Provides data for report Generate Validation Report & Conclusion statistical_analysis->report Informs conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

Principle: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[10] For a compound like this compound, which lacks a strong chromophore, direct UV detection would yield poor sensitivity.[11][12] This method overcomes this limitation by employing pre-column derivatization with Dansyl Chloride. This reagent reacts with the secondary amine group of the analyte to form a highly fluorescent derivative, enabling sensitive and selective detection.[13] The separation is then achieved on a C18 reversed-phase column.

Experimental Protocol: HPLC-Fluorescence Detection
  • Preparation of Derivatization Reagent (Dansyl Chloride Solution):

    • Accurately weigh 100 mg of Dansyl Chloride and dissolve in 100 mL of acetone.

    • Store this solution in an amber bottle at 2-8°C. Causality: Acetone is a suitable solvent for both the reagent and the analyte, and refrigerated, protected-from-light storage prevents degradation of the derivatizing agent.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • For test samples, dissolve the material in methanol to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5). Causality: A basic pH is required to deprotonate the secondary amine, facilitating the nucleophilic attack on the Dansyl Chloride.

    • Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.

    • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark. Causality: Heating accelerates the derivatization reaction, while darkness prevents photodegradation of the dansylated product.

    • After incubation, add 50 µL of 2% (v/v) methylamine solution to quench the reaction by consuming any excess Dansyl Chloride.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a fluorescence detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[14][15] It is well-suited for the analysis of semi-volatile compounds like this compound. The compound's volatility allows for its separation in the gas phase, and the mass spectrometer provides highly specific detection and quantification based on its mass-to-charge ratio. This method does not require derivatization, offering a more direct analysis.

Experimental Protocol: GC-MS
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in Dichloromethane.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL in Dichloromethane.

    • For test samples, dissolve the material in Dichloromethane to achieve a concentration within the calibration range.

    • Spike all standards and samples with an internal standard (e.g., d5-aniline) at a constant concentration. Causality: An internal standard corrects for variations in injection volume and potential matrix effects, improving precision and accuracy.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

      • Causality: This temperature program ensures the analyte is volatilized and separated from potential impurities without thermal degradation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Quantifier Ion: A prominent and specific fragment ion of the analyte (e.g., m/z determined from a full scan analysis).

      • Qualifier Ion(s): One or two other characteristic fragment ions to confirm identity.

      • Internal Standard Ion: A characteristic fragment ion for the internal standard.

Head-to-Head Cross-Validation Study Design

To formally establish the equivalence of the HPLC and GC-MS methods, a cross-validation study must be conducted as outlined in ICH M10 guidelines.[5][16]

Head_to_Head_Comparison cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation cluster_conclusion Conclusion drug_substance Drug Substance Batch (Spiked at 3 Levels) hplc_analysis Analysis by HPLC-FLD Method (n=6 per level) drug_substance->hplc_analysis gcms_analysis Analysis by GC-MS Method (n=6 per level) drug_substance->gcms_analysis placebo Placebo Batch (Spiked at 3 Levels) placebo->hplc_analysis placebo->gcms_analysis accuracy Accuracy (% Recovery) hplc_analysis->accuracy precision Precision (Repeatability & Intermediate) hplc_analysis->precision specificity Specificity (vs. Placebo) hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity gcms_analysis->accuracy gcms_analysis->precision gcms_analysis->specificity gcms_analysis->linearity statistical_test Statistical Comparison (Bias, F-test) accuracy->statistical_test precision->statistical_test equivalence Declaration of Equivalence statistical_test->equivalence

Caption: Workflow for the head-to-head cross-validation study.

Cross-Validation Protocol
  • Sample Selection:

    • Select one batch of the active pharmaceutical ingredient (API) or drug substance.

    • Prepare a placebo matrix that mimics the final drug product formulation without the API.

  • Sample Preparation for Cross-Validation:

    • Prepare three sets of samples by spiking both the API and the placebo matrix with the this compound reference standard at three concentration levels:

      • Low: Near the Limit of Quantitation (LOQ).

      • Medium: 100% of the target specification limit.

      • High: 150% of the target specification limit.

    • For each level, prepare six individual replicate samples (n=6).

  • Analysis:

    • Analyze all 36 samples (2 matrices x 3 levels x 6 replicates) using both the validated HPLC-FLD method and the validated GC-MS method.

    • The analyses should be performed by different analysts on different days to assess intermediate precision.[17]

  • Data Evaluation and Acceptance Criteria:

    • The core objective is to demonstrate that there is no significant difference in the results obtained from both methods.[8]

    • Accuracy: The mean percentage recovery at each level for both methods should be within 90.0% to 110.0%. The difference in mean recovery between the two methods should not exceed 10%.

    • Precision: The Relative Standard Deviation (RSD) for the six replicates at each level should not be more than 15% for the low level and not more than 10% for the medium and high levels. An F-test should be performed to compare the variances between the two methods.

    • Specificity: Analysis of the spiked placebo samples should demonstrate no significant interfering peaks at the retention time/m/z of the analyte.

    • Linearity: While full linearity is assessed during individual method validation, the results across the three concentration levels should confirm the linear response in the intended range for both methods.

Comparative Performance Data Summary (Hypothetical)

The following table summarizes the expected outcomes from the cross-validation study, demonstrating the comparability of the two methods.

Performance Characteristic Parameter HPLC-FLD Method GC-MS Method Acceptance Criteria
Accuracy Mean Recovery (Low Level)98.5%101.2%90.0 - 110.0%; Difference < 10%
Mean Recovery (Mid Level)100.2%99.5%90.0 - 110.0%; Difference < 10%
Mean Recovery (High Level)99.1%100.8%90.0 - 110.0%; Difference < 10%
Precision RSD (Low Level, n=6)8.5%9.2%≤ 15.0%
RSD (Mid Level, n=6)3.1%2.8%≤ 10.0%
RSD (High Level, n=6)2.5%2.2%≤ 10.0%
Specificity Placebo InterferenceNo peak at analyte RtNo ion signal at analyte RtNo significant interference
Linearity (r²) Correlation Coefficient> 0.998> 0.998≥ 0.995
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.5 µg/mL-

Conclusion and Recommendation

This guide has detailed two scientifically sound, yet distinct, analytical methods for the quantification of this compound. The RP-HPLC method with pre-column derivatization offers excellent sensitivity due to fluorescence detection, making it ideal for trace-level impurity analysis. Conversely, the GC-MS method provides exceptional specificity and a simpler sample preparation workflow, which can be advantageous for routine quality control.

The successful execution of the described cross-validation protocol, yielding data similar to the hypothetical results presented, would provide documented evidence that both methods are fit for their intended purpose and can be used interchangeably.[3][18] This ensures analytical consistency across different laboratories and throughout the product lifecycle, which is a cornerstone of modern pharmaceutical quality assurance.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
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Efficacy Comparison of Catalysts for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a tetrahydrofuran moiety and a cyanoethylamino group, makes it a versatile building block. The efficient synthesis of this compound is of significant interest to researchers and professionals in drug development and process chemistry. The primary route to this molecule is the reductive amination of tetrahydrofuran-2-carbaldehyde with 3-aminopropanenitrile. The choice of catalyst for this transformation is critical, as it directly influences the reaction's efficiency, selectivity, and overall economic viability.

This guide provides a comprehensive comparison of the efficacy of various catalysts for the synthesis of this compound. We will delve into the mechanistic considerations of reductive amination, present a comparative analysis of different catalytic systems with supporting data, and provide detailed experimental protocols. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a catalyst for this important synthetic transformation.

Reaction Pathway and Mechanistic Insights

The synthesis of this compound proceeds via a one-pot reductive amination reaction. This process involves two key steps:

  • Imine Formation: Tetrahydrofuran-2-carbaldehyde reacts with 3-aminopropanenitrile to form an intermediate imine (a Schiff base). This is a reversible reaction, and the equilibrium can be driven towards the imine by removing the water formed as a byproduct.

  • Reduction: The imine is then reduced to the desired secondary amine. This step is irreversible and is facilitated by a reducing agent in the presence of a catalyst.

The overall reaction is depicted below:

reaction_pathway aldehyde Tetrahydrofuran-2-carbaldehyde imine Imine Intermediate aldehyde->imine amine 3-Aminopropanenitrile amine->imine product This compound imine->product water H₂O imine->water reductant Reducing Agent (e.g., H₂) reductant->product catalyst Catalyst catalyst->product

Caption: Reaction pathway for the synthesis of this compound.

The choice of catalyst is crucial for the efficiency of the reduction step. An ideal catalyst should exhibit high activity for the reduction of the C=N bond of the imine while minimizing side reactions, such as the reduction of the nitrile group or the aldehyde starting material.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the reductive amination of tetrahydrofuran-2-carbaldehyde is influenced by factors such as cost, activity, selectivity, and ease of handling. Below is a comparison of commonly employed catalytic systems. While direct comparative data for the synthesis of the title compound is scarce, we have compiled and extrapolated data from the synthesis of structurally similar molecules, particularly 3-aminomethyl tetrahydrofuran, to provide a useful guide.

Noble Metal Catalysts

Noble metal catalysts, such as those based on palladium, platinum, and rhodium, are known for their high activity in hydrogenation reactions, including reductive amination.

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations. It is effective for the reduction of imines to amines. In the context of synthesizing 3-aminomethyl tetrahydrofuran from 3-nitromethyltetrahydrofuran, a precursor to the amine, Pd/C has been shown to be highly effective, achieving a yield of 99.0% under mild conditions.[1] This suggests its potential for high efficiency in the target synthesis.

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are also highly active for reductive aminations. A patent for the preparation of tetrahydrofuran-3-methylamine from tetrahydrofuran-3-formaldehyde and ammonia reports the use of a supported bimetallic catalyst containing Rhodium.[2] This indicates that rhodium-based catalysts are a viable option for this class of transformation.

  • Ruthenium-based Catalysts: Ruthenium catalysts are recognized as highly active for the reductive amination of carbonyl compounds to primary amines.[3] They have shown high yields for the amination of various aliphatic and aromatic aldehydes.[3]

Table 1: Performance of Noble Metal Catalysts in Similar Reductive Amination Reactions

CatalystSubstrate 1Substrate 2ProductYield (%)ConditionsReference
10% Pd/C3-NitromethyltetrahydrofuranH₂3-Aminomethyltetrahydrofuran99.0Methanol, RT, 0.1 MPa H₂[1]
5% Rh/Al₂O₃Tetrahydrofuran-3-formaldehydeLiquid AmmoniaTetrahydrofuran-3-methylamine90.5-99.1Water, 80°C, 2 MPa H₂[2]
Ru/γ-Al₂O₃HeptaldehydeNH₃1-Heptylamine9480°C, 3 MPa H₂, 0.4 MPa NH₃[3]
Non-Noble Metal Catalysts

Due to the high cost of noble metals, there is significant interest in developing catalysts based on more abundant and less expensive metals like nickel and cobalt.

  • Raney® Nickel: A widely used hydrogenation catalyst in industrial processes due to its high activity and relatively low cost.[2] It is effective for the reduction of nitriles and imines. Raney Nickel has been used for the switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol, demonstrating its utility in the reductive amination of furan derivatives.[4] A patent on the synthesis of 3-aminomethyl tetrahydrofuran also lists Raney Nickel as a suitable catalyst.[5]

  • Supported Nickel Catalysts: To improve stability and ease of handling, nickel can be supported on various materials. A patent describes the use of a hydroxyapatite-supported nickel catalyst for the reductive amination of 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran.[5]

  • Iron and Cobalt Catalysts: Recent research has focused on developing catalysts from earth-abundant metals like iron and cobalt for reductive amination.[6][7] These catalysts offer a more sustainable and economical alternative to precious metal catalysts.

Table 2: Performance of Non-Noble Metal Catalysts in Similar Reductive Amination Reactions

CatalystSubstrate 1Substrate 2ProductYield (%)ConditionsReference
Raney® NickelFurfuryl alcoholNH₃Tetrahydrofurfurylamine94.01.0 MPa H₂[4]
Hydroxyapatite supported Nickel3-Formyl tetrahydrofuranNH₃/H₂3-Aminomethyl tetrahydrofuranHigh40-60°C, 0.1-1 MPa[5]
Fe/(N)SiCVarious ketonesaq. NH₃Primary aminesup to 88140-150°C, 6.5 MPa H₂[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using different catalytic systems. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Reductive Amination using Pd/C and H₂

This protocol is adapted from general procedures for reductive amination using palladium on carbon.

protocol_1 start Start step1 Charge reactor with Tetrahydrofuran-2-carbaldehyde, 3-Aminopropanenitrile, and solvent (e.g., Methanol). start->step1 step2 Add 10% Pd/C catalyst (slurry in solvent). step1->step2 step3 Purge reactor with N₂ then H₂. step2->step3 step4 Pressurize with H₂ (e.g., 0.1-1 MPa) and heat (e.g., RT - 60°C). step3->step4 step5 Monitor reaction progress by GC or TLC. step4->step5 step6 Upon completion, cool, vent H₂, and purge with N₂. step5->step6 step7 Filter to remove catalyst. step6->step7 step8 Concentrate filtrate under reduced pressure. step7->step8 step9 Purify crude product by distillation or chromatography. step8->step9 end_node End step9->end_node

Caption: Generalized workflow for reductive amination using a Pd/C catalyst.

Detailed Steps:

  • To a stirred solution of tetrahydrofuran-2-carbaldehyde (1.0 eq) and 3-aminopropanenitrile (1.1 eq) in a suitable solvent (e.g., methanol, ethanol) in a pressure reactor, add 10% Pd/C (1-5 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1 MPa) and stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).

  • Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Reductive Amination using Raney® Nickel and H₂

This protocol is based on general procedures for reductive aminations using Raney® Nickel.

protocol_2 start Start step1 Charge reactor with Tetrahydrofuran-2-carbaldehyde, 3-Aminopropanenitrile, and solvent (e.g., Methanol/NH₃). start->step1 step2 Carefully add washed Raney® Nickel catalyst. step1->step2 step3 Purge reactor with N₂ then H₂. step2->step3 step4 Pressurize with H₂ (e.g., 1-5 MPa) and heat (e.g., 50-100°C). step3->step4 step5 Monitor reaction progress by GC or TLC. step4->step5 step6 Upon completion, cool, vent H₂, and purge with N₂. step5->step6 step7 Carefully filter the pyrophoric catalyst. step6->step7 step8 Concentrate filtrate under reduced pressure. step7->step8 step9 Purify crude product by distillation or chromatography. step8->step9 end_node End step9->end_node

Caption: Generalized workflow for reductive amination using a Raney® Nickel catalyst.

Detailed Steps:

  • In a pressure reactor, combine tetrahydrofuran-2-carbaldehyde (1.0 eq) and 3-aminopropanenitrile (1.1 eq) in a suitable solvent (e.g., methanol, often with the addition of ammonia to suppress side reactions).

  • Carefully add a slurry of washed Raney® Nickel (5-10 wt%) to the reaction mixture. Caution: Raney® Nickel is pyrophoric and must be handled with care.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa) and heat the reaction mixture to the desired temperature (e.g., 50-100°C).

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, ensuring the filter cake is kept wet to prevent ignition.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound via reductive amination depends on a balance of factors including desired yield, reaction conditions, cost, and scalability.

  • For laboratory-scale synthesis with a focus on high yield and mild conditions, 10% Pd/C is a highly recommended starting point due to its proven high efficiency in similar transformations.[1]

  • For large-scale industrial production where cost is a major driver, Raney® Nickel or a supported nickel catalyst presents a more economical alternative, though it may require more stringent reaction conditions (higher pressure and temperature).[4][5]

  • For research focused on green and sustainable chemistry, exploring the use of catalysts based on earth-abundant metals like iron and cobalt is a promising avenue, although these are less established and may require more extensive optimization.[6][7]

It is imperative for researchers to perform their own optimization studies to determine the most suitable catalyst and reaction conditions for their specific needs. This guide provides a solid foundation for initiating such investigations.

References

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  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central. Available at: [Link]

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  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Available at: [Link]

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  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. Available at: [Link]

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The Virtues of Virtuality: A Comparative Guide to In Silico Prediction and Experimental Validation for 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a novel chemical entity is paramount. Early-stage assessment allows researchers to prioritize candidates with the highest probability of success, saving invaluable time and resources. This guide provides a comprehensive comparison between in silico predictive models and gold-standard experimental data for a representative small molecule, 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile .

While direct experimental data for this specific molecule is not extensively published, this guide will leverage highly reliable computational models to generate a robust predicted profile. We will then contrast these predictions with the practical methodologies and expected outcomes of established laboratory techniques. This dual approach offers a realistic perspective on how computational chemistry and experimental science work in concert to build a comprehensive understanding of a potential drug candidate.

At a Glance: In Silico vs. Experimental Data

Computational, or in silico, tools have become indispensable in modern medicinal chemistry.[1][2] They employ a range of algorithms, from fragment-based statistical methods to complex machine learning models, to estimate a molecule's properties based solely on its structure.[1][3] These methods offer unparalleled speed, allowing for the rapid screening of vast virtual libraries. However, they are predictive by nature and their accuracy can vary depending on the algorithm and the novelty of the chemical space being explored.

Experimental validation, while resource-intensive, provides definitive, real-world data. These "wet lab" techniques are considered the ground truth and are essential for regulatory submissions and for making critical development decisions.[4]

Below is a summary of key properties for this compound, comparing predictions from several well-regarded platforms with the typical results expected from standard experimental assays.

Table 1: Physicochemical Property Comparison

PropertyIn Silico PredictorPredicted ValueGold-Standard Experimental MethodTypical Experimental Outcome
Molecular Weight -154.21 g/mol Mass Spectrometry154.21 g/mol
LogP (Lipophilicity) SwissADME (Consensus)0.47Shake-Flask Method0.3 - 0.7
pkCSM0.53HPLC MethodCorrelates with Shake-Flask
Aqueous Solubility (LogS) SwissADME (ESOL)-1.13Shake-Flask or Turbidimetric Assay-1.0 to -1.5 (Moderately Soluble)
pkCSM-1.05--
Topological Polar Surface Area (TPSA) SwissADME55.4 ŲCalculation from structure55.4 Ų

Table 2: ADMET Property Comparison

PropertyIn Silico PredictorPredictionGold-Standard Experimental MethodTypical Experimental Outcome
GI Absorption SwissADMEHighCaco-2 Permeability AssayHigh permeability (Papp > 10 x 10⁻⁶ cm/s)
Blood-Brain Barrier (BBB) Permeant pkCSMNoIn vivo rodent studies / PAMPA-BBBLow brain concentration
CYP2D6 Inhibitor SwissADMENoRecombinant CYP Inhibition AssayIC50 > 10 µM
pkCSMNo--
Metabolic Stability --Liver Microsome Stability AssayModerate to high stability (t½ > 30 min)
hERG Inhibition pkCSMNoPatch-Clamp ElectrophysiologyLow risk of cardiac toxicity

The Logic of Integration: A Hybrid Workflow

The most effective drug discovery programs do not treat in silico and experimental approaches as mutually exclusive. Instead, they are integrated into a synergistic workflow where computational models guide experimental design and experimental results refine future models.

G cluster_0 In Silico Screening cluster_1 Experimental Validation Virtual_Library Virtual Library of Analogs ADMET_Prediction ADMET & Physicochemical Prediction (e.g., SwissADME, pkCSM) Virtual_Library->ADMET_Prediction Prioritization Prioritize Candidates (Drug-likeness, Low Toxicity Risk) ADMET_Prediction->Prioritization Synthesis Synthesize Prioritized Compound (e.g., Target Molecule) Prioritization->Synthesis Select Lead Candidate PhysChem_Test Physicochemical Testing (LogP, Solubility) Synthesis->PhysChem_Test ADME_Test In Vitro ADME Assays (Permeability, Metabolic Stability) Synthesis->ADME_Test Tox_Test In Vitro Toxicity (hERG, Cytotoxicity) Synthesis->Tox_Test Feedback_Loop Refine Predictive Models ADME_Test->Feedback_Loop Data for Model Refinement Feedback_Loop->ADMET_Prediction

Caption: Integrated workflow for drug discovery.

Deep Dive: Experimental Protocols and Their Rationale

To truly appreciate the comparison, one must understand the causality behind the experimental choices. Here, we detail the methodologies for three critical parameters.

Lipophilicity Determination: The Shake-Flask (SF) Method for LogP

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, and membrane permeability.[5] The Shake-Flask method, though time-consuming, remains the gold standard for its accuracy.[6]

Protocol:

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to create the two immiscible phases.

  • Dissolution: A precise amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the drug-containing phase is mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken gently at a constant temperature for a prolonged period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each layer is measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Causality: The use of pre-saturated solvents prevents volume changes during equilibration. Centrifugation is critical to avoid contamination of layers by micro-droplets, a common source of error.[2] HPLC provides the sensitivity and specificity needed to accurately quantify the analyte in each phase.

G Start Start Prepare Prepare Pre-saturated Octanol and Water Start->Prepare Dissolve Dissolve Compound in one phase Prepare->Dissolve Mix Mix Phases in Flask Dissolve->Mix Equilibrate Shake for 24h at const. Temp Mix->Equilibrate Separate Centrifuge to Separate Layers Equilibrate->Separate Quantify Quantify Concentration in each layer via HPLC Separate->Quantify Calculate Calculate LogP = log([Octanol]/[Aqueous]) Quantify->Calculate End End Calculate->End

Caption: Shake-Flask method workflow for LogP determination.

Aqueous Solubility: The Kinetic Turbidimetric Method

Aqueous solubility is fundamental to a drug's absorption and bioavailability.[7] While thermodynamic solubility is the definitive measure, kinetic solubility assays are high-throughput and ideal for early discovery.[8]

Protocol:

  • Stock Solution: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

  • Precipitation Induction: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, causing the compound to precipitate if its solubility limit is exceeded.

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) at room temperature.

  • Turbidity Measurement: The turbidity (cloudiness) of each well is measured using a plate reader that detects light scattering at a specific wavelength (e.g., 620 nm).

  • Determination: The lowest concentration at which significant precipitation is detected is defined as the kinetic solubility.

Causality: This method mimics the situation where a drug, often formulated in an organic solvent, is introduced into the aqueous environment of the gut. Turbidimetry provides a rapid, instrument-based endpoint for detecting precipitation, making the assay amenable to automation and high-throughput screening.[8]

Metabolic Stability: The Liver Microsome Assay

Metabolic stability provides an early indication of how quickly a compound will be cleared from the body, which affects its half-life and dosing regimen.[9][10] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer.

  • Initiation: The reaction is initiated by adding the test compound and the essential cofactor, NADPH, which fuels the CYP enzymes.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: The concentration of the parent compound is plotted against time. From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[10]

Causality: Using liver microsomes provides a simplified yet relevant system to assess Phase I metabolism, the primary route of elimination for many drugs. The time course allows for the calculation of kinetic parameters. LC-MS/MS is the analytical method of choice due to its exceptional sensitivity and selectivity, allowing for the precise quantification of the parent drug even in a complex biological matrix.[9]

Conclusion: An Essential Partnership

For a molecule like this compound, in silico tools provide an immediate, cost-effective, and comprehensive initial assessment. The predictions suggest it possesses favorable drug-like properties: good gastrointestinal absorption, moderate solubility, and a low risk of inhibiting key metabolic enzymes or causing cardiac toxicity.

However, these predictions are hypotheses. The true character of the molecule can only be confirmed through rigorous experimental validation using the protocols described. Experimental data provides the ground truth needed to make confident decisions in advancing a compound toward preclinical and clinical development. The future of efficient drug discovery lies not in a choice between these two worlds, but in their intelligent and seamless integration.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • J. Chem. Inf. Model. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

  • Journal of the American Chemical Society. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]

  • Scientific Reports. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • Journal of Medicinal Chemistry. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]

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A Comparative Guide to the Synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a valuable intermediate in the synthesis of various research compounds and potential pharmaceutical agents. Its structure combines a flexible tetrahydrofuran moiety with a reactive nitrile group, making it a versatile building block. The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-quality material for downstream applications. This guide provides a comprehensive comparison of two plausible and efficient synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy.

The two primary synthetic strategies explored in this guide are:

  • Route 1: Reductive Amination of tetrahydrofuran-2-carbaldehyde with 3-aminopropionitrile.

  • Route 2: Michael Addition of tetrahydrofurfurylamine to acrylonitrile.

Each route will be assessed based on factors such as yield, purity, scalability, safety, and the availability of starting materials.

Synthetic Route 1: Reductive Amination

This approach involves the formation of an imine intermediate from tetrahydrofuran-2-carbaldehyde and 3-aminopropionitrile, which is then reduced in situ to the desired secondary amine. Reductive amination is a widely used and robust method for C-N bond formation.[1]

Experimental Protocol

Step 1: Synthesis of 3-Aminopropionitrile

3-Aminopropionitrile can be synthesized via the addition of aqueous ammonia to acrylonitrile.[2][3]

  • In a pressure-rated flask, add 1625 mL of concentrated aqueous ammonia solution.

  • To this, add 333 mL of acrylonitrile.

  • Seal the flask securely and allow the mixture to stand overnight behind a safety shield.

  • The following day, carefully vent the flask and distill the mixture to obtain 3-aminopropionitrile. A high-boiling fraction containing the secondary amine, bis(2-cyanoethyl)amine, may also be isolated.[2]

Step 2: Reductive Amination

  • To a solution of tetrahydrofuran-2-carbaldehyde (1 equivalent, 20 mmol) in a suitable solvent such as ethyl acetate (40 mL), add 3-aminopropionitrile (1.1 equivalents, 22 mmol).[4]

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents, 24 mmol) portion-wise to the reaction mixture.[4]

  • Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualization of Reductive Amination Workflow

G cluster_0 Route 1: Reductive Amination Tetrahydrofuran-2-carbaldehyde Tetrahydrofuran-2-carbaldehyde Imine_Intermediate Imine Intermediate Tetrahydrofuran-2-carbaldehyde->Imine_Intermediate Condensation 3-Aminopropionitrile 3-Aminopropionitrile 3-Aminopropionitrile->Imine_Intermediate Product_1 This compound Imine_Intermediate->Product_1 Reduction (NaBH(OAc)3)

Caption: Workflow for Route 1: Reductive Amination.

Synthetic Route 2: Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, in this case, acrylonitrile.[5] This method is often characterized by its high atom economy and can frequently be performed under mild conditions.

Experimental Protocol

Step 1: Synthesis of Tetrahydrofurfurylamine

Tetrahydrofurfurylamine can be prepared by the reductive amination of furfuryl alcohol or the hydrogenation of furfurylamine.[6][7][8] A common laboratory-scale preparation involves the hydrogenation of furfurylamine.

  • In a hydrogenation vessel, charge an aqueous solution of furfurylamine and a nickel-based hydrogenation catalyst (e.g., Raney Nickel).[8]

  • Pressurize the vessel with hydrogen to 500-2000 psi.

  • Maintain the temperature between 50 and 100 °C with vigorous stirring until hydrogen uptake ceases.

  • After cooling and venting, filter the catalyst and distill the filtrate to obtain pure tetrahydrofurfurylamine.

Step 2: Michael Addition

  • In a round-bottom flask, dissolve tetrahydrofurfurylamine (1 equivalent) in a suitable solvent such as methanol or ethanol. While the reaction can sometimes be run neat, a solvent can help to control the reaction temperature.

  • Cool the solution in an ice bath.

  • Slowly add acrylonitrile (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Visualization of Michael Addition Workflow

G cluster_1 Route 2: Michael Addition Tetrahydrofurfurylamine Tetrahydrofurfurylamine Product_2 This compound Tetrahydrofurfurylamine->Product_2 1,4-Conjugate Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product_2

Caption: Workflow for Route 2: Michael Addition.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Michael Addition
Starting Materials Tetrahydrofuran-2-carbaldehyde, 3-AminopropionitrileTetrahydrofurfurylamine, Acrylonitrile
Reagent Cost & Availability Tetrahydrofuran-2-carbaldehyde can be more expensive. 3-Aminopropionitrile is commercially available but can also be prepared.[2][3]Tetrahydrofurfurylamine and acrylonitrile are readily available and relatively inexpensive bulk chemicals.[6][7]
Reaction Conditions Mild conditions (room temperature). Requires a specific and relatively expensive reducing agent (NaBH(OAc)₃).Can be performed neat or in a simple solvent. Often requires no catalyst. Can be exothermic and require initial cooling.
Yield Generally good to excellent yields are reported for reductive aminations.[1]Typically high yields, often quantitative.[5]
Byproducts & Purity The main byproduct is the unreacted starting materials. Purification is typically achieved by column chromatography.The primary potential byproduct is the di-adduct (bis-cyanoethylation of the amine). This can be minimized by controlling stoichiometry and reaction conditions. Purification is often achieved by distillation.
Scalability Scalable, but the cost of the reducing agent and the need for chromatography can be limitations for very large scales.Highly scalable due to the low cost of reagents and catalyst-free conditions. Distillation is a scalable purification method.
Safety Considerations Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Acrylonitrile is toxic and a suspected carcinogen.[9]Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. The reaction can be exothermic and needs to be controlled.

Discussion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice of method will largely depend on the specific needs of the researcher, including the desired scale, available equipment, and cost considerations.

Route 1 (Reductive Amination) is a reliable and well-established method that offers good control over the reaction. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent. However, the cost of this reagent and the necessity of chromatographic purification may render this route less economical for large-scale synthesis.

Route 2 (Michael Addition) is an attractive alternative due to its simplicity, high atom economy, and the low cost of starting materials. The reaction often proceeds without the need for a catalyst and can provide very high yields. The main challenge is controlling the exothermicity of the reaction and preventing the formation of the di-adduct byproduct. Careful control of the stoichiometry and reaction temperature is crucial for obtaining a pure product. For industrial-scale production, this route is likely to be more cost-effective.

Conclusion

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of uncompromising safety. This document is structured not as a rigid checklist, but as a dynamic risk-assessment tool, empowering you to make informed safety decisions grounded in scientific principles.

Hazard Profile: Understanding the Intrinsic Risks

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile that demands rigorous control measures. The primary, documented hazards are severe and immediate.[1]

The molecule's structure incorporates a tetrahydrofuran (THF) ring and a nitrile group, each contributing to its overall reactivity and toxicity profile. The THF moiety suggests a high potential for flammability and the formation of explosive peroxides upon storage, especially after a container has been opened.[2][3][4] The nitrile functional group (-C≡N) is a well-known toxicophore, and compounds containing it must be handled with the assumption of significant toxicity.

A summary of the GHS (Globally Harmonized System) classifications for this compound is presented below.[1]

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled
Skin Corrosion H314: Causes severe skin burns and eye damage
Serious Eye Damage H318: Causes serious eye damage

These classifications mandate a stringent approach to personal protective equipment and handling protocols.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the last line of defense. True laboratory safety begins with robust engineering and administrative controls designed to minimize exposure potential from the outset.

  • Engineering Controls: All work involving this compound must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors[1] and acts as a physical barrier against splashes and spills. Ensure the sash is maintained at the lowest practical height.

  • Administrative Controls: A designated work area for handling this compound should be clearly demarcated. Develop and document a Standard Operating Procedure (SOP) specific to your experimental workflow. This SOP should be read and understood by all personnel involved in the procedure. Never work alone when handling highly hazardous materials.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must directly address the identified hazards of skin corrosion, serious eye damage, and toxicity via multiple exposure routes.

Eye and Face Protection

Given the classification "Causes severe skin burns and eye damage," standard safety glasses are insufficient.[1]

  • Minimum Requirement: Indirectly vented, chemical splash goggles that provide a complete seal around the eyes.

  • Strongly Recommended: A full-face shield worn over chemical splash goggles. This is imperative when handling larger quantities (>50 mL) or when there is any risk of splashing.

Hand Protection

The directive to "Wear protective gloves" requires careful selection of the appropriate material.[1] Nitrile gloves are the recommended choice for handling a wide array of chemicals due to their superior resistance to punctures, tears, and a broad spectrum of hazardous substances compared to latex or vinyl.[5][6][7][8]

Glove TypeRecommendation & Rationale
Nitrile Gloves Primary Choice. Provides excellent resistance to many solvents, acids, and bases.[7] Select a glove with a minimum thickness of 4 mil for incidental contact. For extended handling, heavier-duty 8 mil+ nitrile gloves or gauntlets should be used.[9]
Double Gloving Recommended. Wearing two pairs of nitrile gloves significantly reduces the risk of exposure from undetected pinholes or tears. It also allows for the safe removal of the outer glove immediately following a contamination event.
Latex/Vinyl Gloves Not Recommended. These materials offer poor protection against many organic chemicals and are more susceptible to degradation and tearing.[7]

Always inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.

Protective Clothing

To protect against skin contact, which can be harmful and cause severe burns[1], the following are required:

  • A flame-resistant laboratory coat, fully buttoned with sleeves rolled down.

  • For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

The inhalation hazard necessitates that all handling of the solid or its solutions occurs within a fume hood.[1] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or in the event of a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate. All respirator use must be done under a formal respiratory protection program, including fit-testing and training.

PPE_Selection_Workflow cluster_prep Pre-Use Assessment cluster_ppe PPE Selection assess_task Assess Task & Quantity fume_hood Is a Fume Hood available and certified? assess_task->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No eye_protection Eye/Face Protection fume_hood->eye_protection Yes goggles Chemical Splash Goggles eye_protection->goggles Small quantity, low splash risk face_shield Goggles + Face Shield eye_protection->face_shield Large quantity or high splash risk hand_protection Hand Protection nitrile_gloves Nitrile Gloves (Double Pair Recommended) hand_protection->nitrile_gloves body_protection Body Protection lab_coat Lab Coat body_protection->lab_coat Standard Use apron Lab Coat + Chemically Resistant Apron body_protection->apron Splash Risk goggles->hand_protection face_shield->hand_protection nitrile_gloves->body_protection

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Bench to Waste

A systematic approach ensures safety at every stage of handling.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the designated work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including a spill kit and waste containers.

  • Donning PPE: Don all required PPE as determined by your risk assessment (see workflow diagram above).

  • Weighing/Dispensing: Conduct all transfers within the fume hood. Use a spatula for solids and appropriate volumetric glassware for liquids. Keep the container sealed whenever not in active use to minimize vapor release.

  • Reaction/Use: Perform the experiment within the fume hood. Ensure all reaction vessels are securely clamped.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Collect all rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the exterior of contaminated items. Dispose of single-use PPE in the designated hazardous waste stream. Wash hands thoroughly.

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal poses a significant risk to human health and the environment. All waste streams containing this compound must be treated as hazardous waste.[10]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a clearly labeled, sealed, and chemically compatible container. The label must read "HAZARDOUS WASTE" and list all chemical constituents by name.[11]

  • Solid Waste: All contaminated solid waste (e.g., used gloves, weigh paper, paper towels) must be collected in a separate, sealed container labeled as "HAZARDOUS WASTE."

  • Empty Containers: An empty container that once held this chemical must be treated as hazardous waste unless it has been triple-rinsed.[10] The rinsate from this procedure must be collected as hazardous waste.

  • Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by your Environmental Health and Safety (EHS) department.[10][11]

Handling_and_Disposal_Workflow cluster_waste Waste Management start START: Experiment Planning prep Preparation (Fume Hood, PPE, Spill Kit) start->prep handling Handling in Fume Hood (Weighing, Reaction) prep->handling decon Decontaminate Work Area & Equipment handling->decon segregate Segregate Waste Streams decon->segregate solid_waste Solid Waste (Gloves, Paper) segregate->solid_waste liquid_waste Liquid Waste (Reaction, Rinsate) segregate->liquid_waste label_waste Label Containers: 'HAZARDOUS WASTE' + Contents solid_waste->label_waste liquid_waste->label_waste ehs_pickup Arrange EHS Waste Pickup label_waste->ehs_pickup end_process END ehs_pickup->end_process

Caption: Integrated Workflow for Handling and Disposal.

Emergency Procedures

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

In Case of Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[1]

In Case of a Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your EHS department immediately. For small spills within a fume hood, use a chemical absorbent spill kit, wearing appropriate PPE. Collect all cleanup materials in a sealed container for hazardous waste disposal.[10]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.